Product packaging for 3-bromo-4-methyl-4H-1,2,4-triazole(Cat. No.:CAS No. 16681-73-5)

3-bromo-4-methyl-4H-1,2,4-triazole

Cat. No.: B107452
CAS No.: 16681-73-5
M. Wt: 161.99 g/mol
InChI Key: PYMVKLCRJYMSGC-UHFFFAOYSA-N
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Description

3-Bromo-4-methyl-4H-1,2,4-triazole is a versatile nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and materials science research . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets . This specific brominated derivative serves as a critical synthetic intermediate for constructing more complex molecules with a broad spectrum of pharmacological activities. Researchers utilize this compound in the development of novel antibacterial agents, particularly to address the global challenge of multidrug-resistant bacteria . Furthermore, its structural motif is explored in the synthesis of compounds with potential anticancer, antifungal, antiviral, and anti-inflammatory properties . Beyond medicinal applications, this compound has recently gained attention in materials science. Derivatives built from this core structure have demonstrated promising nonlinear optical (NLO) properties, as revealed by density functional theory (DFT) studies . These properties are critical for advancing technologies in optoelectronics and photonics, suggesting its value as a precursor for materials used in optical limiting devices and signal processing . The bromine atom at the 3-position provides an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to create diverse libraries of novel triazole-based hybrids for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4BrN3 B107452 3-bromo-4-methyl-4H-1,2,4-triazole CAS No. 16681-73-5

Properties

IUPAC Name

3-bromo-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMVKLCRJYMSGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168194
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
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Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-73-5
Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
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Record name 4H-1,2,4-Triazole, 3-bromo-4-methyl-
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Record name 3-bromo-4-methyl-4H-1,2,4-triazole
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Foundational & Exploratory

synthesis and characterization of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-bromo-4-methyl-4H-1,2,4-triazole

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the , a valuable heterocyclic building block. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are self-validating through rigorous analytical confirmation. This document is intended for researchers, chemists, and professionals in drug development who require a reliable and well-elucidated pathway to this important chemical entity.

Introduction and Strategic Overview

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and agrochemical development, appearing in numerous marketed drugs and bioactive compounds.[1] The targeted molecule, this compound (IUPAC Name: 3-bromo-4-methyl-1,2,4-triazole[2]), offers a strategically functionalized core. The bromine atom at the 3-position serves as a versatile handle for further elaboration via cross-coupling reactions, while the N4-methyl group provides specific steric and electronic properties, often crucial for modulating biological activity.

The synthetic strategy outlined herein is a two-step process designed for reliability and scalability. It begins with the conversion of a readily available amino-triazole to a bromo-triazole via a Sandmeyer reaction, followed by a regioselective N-methylation. This approach is predicated on well-established and robust chemical transformations.

Synthetic Workflow and Rationale

The chosen synthetic pathway involves two distinct stages:

  • Bromination via Sandmeyer Reaction: This classic transformation is highly effective for converting aromatic and heteroaromatic primary amines into halides.[3][4] It proceeds through a diazonium salt intermediate, which is then displaced by a bromide nucleophile, catalyzed by copper(I) bromide.[5] This method is superior to direct bromination of the triazole ring, which can be less selective and require harsher conditions.

  • N-Methylation: The alkylation of the 1,2,4-triazole ring is a critical step where regioselectivity must be carefully considered. The unsubstituted 3-bromo-1H-1,2,4-triazole exists in tautomeric forms, and alkylation can potentially occur at the N1 or N4 positions, leading to isomeric products.[6][7] Our protocol addresses this challenge, followed by purification to isolate the desired 4-methyl isomer.

The overall synthetic logic is visualized in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Bromination cluster_1 Step 2: N-Methylation Start 3-Amino-1,2,4-triazole Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) Start->Diazotization Intermediate 3-Diazo-1,2,4-triazole Salt Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (CuBr) Intermediate->Sandmeyer Product1 3-Bromo-1H-1,2,4-triazole Sandmeyer->Product1 Product1_ref 3-Bromo-1H-1,2,4-triazole Methylation Methylation (CH₃I, K₂CO₃, Acetone) Product1_ref->Methylation Product_Mix Isomeric Mixture (N1 and N4-methyl) Methylation->Product_Mix Purification Purification (Column Chromatography) Product_Mix->Purification Final_Product This compound Purification->Final_Product

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately.

Step 1: Synthesis of 3-Bromo-1H-1,2,4-triazole

This procedure is adapted from established Sandmeyer reaction principles for heterocyclic amines.[8][9]

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
3-Amino-1,2,4-triazole C₂H₄N₄ 84.08 8.41 g 0.10
Hydrobromic acid HBr (48%) 80.91 40 mL ~0.35
Sodium nitrite NaNO₂ 69.00 7.25 g 0.105
Copper(I) bromide CuBr 143.45 15.8 g 0.11

| Deionized water | H₂O | 18.02 | As needed | - |

Procedure:

  • Diazonium Salt Formation:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-1,2,4-triazole (0.10 mol) in 60 mL of deionized water.

    • Cool the suspension to 0 °C in an ice-salt bath.

    • Slowly add 48% hydrobromic acid (40 mL) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.

    • Dissolve sodium nitrite (0.105 mol) in 20 mL of cold water. Add this solution dropwise to the triazole solution over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting diazonium salt solution for an additional 20 minutes at 0-5 °C. Use this solution immediately in the next step.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, dissolve copper(I) bromide (0.11 mol) in 48% hydrobromic acid (20 mL) with gentle warming. Cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The crude product may precipitate.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-bromo-1H-1,2,4-triazole.[10]

    • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.

Step 2: Synthesis of this compound

The methylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers, whose ratio depends on the reaction conditions. The use of a polar aprotic solvent like acetone and a base like potassium carbonate generally provides a separable mixture.

Materials and Reagents:

Reagent Formula MW ( g/mol ) Amount Moles
3-Bromo-1H-1,2,4-triazole C₂H₂BrN₃ 147.96 7.40 g 0.05
Methyl iodide CH₃I 141.94 7.80 g (3.4 mL) 0.055
Potassium carbonate K₂CO₃ 138.21 10.37 g 0.075

| Acetone | C₃H₆O | 58.08 | 150 mL | - |

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add 3-bromo-1H-1,2,4-triazole (0.05 mol), anhydrous potassium carbonate (0.075 mol), and acetone (150 mL).

    • Stir the suspension vigorously at room temperature for 15 minutes.

  • Methylation:

    • Add methyl iodide (0.055 mol) dropwise to the suspension.

    • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with additional acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid containing a mixture of this compound and 3-bromo-1-methyl-1H-1,2,4-triazole.[11]

    • The isomers are separable by silica gel column chromatography. Use a gradient elution system, starting with hexane/ethyl acetate (e.g., 4:1) and gradually increasing the polarity. The 4-methyl isomer is typically more polar than the 1-methyl isomer.

    • Combine the fractions containing the pure desired product (identified by TLC) and remove the solvent to yield this compound as a solid.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product. The combination of spectroscopic methods provides a self-validating system of proof.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties Product Synthesized Product (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Product->MP Appearance Appearance Product->Appearance Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation Appearance->Confirmation

Caption: Workflow for product characterization.
Expected Analytical Data

The following table summarizes the expected data for this compound.

PropertyExpected Value/ObservationRationale
Molecular Formula C₃H₄BrN₃Confirmed by elemental analysis and HRMS.[2]
Molecular Weight 161.99 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white solidTypical for small heterocyclic compounds.
¹H NMR δ ~8.5-8.8 ppm (s, 1H, C5-H)δ ~3.6-3.9 ppm (s, 3H, N-CH₃)The C5-H proton is deshielded by the aromatic ring and adjacent nitrogen atoms. The N-methyl signal is a characteristic singlet. The absence of coupling confirms the substitution pattern.
¹³C NMR δ ~145-150 ppm (C5)δ ~135-140 ppm (C3-Br)δ ~30-35 ppm (N-CH₃)The carbon attached to bromine (C3) appears at a distinct chemical shift. The C5 signal is also in the aromatic region. The methyl carbon is found in the aliphatic region.[12]
Mass Spec. (EI/ESI) M⁺ at m/z 161/163 (1:1 ratio)The characteristic isotopic signature of one bromine atom (⁷⁹Br and ⁸¹Br) provides definitive evidence of its presence.[13]
IR Spectroscopy ~3100-3150 cm⁻¹ (C-H stretch, aromatic)~2950-3000 cm⁻¹ (C-H stretch, methyl)~1500-1600 cm⁻¹ (C=N, N=N ring stretches)~1400-1450 cm⁻¹ (C-N stretch)These absorption bands are characteristic of the functional groups and the triazole ring structure.[14][15]

Interpretation Notes:

  • Distinguishing Isomers: The key to confirming the synthesis of the 4-methyl isomer over the 1-methyl isomer lies in ¹H and ¹³C NMR. The chemical shift of the C5-H proton and the N-methyl group will be different for each isomer due to the different electronic environments. A comparative analysis with the spectra of the isolated side-product or literature data for 1-alkyl-1,2,4-triazoles is definitive.[11][16]

  • Purity Assessment: The absence of impurity signals in the ¹H NMR spectrum and a sharp melting point are strong indicators of high purity.

Conclusion

This guide has detailed a robust and verifiable two-step synthesis of this compound. By employing a Sandmeyer reaction followed by a carefully controlled N-methylation, the target compound can be obtained in good yield and high purity. The provided characterization data and interpretation framework serve as a self-validating system to ensure the structural integrity of the final product. This methodology provides a reliable foundation for researchers requiring this versatile building block for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals who drive innovation, this guide offers a comprehensive exploration of 3-bromo-4-methyl-4H-1,2,4-triazole. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant molecules.[1][2] This particular derivative, functionalized with a bromine atom at the 3-position and a methyl group at the 4-position, represents a key building block for the synthesis of novel compounds with diverse therapeutic potential. While detailed experimental data for this specific molecule is not extensively documented in peer-reviewed literature, this guide synthesizes available information, draws upon established principles of heterocyclic chemistry, and provides expert insights to illuminate its physicochemical properties and synthetic utility.

Molecular Identity and Core Physicochemical Characteristics

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms. The strategic placement of the bromo and methyl substituents significantly influences its electronic properties and reactivity, making it a valuable synthon in organic synthesis.

Structural and Identification Parameters

A clear identification of the molecule is paramount for any scientific endeavor. The key identifiers for this compound are summarized in the table below.

ParameterValueSource
IUPAC Name This compound[3]
CAS Number 16681-73-5[3]
Molecular Formula C₃H₄BrN₃[3]
Molecular Weight 161.99 g/mol [3]
SMILES CN1C=NN=C1Br[3]
InChI InChI=1S/C3H4BrN3/c1-7-2-5-6-3(7)4/h2H,1H3[3]
Predicted Physicochemical Properties
PropertyPredicted Value
XLogP3-AA 0.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 160.95886 g/mol
Monoisotopic Mass 160.95886 g/mol
Topological Polar Surface Area 30.7 Ų
Heavy Atom Count 7

These properties are computationally generated and provide a theoretical baseline for experimental design.

Synthesis and Spectroscopic Elucidation: A Proposed Pathway

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methodologies for the synthesis of analogous 1,2,4-triazoles, a plausible synthetic route can be proposed. This hypothetical pathway serves as a foundational blueprint for researchers aiming to prepare this compound.

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The causality behind this proposed pathway lies in the well-documented reactivity of the 1,2,4-triazole ring system.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole (Precursor)

The precursor, 4-methyl-4H-1,2,4-triazole, can be synthesized via the cyclocondensation of N,N'-diformylhydrazine with methylamine. This is a common and effective method for the formation of the 4-substituted 1,2,4-triazole ring.[4][5]

  • Methodology:

    • To a solution of N,N'-diformylhydrazine in a suitable solvent (e.g., ethanol), add methylamine (as a solution in a compatible solvent or as a gas).

    • The reaction mixture is heated under reflux for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure 4-methyl-4H-1,2,4-triazole.

Step 2: Bromination of 4-methyl-4H-1,2,4-triazole

The 1,2,4-triazole ring is susceptible to electrophilic halogenation. The C-3 position is electronically favored for substitution.

  • Methodology:

    • Dissolve the synthesized 4-methyl-4H-1,2,4-triazole in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the solution at a controlled temperature (typically room temperature or slightly below).[6]

    • The reaction is stirred until completion, as indicated by TLC analysis.

    • The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate solution) if elemental bromine is used, followed by extraction with an organic solvent.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.

    • The resulting crude this compound is purified by recrystallization or column chromatography.

Diagrammatic Representation of the Proposed Synthesis:

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Bromination N,N'-diformylhydrazine N,N'-diformylhydrazine Reaction1 Cyclocondensation N,N'-diformylhydrazine->Reaction1 Methylamine Methylamine Methylamine->Reaction1 4-methyl-4H-1,2,4-triazole 4-methyl-4H-1,2,4-triazole Reaction1->4-methyl-4H-1,2,4-triazole Precursor 4-methyl-4H-1,2,4-triazole Reaction2 Electrophilic Bromination Precursor->Reaction2 Brominating_Agent NBS or Br2 Brominating_Agent->Reaction2 Product This compound Reaction2->Product

Caption: Proposed two-step synthesis of this compound.

Expected Spectroscopic Signature

While actual spectra are not publicly available, the expected NMR and IR data can be predicted based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet for the C5-H proton of the triazole ring, expected to be in the downfield region (δ 8.0-9.0 ppm) due to the aromatic and electron-withdrawing nature of the ring.

    • A singlet for the N-methyl protons (N-CH₃), anticipated to appear in the range of δ 3.5-4.5 ppm.

  • ¹³C NMR:

    • A signal for the C3 carbon, which is attached to the bromine atom. This carbon is expected to be significantly deshielded and appear in the range of δ 140-150 ppm.

    • A signal for the C5 carbon, which is attached to a hydrogen atom. This signal is expected in the aromatic region, likely between δ 145-155 ppm.

    • A signal for the N-methyl carbon (N-CH₃), which would appear in the aliphatic region, typically between δ 30-40 ppm.

Infrared (IR) Spectroscopy:

  • C-H stretching: Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹.

  • C=N stretching: The C=N stretching vibrations of the triazole ring are typically observed in the region of 1650-1500 cm⁻¹.

  • C-N stretching: C-N stretching bands are expected in the 1350-1250 cm⁻¹ region.

  • C-Br stretching: A characteristic C-Br stretching vibration should be present in the fingerprint region, typically below 700 cm⁻¹.

Reactivity and Synthetic Utility: A Gateway to Novel Scaffolds

The bromine atom at the C3 position of this compound is the key to its synthetic versatility, making it an excellent substrate for various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8][9][10][11][12] This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position of the triazole ring, thereby enabling the construction of diverse molecular libraries for drug discovery.

Illustrative Suzuki-Miyaura Coupling Workflow:

Suzuki_Coupling Start 3-bromo-4-methyl- 4H-1,2,4-triazole Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Start->Catalyst Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Catalyst Product 3-Aryl/Heteroaryl-4-methyl- 4H-1,2,4-triazole Catalyst->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Catalyst Solvent Solvent (e.g., Toluene/H2O) Solvent->Catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for Suzuki-Miyaura Coupling:

  • Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ being a common choice. The selection of the ligand is crucial for optimizing the reaction yield and scope.

  • Base: An inorganic base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation.

  • Solvent System: A two-phase solvent system, often a mixture of an organic solvent like toluene or dioxane and an aqueous solution of the base, is typically used.

  • Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

The ability to perform such transformations highlights the value of this compound as a versatile intermediate for accessing a wide array of C3-functionalized 1,2,4-triazoles, which are prevalent in many biologically active compounds.[2][13]

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[2] Its physicochemical properties, including its polarity and hydrogen bonding capabilities, contribute to favorable pharmacokinetic profiles.

The introduction of substituents at the C3 position, facilitated by the bromo-functionality of the title compound, allows for the fine-tuning of a molecule's biological activity. Numerous 1,2,4-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Antifungal: The triazole ring is a key pharmacophore in many antifungal drugs.[14]

  • Anticancer: Various substituted 1,2,4-triazoles have shown potent anticancer activity.

  • Antiviral: The triazole scaffold is present in several antiviral agents.[1]

  • Anti-inflammatory and Analgesic: Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory and pain-relieving properties.

By serving as a starting point for the synthesis of novel C3-substituted 4-methyl-4H-1,2,4-triazoles, this compound is a valuable tool for medicinal chemists in the quest for new and improved therapeutic agents.

Safety and Handling

According to available safety data, this compound is classified as a hazardous substance.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

It is imperative to consult the Safety Data Sheet (SDS) for this compound before handling and to follow all institutional safety protocols.

Conclusion: A Building Block of Significant Potential

This compound, while not extensively characterized in the public domain, stands as a chemical intermediate of considerable promise. Its structural features, particularly the reactive C-Br bond, position it as a valuable precursor for the synthesis of a wide array of functionalized 1,2,4-triazoles. The insights provided in this guide, from its fundamental properties to its synthetic utility and potential applications, are intended to empower researchers to harness the full potential of this versatile molecule in their scientific pursuits. The continued exploration of such building blocks is fundamental to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

A Technical Guide to the Spectral Analysis of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the heterocyclic compound 3-bromo-4-methyl-4H-1,2,4-triazole. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount. This document, structured with the practicing scientist in mind, delves into the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this target molecule. The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, offering a robust framework for the characterization of this and similar 1,2,4-triazole derivatives.

Introduction: The Significance of this compound

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties.[1] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the 4H-1,2,4-triazole core creates a versatile intermediate for further functionalization in drug discovery and development. Accurate and unambiguous characterization of this molecule is the first critical step in any synthetic or screening campaign. This guide provides an in-depth examination of the expected spectral signatures that define this compound.

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and electronic environment.

¹H NMR Spectroscopy: A Tale of Two Singlets

The proton NMR spectrum of this compound is expected to be remarkably simple, exhibiting two distinct singlets. The simplicity arises from the absence of any proton-proton coupling.

  • C5-H Proton: The single proton attached to the triazole ring at the C5 position is expected to appear as a singlet. In the parent 1,2,4-triazole, this proton resonates around 8.59 ppm.[2] The electronic environment of this proton in our target molecule will be influenced by the adjacent nitrogen atoms and the distant bromine and methyl substituents. A chemical shift in the range of 8.0-9.0 ppm is a reasonable prediction.

  • N4-CH₃ Protons: The three equivalent protons of the methyl group attached to the N4 nitrogen will also appear as a singlet. Based on data for 4-methyl-4H-1,2,4-triazole derivatives, this signal is anticipated to be in the upfield region, likely between 3.5-4.5 ppm .[3]

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C5-H8.0 - 9.0Singlet1H
N4-CH₃3.5 - 4.5Singlet3H
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the three distinct carbon environments in the molecule.

  • C3 and C5 Carbons: These two carbons are part of the aromatic triazole ring. The carbon atom bonded to bromine (C3) will be significantly influenced by the halogen's electronegativity and is expected to be more deshielded than C5. For 4-methyl-4H-1,2,4-triazole, the ring carbons appear at approximately 143 ppm.[4] The introduction of a bromine atom at C3 is expected to shift its resonance downfield. Therefore, a chemical shift in the range of 140-150 ppm for C3 and 135-145 ppm for C5 can be anticipated.

  • N4-CH₃ Carbon: The methyl carbon will resonate at a much higher field, characteristic of sp³-hybridized carbons attached to a nitrogen atom. A predicted chemical shift in the range of 30-40 ppm is expected.[3]

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C3140 - 150
C5135 - 145
N4-CH₃30 - 40

Experimental Protocol for NMR Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock the spectrometer prep4->acq1 Prepared Sample acq2 Shim the magnetic field acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 Raw Data (FID) proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts proc3->proc4 proc5 Integrate peaks (¹H) proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coils.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program with a sufficient number of scans (typically 16-64) will provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following proton NMR, acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) is generally required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of the triazole ring and the methyl group.

Expected Absorption Bands:

  • C-H Stretching: A weak to medium absorption band is expected around 3100-3000 cm⁻¹ corresponding to the C-H stretching of the triazole ring.[5]

  • C=N and N=N Stretching: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the region of 1600-1400 cm⁻¹ .[6] These are often multiple sharp bands and are diagnostic for the heterocyclic core.

  • C-N Stretching: A C-N stretching vibration is expected in the 1350-1250 cm⁻¹ region.[1]

  • C-Br Stretching: The C-Br stretching vibration will appear in the fingerprint region, typically between 650-550 cm⁻¹ .

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N / N=N Stretch1600 - 1400Medium-Strong
C-N Stretch1350 - 1250Medium
C-Br Stretch650 - 550Medium-Strong

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

G start Start clean Clean ATR Crystal start->clean bkg Acquire Background Spectrum clean->bkg sample Place Small Amount of Sample on Crystal bkg->sample acquire Acquire Sample Spectrum sample->acquire clean_after Clean Crystal acquire->clean_after process Process Data (Baseline Correction, Peak Picking) clean_after->process end End process->end

Caption: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 32-64 scans are co-added to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically subtract the background. Perform any necessary baseline corrections and identify the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Mass Spectrum

The molecular formula of this compound is C₃H₄BrN₃.[7]

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.

    • M⁺ (with ⁷⁹Br): 160.95886 Da[7]

    • [M+2]⁺ (with ⁸¹Br): 162.95681 Da

  • Fragmentation Pattern: The fragmentation of the triazole ring can proceed through various pathways. Common fragmentation patterns for triazoles involve the loss of N₂, HCN, or the side chains. Potential fragments for this compound could include:

    • Loss of Br radical.

    • Loss of N₂.

    • Loss of CH₃ radical.

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺160.9589162.9568
[M+H]⁺161.9667163.9647
[M+Na]⁺183.9487185.9466
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan over a relevant m/z range (e.g., 50-500) will reveal the molecular ion and any fragment ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data and outlined protocols in this guide offer a robust framework for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. By understanding the characteristic spectral signatures of this important building block, scientists can confidently verify its identity and purity, paving the way for its successful application in further research and development endeavors.

References

An In-Depth Technical Guide to the Structural Elucidation of Brominated 1,2,4-Triazoles: A Case Study Approach

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the structural characterization of 3-bromo-4-methyl-4H-1,2,4-triazole. A comprehensive search of public crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the definitive single-crystal X-ray structure for this specific compound has not yet been reported. However, to provide a framework for its future analysis and to illustrate the principles of structural elucidation in this chemical class, this guide presents a detailed examination of a closely related, structurally characterized compound: 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one . By using this analogue as a case study, we will explore the synthesis, experimental protocols for crystal structure determination, and the nuanced interpretation of crystallographic data, thereby offering a robust technical blueprint for researchers in the field.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities.[1][2] Bromination of this core introduces a key functional group that can serve as a synthetic handle for further derivatization via cross-coupling reactions or can participate in specific, non-covalent interactions, such as halogen bonding, which can profoundly influence crystal packing and receptor-ligand binding.[3]

While the target compound, This compound , remains structurally uncharacterized by single-crystal X-ray diffraction, its basic chemical properties are documented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₄BrN₃PubChem[4]
Molecular Weight 161.99 g/mol PubChem[4]
IUPAC Name 3-bromo-4-methyl-1,2,4-triazolePubChem[4]
CAS Number 16681-73-5PubChem[4][5]
Canonical SMILES CN1C=NN=C1BrPubChem[4]

A Structural Analogue: Crystal Structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one

To understand the crystallographic features that might be expected for the title compound, we turn to the published structure of C₅H₉BrN₄O, or 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[6][7] This molecule, while more substituted, shares the core brominated triazole ring and provides invaluable insight into the experimental methodologies and resulting structural features.

Synthesis and Crystallization: The Causality of Experimental Choices

The isolation of single crystals suitable for X-ray diffraction is often the most critical and challenging step. In the case of the analogue, the crystals were serendipitously obtained as a minor by-product during the synthesis of 4-(dimethylamino)-1-methyl-1,2,4-triazolin-5-one.[7] It is hypothesized that a 3,5-dibrominated impurity was present, which, upon hydrolysis, yielded the 3-bromo-1,2,4-triazolin-5-one product.[7]

Experimental Protocol: A Pathway to Crystalline Material

A generalized protocol for obtaining crystalline material for such compounds involves:

  • Synthesis: Following established synthetic routes for 1,2,4-triazoles, which often involve the cyclization of thiosemicarbazide derivatives or other precursors.[2][8]

  • Purification: Rigorous purification of the crude product is paramount. Techniques such as column chromatography or recrystallization are employed to remove impurities that can inhibit crystal growth.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system (e.g., methanol/water as in the case study) to the point of saturation. Slow evaporation of the solvent at a constant temperature is the most common method to encourage the growth of large, well-ordered single crystals. The choice of solvent is critical; it must be one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

The workflow for determining a crystal structure is a self-validating system, where the quality of the data at each step dictates the reliability of the final model.

G cluster_0 Experimental Phase cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data (Nonius KappaCCD) Mounting->Diffractometer Reduction Data Reduction & Integration (e.g., DENZO, COLLECT) Diffractometer->Reduction Solution Structure Solution (e.g., SHELXS97) Reduction->Solution Refinement Structure Refinement (e.g., SHELXL2014) Solution->Refinement Validation Validation & Final Model Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray structure determination.

For the analogue compound, a Nonius KappaCCD diffractometer was used for data collection.[7] The structure was solved using programs like SHELXS97 and refined with SHELXL2014, which are standard, authoritative software packages in crystallography.[7]

Crystallographic Data and Molecular Geometry

The refinement of the diffraction data yields precise information about the unit cell and the arrangement of atoms within it.

Table 2: Crystallographic Data for 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one [6][7]

ParameterValue
Chemical Formula C₅H₉BrN₄O
Formula Weight 221.07 g/mol
Crystal System Monoclinic
Space Group C2/m
a (Å) 15.1993 (6)
b (Å) 6.9377 (4)
c (Å) 7.8771 (7)
β (°) 93.869 (3)
Volume (ų) 828.73 (9)
Z 4
Temperature (K) 233
Radiation Mo Kα (λ = 0.71073 Å)
R-factor (R1) 0.028
wR2 0.065
CCDC Number 1036852

The molecular structure reveals that the triazole ring and its substituents (except for the methyl groups of the dimethylamino moiety) lie on a crystallographic mirror plane.[6][7] This high degree of planarity is a common feature in such aromatic heterocyclic systems.

Supramolecular Assembly: The Role of Halogen Bonding

A key finding from the structural analysis of the analogue is the dominant role of halogen bonding in the crystal packing. The molecules are linked into infinite chains along the c-axis direction through C—Br···O=C interactions.[6][7]

  • Br···O distance: 2.877 (2) Å

  • C—Br···O angle: 174.6 (1)°

The Br···O distance is significantly shorter than the sum of their van der Waals radii, and the near-linear angle of the interaction is a classic hallmark of a strong halogen bond.[7] This interaction involves the electropositive region on the bromine atom (the σ-hole) and the lone pair of electrons on the carbonyl oxygen, acting as a halogen bond acceptor.

References

Introduction: The Versatile Role of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 3-bromo-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 16681-73-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a stable 1,2,4-triazole core, is strategically functionalized with a methyl group at the N4 position and a bromine atom at the C3 position. This configuration provides a fixed tautomeric form and a highly versatile reactive handle for synthetic diversification. The 1,2,4-triazole scaffold itself is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The C-Br bond in this particular derivative serves as a linchpin for introducing molecular complexity, primarily through modern cross-coupling methodologies, making it an invaluable intermediate for constructing novel chemical entities.

This guide offers a detailed exploration of the chemical stability and reactivity of this compound, providing field-proven insights and actionable protocols for its application in research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in chemical systems. The properties of this compound are summarized below.

Caption: Chemical structure of this compound.

PropertyValueSource(s)
CAS Number 16681-73-5[1][5]
Molecular Formula C₃H₄BrN₃[1][5][6]
Molecular Weight 161.99 g/mol [1]
IUPAC Name This compound[1][5]
SMILES CN1C=NN=C1Br[5][6]
Purity (Typical) ≥97%[5]

Chemical Stability Profile

The inherent stability of the 1,2,4-triazole ring provides a robust foundation for this synthetic building block under a variety of conditions.

Aromaticity and General Stability

The 1,2,4-triazole nucleus is an aromatic heterocyclic system. This aromaticity is the primary reason for its considerable stability.[7] The ring is stabilized by resonance, and compounds containing this moiety are generally stable to moderate acidic and alkaline conditions.[8] The methylation at the N4 position locks the molecule into the 4H-tautomeric form, preventing the tautomerism often observed in N-unsubstituted triazoles and simplifying its reactive profile.[3][7]

Thermal Stability
Hydrolytic and Photochemical Stability

The 1,2,4-triazole ring is generally resistant to hydrolysis under non-extreme conditions.[8] However, prolonged exposure to strong acids or bases at high temperatures can lead to ring cleavage.[10]

Regarding photochemical stability, many heterocyclic compounds, including triazoles, are inherently robust under UV irradiation.[11] In fact, certain triazole derivatives are specifically designed as photostabilizers for polymers, which speaks to the stability of the core structure.[12]

Reactivity and Synthetic Utility

The synthetic value of this compound is centered on the reactivity of the carbon-bromine bond. The electron-deficient nature of the triazole ring facilitates reactions where the bromine atom acts as a leaving group.

main This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki [Pd], Base R-B(OH)₂ snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) main->snar Nucleophile (Nu⁻) other Other Cross-Coupling (e.g., Heck, Sonogashira) main->other [Pd], etc. prod_suzuki 3-Aryl/Vinyl-4-methyl-4H-1,2,4-triazole suzuki->prod_suzuki prod_snar 3-Nu-4-methyl-4H-1,2,4-triazole (Nu = OR, SR, NHR) snar->prod_snar prod_other Diverse C3-Functionalized Triazoles other->prod_other

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and widely utilized application of this compound is in palladium-catalyzed cross-coupling reactions. The C3-Br bond is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This is one of the most effective methods for C-C bond formation. Bromo-triazole derivatives readily couple with a wide range of aryl- and vinyl-boronic acids or their esters.[13][14][15] This reaction provides direct access to 3-aryl-4-methyl-4H-1,2,4-triazoles, a scaffold of high interest in drug discovery. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Na₂CO₃), and solvent system is critical for achieving high yields.[13][16]

ComponentTypical Reagents/ConditionsRationaleSource(s)
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂0-valent Pd is the active catalyst; phosphine ligands stabilize the complex and facilitate oxidative addition.[13][14]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, t-BuONaActivates the boronic acid and facilitates the transmetalation step. Carbonates are common, but stronger bases may be needed for challenging substrates.[13]
Solvent Toluene/H₂O/EtOH, Dioxane, DMFA two-phase system (e.g., Toluene/water) is common. The solvent must solubilize reactants and tolerate the reaction temperature.[13][14]
Temperature 90-130 °C (Reflux)Sufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.[13][14]
Nucleophilic Aromatic Substitution (SₙAr)

Halogenated 1,2,4-triazoles can undergo nucleophilic substitution, particularly when the ring is activated.[17] While palladium catalysis is often preferred, direct displacement of the bromide with potent nucleophiles such as thiolates, alkoxides, or amines under appropriate conditions is a viable synthetic route. The electron-withdrawing nature of the triazole ring system facilitates the addition-elimination mechanism characteristic of SₙAr.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, synthesized from methodologies reported in the literature.[13][14]

start Start: Assemble Reactants step1 To a reaction vessel, add: - this compound (1.0 eq) - Arylboronic acid (1.2-1.5 eq) - Base (e.g., K₂CO₃, 3.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) start->step1 step2 Add solvent system (e.g., Toluene/EtOH/H₂O) and degas the mixture (e.g., N₂ or Ar bubbling for 15-20 min). step1->step2 step3 Heat the reaction mixture under an inert atmosphere (e.g., 110-130 °C) for 4-12 hours. step2->step3 step4 Monitor reaction progress via TLC or LC-MS. step3->step4 step5 Upon completion, cool to room temperature. Perform aqueous workup: Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). step4->step5 step6 Dry the combined organic layers (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure. step5->step6 step7 Purify the crude product via column chromatography (e.g., Silica gel, Hexane/Ethyl Acetate gradient). step6->step7 end End: Isolated Product step7->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition and Degassing: Add the solvent system, such as a mixture of toluene (9 mL), ethanol (3 mL), and water (6 mL).[13][14] Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (typically 110-130 °C in an oil bath) under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-methyl-4H-1,2,4-triazole product.

Safety and Handling

According to supplier safety data, this compound is classified as an irritant.[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be strictly followed.[5] This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a robust and synthetically valuable intermediate. Its stability, derived from the aromatic 1,2,4-triazole core, allows it to be carried through multi-step syntheses, while the strategically placed C3-bromo substituent provides a reliable and versatile point for chemical modification. Its proficiency in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, makes it a premier building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its stability and reactivity profile, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

The Biological Versatility of 3-bromo-4-methyl-4H-1,2,4-triazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system stands as a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its unique electronic properties, conferred by the three nitrogen atoms within the five-membered heterocyclic ring, allow for a diverse range of biological interactions.[1] This privileged scaffold is a key component in drugs with activities spanning antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory applications.[3][4][5] The biological profile of 1,2,4-triazole derivatives is profoundly influenced by the nature and position of substituents on the core ring, making the exploration of novel substitution patterns a fertile ground for the discovery of new therapeutic agents.[3] This guide focuses on the specific, yet underexplored, entity: 3-bromo-4-methyl-4H-1,2,4-triazole . While direct and extensive biological data for this particular compound is nascent, this document will synthesize information from closely related analogs and the broader class of 1,2,4-triazoles to provide a comprehensive technical overview of its potential biological activities, plausible mechanisms of action, and robust methodologies for its scientific investigation.

Physicochemical Properties and Synthesis of this compound

The subject of this guide, this compound, is a halogenated and N-alkylated derivative of the 1,2,4-triazole core. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₃H₄BrN₃[6]
Molecular Weight 161.99 g/mol [6]
IUPAC Name 3-bromo-4-methyl-1,2,4-triazole[6]
CAS Number 16681-73-5[7]
SMILES CN1C=NN=C1Br[6]
Rationale for Synthetic Exploration

The synthesis of substituted 1,2,4-triazoles is a well-established field, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazides with various reagents.[5] The presence of the bromine atom at the 3-position makes this compound a valuable intermediate for further functionalization, particularly through cross-coupling reactions to introduce diverse aryl or alkyl groups, a strategy that has been successfully employed in the development of anticancer agents.[8]

Postulated Synthetic Workflow

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be extrapolated from established methodologies for similar 1,2,4-triazole derivatives. A likely approach would involve the N-methylation of a 3-bromo-1H-1,2,4-triazole precursor.

G cluster_conditions Reaction Conditions A 3-bromo-1H-1,2,4-triazole E Reaction A->E B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, Acetonitrile) D->E F This compound E->F G Purification (e.g., Crystallization, Chromatography) F->G

Caption: Postulated synthetic workflow for this compound.

Potential Biological Activities and Mechanistic Insights

Based on the biological profiles of structurally related compounds, this compound is predicted to exhibit a range of activities, primarily in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Potential

The 1,2,4-triazole scaffold is famously represented in clinically used antifungal agents like fluconazole and itraconazole.[9] The primary mechanism of action for these drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10] The nitrogen atoms of the triazole ring are key to this activity, coordinating with the heme iron atom in the active site of CYP51.[10]

Studies on related brominated triazoles, such as 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, have demonstrated both antimicrobial and antifungal effects.[1] This suggests that the presence of a bromine atom on a phenyl ring attached to the triazole core contributes to this activity. While our target compound has a bromo substituent directly on the triazole ring, it is plausible that this halogenation could influence its interaction with microbial targets. Furthermore, the presence of halogen atoms on the triazole scaffold has been shown to enhance antifungal potency in some derivatives.[10]

G cluster_fungal_cell Inside Fungal Cell A This compound C Lanosterol 14α-demethylase (CYP51) A->C Inhibition B Fungal Cell E Ergosterol Biosynthesis C->E Catalyzes D Lanosterol D->E Conversion F Ergosterol E->F G Fungal Cell Membrane F->G Incorporation H Disruption of Membrane Integrity & Fungal Cell Death G->H Impaired Function

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Anticancer Potential

Several 1,2,4-triazole derivatives have been investigated as potential anticancer agents.[8][11] The rationale often involves their ability to act as enzyme inhibitors or to interact with key signaling pathways involved in cell proliferation and survival. For instance, derivatives of 3-amino-1,2,4-triazole have shown that a 3-bromophenylamino moiety can be beneficial for anticancer activity.[11] This highlights the potential importance of bromine substitution in this context.

Furthermore, the use of 3-bromo-1H-1,2,4-triazole as a starting material for the synthesis of di-arylated derivatives with demonstrated cytotoxicity against breast cancer cell lines underscores the utility of this chemical motif in cancer drug discovery.[8] It is conceivable that this compound itself could exhibit cytotoxic effects or serve as a crucial building block for more complex anticancer compounds.

Enzyme Inhibition

Beyond CYP51, 1,2,4-triazole derivatives have been shown to inhibit a variety of other enzymes. For example, compounds incorporating a 4-methyl-4H-1,2,4-triazole core have demonstrated inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[12][13] This suggests that the 4-methyl-4H-1,2,4-triazole scaffold can be a platform for developing inhibitors of enzymes relevant to neurodegenerative diseases and diabetes.

Methodologies for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. The broth microdilution method is a standard and high-throughput approach.

  • Preparation of Inoculum: A standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound, this compound, is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

  • Incubation: The plate is incubated under conditions suitable for microbial growth (e.g., 24-48 hours at 35-37°C).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used to screen for the cytotoxic potential of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Concluding Remarks and Future Directions

While the direct biological investigation of this compound is in its early stages, the wealth of data on related 1,2,4-triazole derivatives provides a strong rationale for its exploration as a potential therapeutic agent. The presence of both a bromine atom and a methyl group at specific positions on the triazole ring suggests the potential for significant biological activity, particularly in the realms of antimicrobial and anticancer applications.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening of its biological activities using the protocols outlined in this guide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the bromo and methyl positions, will be crucial for optimizing its potential therapeutic efficacy. Furthermore, its utility as a synthetic intermediate for the creation of more complex, targeted molecules should not be overlooked. The exploration of this compound holds promise for the continued development of the rich therapeutic potential of the 1,2,4-triazole scaffold.

References

A Senior Application Scientist's Guide to 3-bromo-4-methyl-4H-1,2,4-triazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and a Key Building Block

Within the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold."[1] Its unique combination of features—hydrogen bonding capabilities, dipole character, metabolic stability, and rigid structure—allows it to serve as a versatile pharmacophore that can interact with a wide array of biological targets with high affinity.[1] This has led to the incorporation of the 1,2,4-triazole core into numerous FDA-approved drugs, spanning therapeutic areas from antifungal agents like Fluconazole to anticancer therapies such as Letrozole and Anastrozole.[2][3]

For the drug discovery professional, the efficient synthesis and functionalization of this core are paramount. This guide focuses on a particularly valuable synthetic intermediate: 3-bromo-4-methyl-4H-1,2,4-triazole . The strategic placement of a bromine atom on the triazole ring provides a chemically versatile handle for introducing molecular complexity and diversity through modern cross-coupling reactions. The N4-methyl group fixes the tautomeric form, ensuring regiochemical control in subsequent reactions. This document serves as an in-depth technical guide for researchers, providing insights into its synthesis, reactivity, and strategic application in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 3-bromo-4-methyl-1,2,4-triazole[4]
CAS Number 16681-73-5[4][5]
Molecular Formula C₃H₄BrN₃[4][5]
Molecular Weight 161.99 g/mol [4][5]
Canonical SMILES CN1C=NN=C1Br[4][5]
Purity (Typical) ≥97%[5]

Spectroscopic Data: While experimental ¹H and ¹³C NMR spectra are not widely published in peer-reviewed journals, reference spectra are available in chemical databases such as NMRShiftDB and SpectraBase, linked through PubChem.[4] Mass spectrometry data (GC-MS) is also noted.[4] For any synthetic work, it is critical to acquire and interpret these spectra to confirm the identity and purity of the material.

Synthesis of the Core Scaffold

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Bromination start 4H-1,2,4-triazol-3-one reagent1 Methyl Iodide (CH3I) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagent1 product1 4-methyl-4H-1,2,4-triazol-3-one reagent1->product1 reagent2 POBr3 / PBr3 (or PPh3 / CBr4) product1->reagent2 Intermediate product2 This compound (Target Compound) reagent2->product2

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazol-3-one

  • To a stirred solution of 4H-1,2,4-triazol-3-one (1.0 eq) in a suitable polar aprotic solvent like dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Slowly add methyl iodide (CH₃I, 1.1 eq) to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Causality Explanation: The N4 nitrogen of the triazolone is the most nucleophilic site for alkylation under basic conditions, leading to the desired regioselectivity. DMF is an excellent solvent for this type of Sₙ2 reaction, and K₂CO₃ is a sufficiently strong base to deprotonate the triazole without causing unwanted side reactions.

Step 2: Synthesis of this compound

  • To a flask containing 4-methyl-4H-1,2,4-triazol-3-one (1.0 eq), add phosphorus oxybromide (POBr₃, 2.0-3.0 eq) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

  • Heat the mixture, typically to a temperature between 100-150 °C, and maintain for several hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture carefully and slowly pour it onto crushed ice to quench the excess phosphorus halides.

  • Neutralize the acidic aqueous solution with a base (e.g., solid NaOH or a saturated NaHCO₃ solution) to a pH of ~7-8.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel to afford the final product.

Causality Explanation: This is a standard method for converting a heterocyclic ketone or "azolone" into its corresponding halo-derivative. The phosphorus oxybromide acts as both a bromine source and a dehydrating agent, facilitating the substitution of the carbonyl oxygen with a bromine atom.

Chemical Reactivity and Derivatization

The synthetic value of this compound lies in the reactivity of its C-Br bond. This position is an excellent electrophilic site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling is a particularly powerful and widely used transformation for this purpose.[6][7]

G cluster_0 Suzuki-Miyaura Cross-Coupling start This compound catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid R-B(OH)2 boronic_acid->catalyst product 3-Aryl-4-methyl-4H-1,2,4-triazole (Functionalized Product) catalyst->product Catalytic Cycle base Base (e.g., K2CO3, Cs2CO3) base->catalyst solvent Solvent (e.g., Toluene/H2O/EtOH) solvent->catalyst

Caption: Workflow for Suzuki-Miyaura cross-coupling of the title compound.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a representative example adapted from methodologies used for similar brominated heterocyclic substrates.[6][7]

  • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired aryl- or heteroarylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%), and a base, typically potassium carbonate (K₂CO₃, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system. A common choice is a biphasic mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 4-12 hours.

  • Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium or sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.

Self-Validating System: The success of this protocol relies on several key factors. The palladium catalyst is essential for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The base is critical for activating the boronic acid and facilitating the transmetalation step. The biphasic solvent system helps to dissolve both the organic-soluble reactants and the inorganic base. The inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of this compound is realized in its application as a scaffold for building libraries of potential drug candidates. By varying the boronic acid in the Suzuki coupling, researchers can rapidly generate a diverse set of analogs to explore structure-activity relationships (SAR). The 1,2,4-triazole core has been successfully integrated into compounds with a wide range of biological activities.

Therapeutic AreaExample ActivityReference
Anticancer Derivatives have shown potent cytotoxicity against human breast cancer cell lines (MCF-7, MDA-MB-231).[2]
Anticancer Novel derivatives showed significant cytotoxic activities against PC3 prostate cancer cells.
Antibacterial Triazole-quinolone hybrids have demonstrated potent activity against pathogenic bacteria, including MRSA.[1]
Antifungal The triazole scaffold is the basis for numerous clinical antifungal agents.[1]
Enzyme Inhibition Triazole derivatives have been synthesized as potent inhibitors of enzymes like acetylcholinesterase (AChE).

The introduction of bromine atoms onto a triazole core can modulate lipophilicity and metabolic stability, which are crucial parameters in drug design.[8] The ability to easily displace the bromine with a wide variety of aryl and heteroaryl groups makes this building block exceptionally valuable for lead optimization campaigns.

Safety and Handling

As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.

  • Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid breathing dust, fumes, or vapors.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its stable, N-methylated 1,2,4-triazole core provides a proven pharmacophoric scaffold, while its C3-bromo substituent serves as a versatile anchor point for diversification via robust and reliable cross-coupling chemistry. By understanding its synthesis, reactivity, and safe handling, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics targeting a wide spectrum of human diseases.

References

Tautomeric Landscapes of Bromo-Methyl-Triazoles: A Guide to Structural Elucidation and Predictive Control

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric nature of heterocyclic compounds is a critical parameter in drug design and materials science, directly influencing molecular recognition, physicochemical properties, and biological activity. Among these, the 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, yet its tautomeric behavior, particularly when substituted with electronically diverse groups like bromo and methyl, presents a significant challenge for structural assignment and rational design.[1][2] This guide provides an in-depth analysis of the prototropic tautomerism in bromo-methyl-substituted triazoles. We will explore the fundamental principles governing tautomeric equilibria, the directing effects of substituents, and the synergistic application of advanced spectroscopic and computational techniques for unambiguous tautomer elucidation. This document serves as a technical resource for researchers, offering both theoretical grounding and practical methodologies for investigating and controlling the tautomeric preferences of these versatile compounds.

The Phenomenon of Tautomerism in Triazole Scaffolds

Tautomers are structural isomers of organic compounds that can readily interconvert, most commonly through the formal migration of a hydrogen atom (prototropic tautomerism) accompanied by a switch of single and double bonds.[3] In heterocyclic systems like triazoles, this is often referred to as annular tautomerism, where a proton can occupy different positions on the nitrogen atoms of the ring.[3]

The triazole core exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[4][5][6] Both are aromatic and capable of forming distinct tautomers.

  • 1,2,4-Triazoles : Can exist in three potential prototropic forms: 1H, 2H, and 4H, depending on the location of the mobile proton. In the unsubstituted form, the 1H and 2H tautomers are in rapid equilibrium, with the 1H form being generally more stable.[4][7]

  • 1,2,3-Triazoles : Primarily exist as two tautomers, the 1H and 2H forms. The 2H-tautomer is often the more stable form in solution.[5][8][9][10]

The tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate balance of factors. Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, dipole moment, and overall electronic profile, which are the cornerstones of molecular interactions with biological targets.[2]

Tautomers cluster_124 1,2,4-Triazole Tautomerism cluster_123 1,2,3-Triazole Tautomerism 1H_124 1H-Tautomer 2H_124 2H-Tautomer 1H_124->2H_124 4H_124 4H-Tautomer 1H_124->4H_124 2H_124->4H_124 1H_123 1H-Tautomer 2H_123 2H-Tautomer 1H_123->2H_123

Caption: Prototropic tautomeric equilibria in 1,2,4- and 1,2,3-triazole rings.

The Directing Influence of Bromo and Methyl Substituents

The introduction of substituents dramatically shifts the tautomeric landscape. The electronic nature and position of the bromo (electron-withdrawing) and methyl (electron-donating) groups are primary determinants of tautomer stability.

Electronic Effects: The relative stability of tautomers in substituted 1,2,4-triazoles is highly dependent on the electronic properties of the groups at the C3 and C5 positions.[7]

  • Electron-Withdrawing Groups (EWGs) : A group like bromine (-Br) is an electronegative halogen that acts as an electron-withdrawing group through induction. When placed on the triazole ring, it can significantly influence the acidity of the N-H protons and the overall electron distribution, often stabilizing tautomers where the proton is further away. For instance, studies on 3-halo-1,2,4-triazoles have shown that N1-H tautomers are often favored.[2]

  • Electron-Donating Groups (EDGs) : A methyl group (-CH₃) is a weak electron-donating group through hyperconjugation. Its presence can increase the electron density at nearby nitrogen atoms, influencing their basicity and the position of the tautomeric proton.

A general principle observed in 3,5-disubstituted 1,2,4-triazoles is that the tautomeric hydrogen atom tends to reside on the nitrogen atom (N1 or N2) closer to the more electron-releasing substituent.[11] Therefore, in a 3-bromo-5-methyl-1,2,4-triazole system, the methyl group would favor protonation at the adjacent N1 or N4 positions, while the bromo group would disfavor it. The final equilibrium is a competitive outcome of these opposing effects.

Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Conversely, in the gas phase or nonpolar solvents, intramolecular hydrogen bonding and inherent electronic stability are the dominant factors. Computational studies using continuum solvation models have shown that environment polarity can reverse the order of tautomer stability.[12]

A Multi-faceted Approach to Tautomer Elucidation

Determining the predominant tautomeric form is rarely achievable with a single technique. A self-validating system requires a combined approach, integrating spectroscopic data from the solution phase, definitive structural information from the solid state, and predictive computational modeling.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Validation NMR NMR Spectroscopy (Solution State) Correlation Correlate & Assign Structure NMR->Correlation Xray X-ray Crystallography (Solid State) Xray->Correlation UVVis UV/Vis & IR Spectroscopy UVVis->Correlation DFT DFT Calculations (Gas & Solution Phase) Sim Spectral Simulation (NMR, UV/Vis) DFT->Sim Sim->Correlation Synthesis Synthesized Bromo-Methyl-Triazole Synthesis->NMR Synthesis->Xray Synthesis->UVVis Synthesis->DFT Conclusion Dominant Tautomer Identified Correlation->Conclusion

Caption: Integrated workflow for the definitive assignment of tautomeric structures.

Spectroscopic Interrogation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for studying tautomerism in solution.[11][13][14] However, if the proton exchange between tautomers is fast on the NMR timescale, the resulting spectrum will show averaged signals, complicating direct assignment.[2][9][10]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the bromo-methyl-triazole compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to assess solvent effects.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D spectra. A broadened N-H signal is often indicative of proton exchange and tautomerism.[2]

  • ¹⁵N NMR (if available): ¹⁵N chemical shifts are highly sensitive to the protonation state of nitrogen and can provide decisive evidence.

  • Low-Temperature NMR: If exchange broadening is observed, gradually lower the temperature of the NMR experiment. Slowing the exchange rate may "freeze out" the individual tautomers, allowing for the observation of distinct sets of signals for each species.

  • 2D NMR (HSQC, HMBC): Use these experiments to correlate proton and carbon signals, which is essential for assigning the signals of each distinct tautomer observed at low temperature.

Data Interpretation: The chemical shifts of the ring carbons and the methyl protons will differ significantly between tautomers. For example, the carbon atom attached to the N-H proton will show a different chemical shift compared to the same carbon in a tautomer where that nitrogen is unprotonated. Comparing these experimental shifts with values predicted from computational models is a powerful validation strategy.[9][10]

Definitive Solid-State Analysis

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[2][13][15] It reveals precise bond lengths and angles and definitively locates the position of the tautomeric proton (though hydrogen atoms are often placed based on electron density maps and refined).

Causality and Limitations: The crystal structure represents the lowest energy conformation in the highly ordered, solid-state lattice. While this is invaluable information, it must be interpreted with caution. The dominant tautomer in the solid state can be influenced by crystal packing forces and intermolecular hydrogen bonding networks that may not be relevant in solution.[15] Therefore, the solid-state structure is not automatically the dominant form in a biological or reaction medium.

In Silico Prediction and Validation

Computational Chemistry: Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for studying tautomerism.[1][12] It allows for the calculation of the relative stabilities of all possible tautomers, providing a predictive framework that complements experimental findings.

Protocol for Computational Analysis:

  • Structure Generation: Build the 3D structures of all possible tautomers of the specific bromo-methyl-triazole isomer .

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).[2] This provides the relative free energies (ΔG) of the tautomers in the gas phase.

  • Inclusion of Solvent Effects: To model solution-phase behavior, repeat the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). This is critical for accurate predictions as solvent can alter tautomer stability.[12][16]

  • Spectral Simulation: Using the optimized geometries, calculate NMR chemical shifts (using methods like GIAO) and simulate UV/Vis spectra (using TD-DFT).[2][8][17]

  • Boltzmann Weighting: Based on the calculated relative free energies, determine the predicted equilibrium population of each tautomer using the Boltzmann distribution. This allows for the calculation of a weighted-average spectrum to compare directly with experimental results obtained under fast-exchange conditions.[2][17]

Trustworthiness through Synergy: The highest confidence in tautomer assignment is achieved when experimental and theoretical data converge. For example, if DFT calculations predict the 2H-tautomer to be the most stable in methanol, the simulated NMR and UV/Vis spectra for that tautomer should closely match the experimental spectra recorded in methanol.[2][8]

Data Summary and Interpretation

While specific experimental data for all bromo-methyl-triazole isomers is dispersed throughout the literature, we can summarize the expected outcomes based on established principles.

Table 1: Predicted Tautomer Stability and Spectroscopic Signatures

CompoundPredicted Dominant Tautomer (in polar solvent)Key ¹H NMR SignatureKey ¹³C NMR Signature
3-Bromo-5-methyl-1,2,4-triazole 1H or 2H formSingle methyl peak, single NH peak (may be broad)Two distinct ring carbon signals
4-Bromo-5-methyl-1,2,3-triazole 2H form likely favoredSingle methyl peak, single NH peakTwo distinct ring carbon signals
5-Bromo-1-methyl-1,2,3-triazole Tautomerism not possible (N-methylated)Single methyl peak, no NH peakTwo distinct ring carbon signals

Note: The exact dominant tautomer for the 1,2,4-triazole derivative will depend on the precise balance of the opposing electronic effects of the bromo and methyl groups, as well as the solvent.

Implications for Drug Development

The specific tautomer present is not an academic detail; it is a fundamental aspect of the molecule's identity that governs its interactions.

  • Receptor Binding: Tautomers present different hydrogen bond donor/acceptor patterns. A change in the dominant tautomer can lead to a complete loss of binding affinity if a crucial hydrogen bond with a protein target is disrupted.

  • pKa and Lipophilicity: The tautomeric form influences the molecule's pKa and its logP value, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Chemical Reactivity: The nucleophilicity and electrophilicity of the triazole ring change with the tautomeric form, affecting its metabolic stability and potential for off-target reactions.

By understanding and controlling the tautomeric equilibrium through judicious placement of substituents, medicinal chemists can fine-tune the properties of a lead compound to optimize its efficacy and safety profile.

Conclusion

The tautomerism of bromo-methyl-triazoles is a complex interplay of substituent electronics, solvent effects, and intermolecular forces. A definitive structural assignment is not possible without a rigorous, multi-pronged strategy. The synergistic use of NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state confirmation, and computational modeling for predictive power provides a self-validating framework for researchers. This integrated approach empowers scientists to move beyond structural ambiguity and engage in the rational design of triazole-based compounds with precisely controlled properties for applications in drug discovery and beyond.

References

Methodological & Application

Application Note & Synthesis Protocol: 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 3-bromo-4-methyl-4H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry and materials science. 1,2,4-triazole scaffolds are integral to numerous clinically approved drugs, and their halogenated derivatives serve as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation, most notably in cross-coupling reactions.[1] This protocol eschews the challenging direct electrophilic bromination of the electron-deficient triazole C-H bond, instead employing a robust and reliable three-step pathway starting from methylhydrazine. The synthesis proceeds via the formation of a 4-methyl-4H-1,2,4-triazole-3-thiol intermediate, followed by an oxidative desulfurization-bromination to yield the final product. This application note details the experimental procedures, explains the chemical principles underpinning each transformation, and provides the necessary data for reaction setup, monitoring, and product characterization.

Introduction: The Strategic Importance of Brominated Triazoles

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets.[2] Consequently, triazole-containing compounds exhibit a wide spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.

The functionalization of the triazole core is crucial for developing novel chemical entities. Halogenated triazoles, particularly bromo-derivatives like this compound (CAS 16681-73-5), are of paramount strategic importance.[3][4] The bromine atom serves as an excellent leaving group and a versatile handle for post-synthetic modification via reactions such as Suzuki, Heck, and Buchwald-Hartwig cross-couplings. This allows for the modular construction of complex molecular architectures, making the target compound a valuable precursor for creating libraries of potential drug candidates.

This guide presents a validated three-step synthesis pathway, chosen for its reliability and scalability over direct bromination methods.

Overall Synthesis Pathway

The synthesis is accomplished in three distinct stages, starting from commercially available reagents. The pathway is designed to build the triazole ring system first and then install the bromine functionality by replacing a thiol group, which is a common and effective strategy in heterocyclic chemistry.[5]

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Triazole Ring Cyclization cluster_2 Step 3: Oxidative Bromination A Methylhydrazine + Potassium Thiocyanate B 4-Methyl-3-thiosemicarbazide A->B  HCl, H2O, Reflux C 4-Methyl-3-thiosemicarbazide D 4-Methyl-4H-1,2,4-triazole-3-thiol C->D  NaOH, H2O/EtOH, Reflux E 4-Methyl-4H-1,2,4-triazole-3-thiol F This compound E->F  HNO3, NaNO2, KBr, H2O

Caption: Overall three-step synthesis workflow.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials, including corrosive acids, toxic methylhydrazine, and oxidizing agents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of 4-Methyl-3-thiosemicarbazide

Principle: This step involves the reaction of methylhydrazine with thiocyanic acid, which is generated in situ from potassium thiocyanate and hydrochloric acid. Methylhydrazine acts as the nucleophile, attacking the electrophilic carbon of the thiocyanic acid to form the target thiosemicarbazide.

ReagentM.W. ( g/mol )AmountMolesEquiv.
Methylhydrazine46.0746.1 g (47.5 mL)1.01.0
Potassium Thiocyanate97.18102.0 g1.051.05
Conc. HCl (37%)36.4686 mL~1.051.05
Water (H₂O)18.02400 mL--

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium thiocyanate (102.0 g) and water (200 mL). Stir until fully dissolved.

  • Carefully add concentrated hydrochloric acid (86 mL) to the solution. A gentle exotherm may be observed.

  • In a separate beaker, dissolve methylhydrazine (46.1 g) in water (200 mL).

  • Add the methylhydrazine solution to the flask in a steady stream.

  • Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol eluent system.

  • After completion, cool the mixture in an ice bath to 0-5 °C. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with two portions of cold water (50 mL each), and dry under vacuum to yield 4-methyl-3-thiosemicarbazide.

    • Expected Yield: 75-85%

    • Appearance: White crystalline solid.

Protocol 2: Synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol

Principle: The intramolecular cyclization of 4-methyl-3-thiosemicarbazide is achieved under basic conditions. The base facilitates the deprotonation of the terminal nitrogen, which then attacks the thiocarbonyl carbon, leading to ring closure and elimination of water to form the aromatic triazole ring. This method is a standard and efficient way to construct 1,2,4-triazole-3-thiols.[6][7]

ReagentM.W. ( g/mol )AmountMolesEquiv.
4-Methyl-3-thiosemicarbazide105.1584.1 g0.81.0
Sodium Hydroxide (NaOH)40.0035.2 g0.881.1
Water (H₂O)18.02400 mL--
Acetic Acid (Glacial)60.05As needed--

Procedure:

  • In a 1 L round-bottom flask, dissolve sodium hydroxide (35.2 g) in water (400 mL).

  • Add 4-methyl-3-thiosemicarbazide (84.1 g) to the alkaline solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should become a clear, homogeneous solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Carefully neutralize the solution by slowly adding glacial acetic acid until the pH reaches 5-6. The product will precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum at 50 °C.

    • Expected Yield: 80-90%

    • Appearance: White to off-white powder.

Protocol 3: Synthesis of this compound

Principle: This step is an oxidative desulfurization-bromination. The thiol is believed to be oxidized to an unstable sulfinic or sulfonic acid intermediate, which is then displaced by a bromide ion. The reaction conditions, involving nitric acid and sodium nitrite, generate nitrosating species that facilitate the overall transformation in a process analogous to a Sandmeyer-type reaction on a sulfur-containing substrate.[5]

ReagentM.W. ( g/mol )AmountMolesEquiv.
4-Methyl-4H-1,2,4-triazole-3-thiol115.1657.6 g0.51.0
Potassium Bromide (KBr)119.0089.3 g0.751.5
Sodium Nitrite (NaNO₂)69.0051.8 g0.751.5
Nitric Acid (70%)63.01100 mL~1.583.16
Water (H₂O)18.02500 mL--

Procedure:

  • To a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add water (500 mL) and cool to 0 °C in an ice-salt bath.

  • Slowly and carefully add concentrated nitric acid (100 mL) to the cold water while stirring. Maintain the temperature below 10 °C.

  • Add potassium bromide (89.3 g) and 4-methyl-4H-1,2,4-triazole-3-thiol (57.6 g) to the cold acidic solution. Stir to form a slurry.

  • In a separate beaker, dissolve sodium nitrite (51.8 g) in water (150 mL).

  • Transfer the sodium nitrite solution to the addition funnel. Add the nitrite solution dropwise to the reaction slurry over 1.5-2 hours. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. Vigorous gas evolution (NOx, brown fumes) will occur. Ensure efficient stirring and cooling.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Let the mixture slowly warm to room temperature and stir for another 12-16 hours (overnight).

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, then wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

    • Expected Yield: 60-75%

    • Appearance: White to pale yellow solid.

    • Molecular Formula: C₃H₄BrN₃

    • Molecular Weight: 161.99 g/mol [3]

Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

G cluster_0 Purification cluster_1 Analytical Validation Crude Crude Product Purified Purified Product Crude->Purified Recrystallization or Column Chromatography Product Purified Product NMR ¹H and ¹³C NMR Product->NMR Structure Confirmation MS Mass Spectrometry Product->MS Molecular Weight Confirmation MP Melting Point Product->MP Purity Assessment

Caption: Post-synthesis workflow for purification and validation.

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.3 (s, 1H, C5-H), ~3.7 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~145 (C5), ~135 (C3-Br), ~32 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z 161.9, 163.9 [M+H]⁺, showing the characteristic isotopic pattern for a single bromine atom.

References

Application Notes & Protocols: Leveraging 3-bromo-4-methyl-4H-1,2,4-triazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-bromo-4-methyl-4H-1,2,4-triazole

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2][3] Its unique arrangement of nitrogen atoms imparts favorable properties, including metabolic stability, hydrogen bonding capability, and the ability to engage in crucial interactions with biological targets.[1][3][4] Molecules incorporating this heterocycle exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, and antiviral properties.[3][5][6]

Within this valuable class of compounds, this compound (CAS: 16681-73-5) emerges as a particularly strategic building block for researchers and drug development professionals.[7][8] The molecule's utility is derived from the confluence of the stable, N-methylated triazole core and the synthetically versatile bromine atom. This bromine atom acts as a reliable chemical handle, enabling the application of powerful transition-metal-catalyzed cross-coupling reactions to forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[9][10][11] This guide provides an in-depth exploration of its application in two of the most impactful transformations in modern synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃H₄BrN₃[7][8][12]
Molecular Weight 161.99 g/mol [7][8]
IUPAC Name 3-bromo-4-methyl-1,2,4-triazole[7][8]
SMILES CN1C=NN=C1Br[7][8][12]

Application I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls and substituted heterocycles.[13] Its power lies in its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[13][14] For a substrate like this compound, this reaction provides a direct and efficient pathway to introduce diverse aryl or heteroaryl substituents at the 3-position, rapidly expanding molecular complexity.[15][16][17]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the triazole, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex, generated by the base) is transferred to the Pd(II) center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_complex HetAr-Pd(II)L₂-Br pd0->pd_complex hetar_br 3-bromo-4-methyl- 4H-1,2,4-triazole (HetAr-Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_aryl_complex HetAr-Pd(II)L₂-Ar pd_complex->pd_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product 3-aryl-4-methyl- 4H-1,2,4-triazole (HetAr-Ar) reductive_elimination->product transmetalation->pd_aryl_complex boronic_acid Ar-B(OH)₂ + Base borate_complex [Ar-B(OH)₃]⁻ boronic_acid->borate_complex Activation pd_aryl_complex->pd0

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of 3-Aryl-4-methyl-4H-1,2,4-triazoles

This protocol is a robust starting point, adapted from established methodologies for the coupling of bromo-triazoles.[15][17]

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 mmol, 2-3 equiv)

  • Solvent System: Toluene/Ethanol/Water (e.g., 4:1:1 ratio, ~5 mL per mmol of substrate)

  • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Maintaining an inert atmosphere is critical for catalytic turnover.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), followed by the degassed solvent mixture (e.g., 5 mL of Toluene/EtOH/H₂O).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-12 hours.[15]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-aryl-4-methyl-4H-1,2,4-triazole derivative.

Substrate Scope & Expected Yields:

Arylboronic Acid PartnerProduct StructureTypical YieldNotes
Phenylboronic acid3-phenyl-4-methyl-4H-1,2,4-triazole75-90%Standard, reliable coupling partner.
4-Methoxyphenylboronic acid3-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole80-95%Electron-donating groups often facilitate the reaction.
4-Acetylphenylboronic acid3-(4-acetylphenyl)-4-methyl-4H-1,2,4-triazole65-80%Tolerates electron-withdrawing groups well.[18]
2-Thienylboronic acid3-(thiophen-2-yl)-4-methyl-4H-1,2,4-triazole70-85%Heteroarylboronic acids are effective coupling partners.[18]

Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing aryl C-N bonds, a transformation that is notoriously difficult using classical methods.[19] It provides a general route to synthesize primary and secondary arylamines from aryl halides. Applying this reaction to this compound allows for the direct installation of a wide array of amine functionalities, which are critical pharmacophores in drug design.

Mechanistic Rationale

The catalytic cycle shares similarities with the Suzuki coupling but is distinguished by the nature of the nucleophile and the crucial role of specialized ligands.

  • Oxidative Addition: As before, Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. This step is critical and often dictates the choice of base.

  • Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated, regenerating the Pd(0) catalyst. This step is often the slowest and is greatly accelerated by bulky, electron-rich phosphine ligands.[19][20]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd_complex HetAr-Pd(II)L-Br pd0->pd_complex hetar_br 3-bromo-4-methyl- 4H-1,2,4-triazole (HetAr-Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_amido_complex HetAr-Pd(II)L-NR¹R² pd_complex->pd_amido_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product 3-amino-4-methyl- 4H-1,2,4-triazole (HetAr-NR¹R²) reductive_elimination->product amine_coordination->pd_amido_complex amine HNR¹R² + Base pd_amido_complex->pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Field-Proven Protocol: Synthesis of 3-Amino-4-methyl-4H-1,2,4-triazoles

This protocol employs a modern catalyst system designed for high efficiency and broad substrate scope.[21]

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄), 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, ~4 mL per mmol of substrate)

  • Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a Schlenk tube or oven-dried vial. Causality: The ligands and NaOtBu are air- and moisture-sensitive. A glovebox provides the most reliable environment for weighing and dispensing these reagents.

  • Reagent Addition: Add this compound (1.0 equiv) and a stir bar to the vessel. Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time (4-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate or dichloromethane to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by silica gel chromatography or crystallization to afford the desired 3-amino-4-methyl-4H-1,2,4-triazole product.

Substrate Scope & Expert Insights:

Amine PartnerBaseTypical YieldExpert Insights
AnilineNaOtBu70-90%A classic coupling partner. The strong base is effective for deprotonating the resulting Pd-amido complex.
MorpholineNaOtBu85-95%Secondary cyclic amines are generally excellent substrates.
BenzylamineK₃PO₄65-85%For primary amines, a slightly milder base like K₃PO₄ can sometimes be used to minimize side reactions.[22]
CarbazoleNaOtBu70-90%N-heterocyclic amines are also viable coupling partners, crucial for materials science and medicinal chemistry applications.[21]

Safety and Handling

  • This compound: This compound is classified as a skin, eye, and respiratory irritant.[8] Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation and skin contact.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Potassium carbonate is an irritant. Handle with care and appropriate PPE.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a fume hood.

References

Application Notes & Protocols: The Strategic Utility of 3-bromo-4-methyl-4H-1,2,4-triazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the 1,2,4-triazole moiety is a privileged scaffold, integral to a multitude of clinically vital therapeutics.[1][2] Its value lies in its unique combination of properties: metabolic stability, a capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, all while maintaining a favorable pharmacokinetic profile.[2] Within this chemical class, 3-bromo-4-methyl-4H-1,2,4-triazole emerges not merely as a reagent, but as a strategic linchpin for chemical library synthesis and lead optimization. The true power of this precursor is vested in its C-Br bond—a versatile and reactive handle that serves as a gateway to extensive chemical diversification through modern cross-coupling methodologies.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to elucidate the underlying chemical logic and provide robust, field-tested protocols for leveraging this precursor in medicinal chemistry campaigns.

Section 1: Core Characteristics and Handling

Before any synthetic manipulation, a thorough understanding of the precursor's fundamental properties and safety requirements is paramount. This ensures both experimental success and operator safety.

Physicochemical Data Summary

A summary of essential data for this compound is presented below.

PropertyValueSource
IUPAC Name This compound[3][4]
CAS Number 16681-73-5[3][4]
Molecular Formula C₃H₄BrN₃[3][4][5]
Molecular Weight 161.99 g/mol [3][4]
Appearance Typically an off-white to white solidN/A
SMILES CN1C=NN=C1Br[4][5]
Safety & Handling Protocols

Trustworthiness in any protocol begins with safety. This compound is an irritant and requires careful handling.

  • Hazard Statements: GHS classifications indicate that this compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles. Work should be conducted in a well-ventilated fume hood.[3]

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture ingress, which can be detrimental to subsequent cross-coupling reactions.

Section 2: The Chemistry of Opportunity: Reactivity Profile

The synthetic utility of this compound is dominated by the reactivity of its C3-bromo substituent. This position is primed for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation in drug synthesis. The electron-deficient nature of the triazole ring facilitates the oxidative addition step in the catalytic cycle, making it an excellent substrate for these transformations.

G cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds precursor This compound suzuki Aryl/Heteroaryl Boronic Acids (Suzuki Coupling) precursor->suzuki Pd Catalyst, Base sonogashira Terminal Alkynes (Sonogashira Coupling) precursor->sonogashira Pd/Cu Catalysts, Base buchwald Amines/Amides (Buchwald-Hartwig) precursor->buchwald Pd Catalyst, Base aryl_triazole 3-Aryl-4-methyl-triazoles (Core Scaffolds, Bioisosteres) suzuki->aryl_triazole alkynyl_triazole 3-Alkynyl-4-methyl-triazoles (Linkers, Probes) sonogashira->alkynyl_triazole amino_triazole 3-Amino-4-methyl-triazoles (Pharmacophores) buchwald->amino_triazole

Fig. 1: Synthetic utility map of this compound.

Section 3: Application Protocol 1: Suzuki-Miyaura Cross-Coupling for Novel Core Scaffolds

The Suzuki-Miyaura reaction is arguably the most crucial tool for elaborating this precursor. It allows for the direct installation of diverse aryl and heteroaryl moieties, which is a cornerstone of lead optimization strategies.

Expertise & Causality: Why This Protocol Works

The protocol described below is adapted from robust, literature-precedent methodologies for coupling bromo-triazoles and is designed for high success rates.[6][7][8]

  • Catalyst Choice (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, albeit air-sensitive, catalyst. It is often effective for heteroaromatic halides. The in situ generation of the active Pd(0) species is straightforward, making it a go-to choice for initial screens.

  • Base (K₂CO₃): An aqueous solution of a mild inorganic base like potassium carbonate is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. It is effective and minimizes side reactions.

  • Solvent System (Toluene/H₂O/EtOH): A two-phase system is highly effective. Toluene solubilizes the organic components, while water dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility at the interface, thereby accelerating the reaction rate.[6][7]

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction. Therefore, degassing the solvent and maintaining the reaction under an inert atmosphere (Nitrogen or Argon) is critical for reproducibility and yield.

Detailed Experimental Protocol

Objective: To synthesize a 3-aryl-4-methyl-4H-1,2,4-triazole derivative.

Reagents & Equipment:

  • This compound (1.0 mmol, 162 mg)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 58 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • Toluene (9 mL)

  • Ethanol (3 mL)

  • Deionized Water (6 mL)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer hotplate

  • Inert gas line (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Inerting: Seal the flask with a septum, and purge with an inert gas for 5-10 minutes.

  • Solvent & Base Addition: While under a positive pressure of inert gas, add the toluene. In a separate vessel, dissolve the K₂CO₃ in the water and ethanol, and sparge this solution with inert gas for 15 minutes to degas. Add the degassed aqueous base solution to the reaction flask via syringe.

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromo-triazole is a key indicator. Reactions are typically complete within 4-12 hours.[6]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

G start Assemble Reagents (Bromo-triazole, Boronic Acid, Catalyst) inert Purge with Inert Gas (N₂/Ar) start->inert add_solvents Add Degassed Solvents & Base inert->add_solvents reflux Heat to Reflux (4-12 hours) add_solvents->reflux monitor Monitor by TLC / LC-MS reflux->monitor monitor->reflux Reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify analyze Characterize Product (NMR, MS) purify->analyze

Fig. 2: Experimental workflow for Suzuki-Miyaura cross-coupling.
Expected Data & Self-Validation

The success of the protocol is validated by characterization of the final product.

Arylboronic AcidTypical Yield¹H NMR Diagnostic Signal (Ar-H)LC-MS (M+H)⁺
Phenylboronic acid75-90%δ 7.3-7.6 ppm (m)160.09
4-Methoxyphenylboronic acid80-95%δ 6.9-7.1, 7.4-7.6 ppm (2 x d)190.10
Pyridin-3-ylboronic acid60-80%δ 7.4, 7.9, 8.6, 8.8 ppm (m)161.08

Section 4: Application Strategy 2: A Vector for Fragment-Based Drug Discovery (FBDD)

Beyond its role in direct synthesis, this compound is a powerful tool for fragment-based approaches. Here, the precursor acts as a reactive version of a validated fragment hit, enabling rapid and directed lead optimization.

The FBDD Rationale

The core principle is to first identify a small, low-affinity fragment that binds to the target protein. Once its binding mode is confirmed (typically by X-ray crystallography), a "growth vector" is identified—a point on the fragment directed towards an open, unoccupied pocket of the protein. If the 4-methyl-1,2,4-triazole fragment is a hit, the C3 position is a chemically intuitive growth vector. By using this compound, chemists can use the Suzuki protocol (Section 3) to systematically "grow" the fragment into that pocket to gain affinity and selectivity.

G screen 1. Fragment Screening (Identify 4-methyl-triazole hit) structure 2. Structural Biology (X-ray) (Confirm binding mode, find vector) screen->structure strategize 3. Synthetic Strategy (Select 3-bromo-4-methyl-triazole) structure->strategize synthesize 4. Elaboration via Coupling (Use Protocol from Sec. 3) strategize->synthesize test 5. Biological Assay (Measure affinity of new compounds) synthesize->test iterate Iterate & Optimize test->iterate Analyze SAR iterate->synthesize

Fig. 3: Logical workflow for using the precursor in an FBDD campaign.

This FBDD strategy transforms this compound from a simple precursor into an engine for rational drug design, allowing scientists to translate structural insights directly into chemical matter with enhanced potency.

Conclusion

This compound is a cornerstone precursor for medicinal chemists seeking to access novel chemical space around the privileged 1,2,4-triazole core. Its well-defined reactivity, particularly in robust and scalable Suzuki-Miyaura cross-coupling reactions, provides a reliable and efficient pathway to a vast array of derivatives. Whether used for building diverse libraries or for the strategic elaboration of fragments in a lead optimization campaign, this building block offers a powerful combination of simplicity, versatility, and strategic potential. The protocols and insights provided herein are intended to empower researchers to fully exploit its capabilities in the quest for the next generation of therapeutics.

References

The Versatile Synthon: Application Notes on 3-bromo-4-methyl-4H-1,2,4-triazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in modern agrochemical design, renowned for its metabolic stability and ability to interact with biological targets through hydrogen bonding and dipole interactions.[1][2] This five-membered heterocycle is a key component in a wide array of commercial fungicides, herbicides, and insecticides.[3][4] Triazole-based fungicides, for instance, often function as sterol demethylation inhibitors (DMIs), targeting the lanosterol 14α-demethylase (CYP51) enzyme crucial for fungal cell membrane biosynthesis.[3][5] The strategic placement of various substituents on the triazole core allows for the fine-tuning of biological activity, selectivity, and physicochemical properties.

Within this important class of compounds, 3-bromo-4-methyl-4H-1,2,4-triazole emerges as a particularly valuable and versatile synthetic intermediate.[6][7] Its bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methyl group at the 4-position, meanwhile, can influence the molecule's solubility and binding orientation within a target active site. This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel agrochemicals, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Core Application: A Gateway to Novel Agrochemical Derivatives

The primary application of this compound in agrochemical research is as a foundational building block. The carbon-bromine bond is readily functionalized, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the construction of complex molecules with tailored biological activities.

Synthetic Workflow for Derivatization

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C F Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) A->F B Aryl/Heteroaryl Boronic Acid or Ester B->C D 3-Aryl/Heteroaryl-4-methyl-4H-1,2,4-triazole Derivatives C->D H Fungicidal / Herbicidal / Insecticidal Activity D->H Bioassay E Amine (Primary or Secondary) E->F G 3-Amino-4-methyl-4H-1,2,4-triazole Derivatives F->G G->H Bioassay

Caption: Synthetic utility of this compound.

Application in Fungicide Development

The 1,2,4-triazole moiety is a well-established pharmacophore in a multitude of antifungal agents.[3] By using this compound as a starting material, researchers can synthesize novel derivatives and probe structure-activity relationships (SAR) to develop more potent and selective fungicides. A common strategy involves the introduction of substituted aryl or heteroaryl groups at the 3-position, which can enhance binding to the CYP51 enzyme.[5]

Table 1: Fungicidal Activity of 1,2,4-Triazole Derivatives
Compound IDTarget PathogenEC50 (mg/L)Reference
5a4 Sclerotinia sclerotiorum1.59[5]
Phytophthora infestans0.46[5]
Rhizoctonia solani0.27[5]
Botrytis cinerea11.39[5]
5b2 Sclerotinia sclerotiorum0.12[5]
8d Physalospora piricola10.808[3]
8k Physalospora piricola10.126[3]

Note: The compounds in this table are examples of complex triazole derivatives, illustrating the fungicidal potential of this class of molecules. The synthesis of such compounds can be envisioned starting from precursors like this compound.

Protocol 1: Synthesis of a 3-Aryl-4-methyl-4H-1,2,4-triazole Precursor via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating a library of compounds for fungicidal screening.[8][9][10]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (9 mL)

  • Ethanol (3 mL)

  • Deionized water (6 mL)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aryl-4-methyl-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.[10] An inert atmosphere is crucial to prevent catalyst deactivation and ensure a high yield.

  • Base: The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[10]

  • Solvent System: The toluene/ethanol/water solvent system is a common choice for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.[8]

Application in Herbicide and Insecticide Development

The versatility of the 1,2,4-triazole scaffold extends to the development of herbicides and insecticides.[1][7][11][12][13] By appending different chemical moieties to the 3-position of the this compound core, researchers can create compounds that interact with various biological targets in weeds and insects. For instance, some triazole derivatives have been shown to exhibit herbicidal activity against both monocotyledonous and dicotyledonous weeds.[4][11]

Protocol 2: Synthesis of a 3-(N-arylamino)-4-methyl-4H-1,2,4-triazole Precursor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[14][15][16] This protocol provides a general framework for the coupling of this compound with an arylamine to generate precursors for potential herbicides or insecticides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylamine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous and degassed toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Reagent Addition: Add the this compound and the arylamine to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.[14] The ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[15][16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14]

Conclusion

This compound is a high-value intermediate for agrochemical research. Its amenability to robust and versatile cross-coupling reactions provides a straightforward entry into large chemical libraries of novel 1,2,4-triazole derivatives. The protocols outlined in this guide serve as a foundation for the synthesis of potential new fungicides, herbicides, and insecticides. The ability to systematically modify the substituents on the triazole core allows for a detailed exploration of structure-activity relationships, ultimately paving the way for the discovery of next-generation crop protection agents.

References

experimental procedures for Suzuki coupling with 3-bromo-4-methyl-4H-1,2,4-triazole.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][4] Nitrogen-rich heterocycles, such as the 1,2,4-triazole core, are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[5][6] The ability to functionalize these heterocycles through reliable C-C bond formation is therefore of paramount importance for drug discovery and development.

This application note provides a comprehensive guide and a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-bromo-4-methyl-4H-1,2,4-triazole with various arylboronic acids. This protocol is designed for researchers, chemists, and drug development professionals seeking to synthesize novel 3-aryl-4-methyl-4H-1,2,4-triazole derivatives.

Principle of the Reaction: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The reactivity of aryl halides in this step generally follows the order I > Br > OTf >> Cl.[3]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond, yielding the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle center Pd(II) pd0 L2Pd(0) center->pd0 Reductive Elimination pd0->center Oxidative Addition pd_ii_r1_x L2Pd(II)(R1)(X) pd0->pd_ii_r1_x reductive_elim Reductive Elimination product_out R1-R2 oxidative_add Oxidative Addition aryl_halide_in R1-X (Triazole-Br) transmetalation Transmetalation boronic_acid_in R2-B(OH)2 + Base pd_ii_r1_r2 L2Pd(II)(R1)(R2) pd_ii_r1_x->pd_ii_r1_r2 Transmetalation pd_ii_r1_r2->pd0 out1 pd_ii_r1_r2->out1 R1-R2 in1 in1->pd_ii_r1_x R1-X in2 in2->pd_ii_r1_r2 R2-B(OH)3-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure that can be adapted for coupling various arylboronic acids with this compound. Optimization may be required for specific substrates.

Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0–3.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O/EtOH (10:6:3))[7][8]

  • Anhydrous solvents (if applicable)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment

  • Schlenk flask or resealable reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert gas line (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Methodology

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1]

  • Solvent Addition and Degassing:

    • Through the septum, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v). A typical concentration is 0.1–0.2 M with respect to the limiting reagent.

    • Bubble the inert gas through the stirred solution for 10-15 minutes to ensure the mixture is thoroughly deoxygenated.[9]

  • Catalyst Addition:

    • Under a positive flow of inert gas, quickly add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) to the reaction mixture.

    • Continue to purge the headspace with inert gas for another 5 minutes before sealing the vessel (if using a screw-cap tube) or attaching a condenser under a static pressure of inert gas (e.g., from a balloon).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[9][10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). To do this, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting bromide on TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash them sequentially with water and then with brine to remove residual inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is typically purified by flash column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined beforehand by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final 3-aryl-4-methyl-4H-1,2,4-triazole.

Parameter Optimization

The success of a Suzuki-Miyaura coupling, especially with nitrogen-containing heterocycles, often depends on the careful selection of reaction components.[11][12] A screening process is highly recommended to identify the optimal conditions for a specific substrate combination.

ParameterCommon Choices & Considerations
Palladium Source Pd(PPh₃)₄: A reliable, air-stable Pd(0) source.[7] PdCl₂(dppf): A robust Pd(II) precatalyst, often used for heteroaryl couplings.[9] Pd₂(dba)₃: A Pd(0) source that must be paired with a ligand.[13]
Ligand Phosphines: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, PCy₃) are often effective for challenging couplings, including those with heteroaryl chlorides or sterically hindered substrates.[13][14] N-Heterocyclic Carbenes (NHCs): Offer high stability and activity.
Base K₂CO₃ / Na₂CO₃: Common, effective, and economical choices.[15] Cs₂CO₃: More soluble and often provides higher yields, but is more expensive. K₃PO₄: A strong base often used with less reactive substrates or for couplings sensitive to other bases.[10][11]
Solvent Dioxane/H₂O: A very common and effective biphasic system.[10] Toluene/H₂O: Another effective biphasic system. DMF, THF, Ethanol: Can also be used, sometimes with water as a co-solvent.[8][16]
Boron Source Boronic Acids: Widely available but can be prone to protodeboronation.[1] Boronic Esters (e.g., pinacol esters): More stable than boronic acids and less prone to decomposition.[4] Potassium Trifluoroborates: Bench-stable solids that are robust alternatives to boronic acids.[17]
Temperature Typically ranges from 60 °C to reflux temperature of the solvent (e.g., 100-110 °C for dioxane or toluene).[10][16]

Experimental Workflow Visualization

Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) may have oxidized. The precatalyst was not properly activated. Insufficient Base: The base may be weak, impure, or not soluble enough. Low Temperature: The reaction may require more thermal energy. Catalyst Poisoning: The nitrogen on the triazole ring can coordinate to the Pd center, inhibiting catalysis.[12][18]- Use a fresh bottle of catalyst or a robust precatalyst (e.g., a Buchwald precatalyst).[19] - Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[20] - Increase the reaction temperature in 10 °C increments. - Use bulky, electron-rich ligands (e.g., XPhos) to shield the palladium center.[12]
Protodeboronation The boronic acid is unstable under the reaction conditions and is replaced by a proton (from water). This is common with electron-deficient heteroaryl boronic acids.[1][12]- Use the corresponding boronic acid pinacol ester or potassium trifluoroborate, which are generally more stable.[4][17] - Use rigorously anhydrous conditions if possible (though water is often necessary to dissolve the base). - Add the boronic acid portion-wise over the course of the reaction.[8]
Homocoupling Coupling of two boronic acid molecules or two aryl halide molecules. Often promoted by the presence of oxygen or high temperatures.[1][12]- Ensure the reaction mixture is thoroughly degassed before and after catalyst addition. - Screen different palladium catalysts and ligands. - Try running the reaction at a lower temperature for a longer period.
Difficulty in Purification The product and the starting bromide or boronic acid byproducts have very similar polarities (Rf values).[8]- Try different eluent systems for column chromatography (e.g., switch from Hexane/EtOAc to DCM/Methanol or Toluene/Acetone). - If the product is a solid, attempt recrystallization from a suitable solvent system. - Ensure the use of a slight excess of the boronic acid (1.1-1.2 equiv) to drive the reaction to completion and consume the starting bromide, simplifying purification.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C functionalization of the this compound scaffold. By carefully selecting the catalyst, ligand, base, and solvent, researchers can access a diverse range of 3-aryl-4-methyl-4H-1,2,4-triazole derivatives. The provided protocol serves as a robust starting point, while the optimization and troubleshooting guides offer a systematic approach to overcoming common challenges associated with coupling nitrogen-containing heterocycles. This methodology is a valuable tool for medicinal chemists and scientists in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-4-methyl-4H-1,2,4-triazole in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazole Core and the Versatility of a Halogenated Intermediate

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have made it a favored motif in the design of agents with diverse pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][4][5][6] The strategic derivatization of this core is paramount in drug discovery programs.

This guide focuses on a highly versatile and reactive building block: 3-bromo-4-methyl-4H-1,2,4-triazole . The presence of the bromine atom at the 3-position provides a reactive handle for a wide array of modern cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This allows for the modular assembly of complex molecular architectures, making it an invaluable precursor for generating libraries of novel heterocyclic compounds for biological screening.

Herein, we provide detailed protocols and expert insights into three key synthetic applications of this reagent:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C bond formation.

  • Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation.

  • Palladium-Catalyzed Sonogashira Coupling for C-C bond formation with alkynes.

Application 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl or vinyl-aryl systems.[7] For an electron-rich heterocycle like 1,2,4-triazole, the choice of catalyst, ligand, and base is critical to achieve high efficiency and prevent side reactions such as debromination.

Expertise & Rationale

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid species and subsequent reductive elimination to yield the product.[7]

  • Catalyst System: A pre-catalyst like Pd(PPh₃)₄ or an in-situ generated catalyst from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is typically used. For electron-rich heterocyclic bromides, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior. They promote the oxidative addition step and facilitate the final reductive elimination, which can be the rate-limiting step.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[7] Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly employed in a two-phase solvent system (e.g., toluene/water) to achieve this activation while minimizing base-labile functional group degradation.[8]

Experimental Protocol: Synthesis of 3-Aryl-4-methyl-4H-1,2,4-triazoles

This protocol details the general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 164 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 414 mg).

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-4-methyl-4H-1,2,4-triazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Suzuki-Miyaura Coupling Scope
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-methyl-3-phenyl-4H-1,2,4-triazole92
24-Methoxyphenylboronic acid3-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole88
33-Pyridinylboronic acid4-methyl-3-(pyridin-3-yl)-4H-1,2,4-triazole75
42-Thienylboronic acid4-methyl-3-(thiophen-2-yl)-4H-1,2,4-triazole81

Yields are representative and may vary based on reaction scale and purification efficiency.

Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Purification A 1. Add Reactants: 3-bromo-4-methyl-1,2,4-triazole Arylboronic Acid K₂CO₃ B 2. Add Catalyst: Pd(PPh₃)₄ A->B C 3. Add Solvents: Toluene/H₂O B->C D 4. Heat (90-100 °C) Monitor by TLC C->D Inert Atmosphere E 5. Aqueous Work-up (EtOAc/H₂O) D->E F 6. Column Chromatography E->F G 7. Pure Product F->G

Caption: Suzuki-Miyaura Coupling Workflow.

Application 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9] This transformation is essential for creating structures prevalent in pharmaceuticals and agrochemicals.

Expertise & Rationale

The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[10][11]

  • Ligand Choice: The choice of ligand is critical. Bidentate phosphine ligands like BINAP or DPPF were early successes.[9] More recently, highly active, sterically bulky monodentate biarylphosphine ligands (e.g., RuPhos, BrettPhos) have been developed, allowing for the coupling of a wider range of amines and aryl chlorides under milder conditions.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ can be used with more advanced catalyst systems.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Synthesis of 3-Amino-4-methyl-4H-1,2,4-triazole Derivatives
  • Reagent Setup: In a glovebox or under a strictly inert atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., BINAP, 0.06 mmol, 37 mg).

  • Reactant Addition: Add this compound (1.0 mmol, 164 mg) and the desired primary or secondary amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography or recrystallization.

  • Characterization: Confirm the structure of the aminated product using appropriate spectroscopic methods.

Data Presentation: Buchwald-Hartwig Amination Scope
EntryAmineProductYield (%)
1Morpholine4-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine85
2AnilineN-phenyl-4-methyl-4H-1,2,4-triazol-3-amine78
3BenzylamineN-benzyl-4-methyl-4H-1,2,4-triazol-3-amine81
4DiethylamineN,N-diethyl-4-methyl-4H-1,2,4-triazol-3-amine72

Yields are representative and demonstrate the versatility with various amine nucleophiles.

Catalytic Cycle Visualization

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA Oxidative Addition Pd0->OA Ar-Br PdII_complex L₂PdII(Ar)(Br) OA->PdII_complex Amine_assoc Amine Coordination PdII_complex->Amine_assoc R₂NH, Base -HBr Amido_complex L₂PdII(Ar)(NR₂) Amine_assoc->Amido_complex RE Reductive Elimination Amido_complex->RE Product Ar-NR₂ RE->Pd0

Caption: Buchwald-Hartwig Catalytic Cycle.

Application 3: C(sp²)-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes.[12][13] These products are valuable intermediates in the synthesis of natural products, polymers, and complex heterocyclic systems.

Expertise & Rationale

The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of Pd(0) to the aryl bromide and reductive elimination of the final product.

  • Copper Cycle: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.

  • Conditions: The reaction is typically run with a palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) source (CuI), and an amine that serves as both the base and a solvent (e.g., triethylamine, diisopropylamine). Copper-free conditions have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[15]

Experimental Protocol: Synthesis of 3-Alkynyl-4-methyl-4H-1,2,4-triazoles
  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 164 mg), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg), and Copper(I) iodide [CuI] (0.06 mmol, 11 mg).

  • Solvent and Reactant Addition: Add anhydrous, degassed triethylamine (Et₃N, 10 mL). Then, add the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) if necessary. Monitor the reaction by TLC. The reaction is often complete within 2-8 hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the alkynylated product using spectroscopic techniques, paying attention to the characteristic alkyne signals in IR and ¹³C NMR spectra.

Data Presentation: Sonogashira Coupling Scope
EntryAlkyneProductYield (%)
1Phenylacetylene4-methyl-3-(phenylethynyl)-4H-1,2,4-triazole90
21-Hexyne3-(hex-1-yn-1-yl)-4-methyl-4H-1,2,4-triazole84
3Trimethylsilylacetylene4-methyl-3-((trimethylsilyl)ethynyl)-4H-1,2,4-triazole95
4Propargyl alcohol3-(4-methyl-4H-1,2,4-triazol-3-yl)prop-2-yn-1-ol77

Yields are representative and highlight compatibility with both aryl, alkyl, and functionalized alkynes.

Workflow Visualization

Sonogashira_Workflow Start Combine in Schlenk Flask: - 3-Bromo-1,2,4-triazole - PdCl₂(PPh₃)₂ - CuI Add_Solv Add Degassed Et₃N and Terminal Alkyne Start->Add_Solv React Stir at RT or 40-60 °C (2-8 h) Add_Solv->React Workup Solvent Removal EtOAc Extraction NH₄Cl Wash React->Workup Purify Column Chromatography Workup->Purify Product Pure 3-Alkynyl-1,2,4-triazole Purify->Product

Caption: Sonogashira Coupling General Workflow.

References

The Bromo-Triazole Bridge: A Technical Guide to Integrating 3-bromo-4-methyl-4H-1,2,4-triazole into Click Chemistry Workflows

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies required to utilize 3-bromo-4-methyl-4H-1,2,4-triazole as a versatile building block in click chemistry. While not a direct participant in the canonical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), its true potential is unlocked through functionalization, transforming it into a "click-ready" scaffold for applications in drug discovery, bioconjugation, and materials science.

Core Concept: From Inert Precursor to Click-Ready Reagent

The 1,2,4-triazole moiety is a highly sought-after pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in favorable biological interactions.[1] this compound serves as an accessible and modifiable starting material. The carbon-bromine bond at the 3-position is the key to its utility, providing a reactive handle for the introduction of either an azide or a terminal alkyne group – the essential functional groups for the CuAAC reaction.[2]

The overall strategy involves a two-stage process:

  • Functionalization: The bromine atom is substituted with either an azide or an alkyne group through well-established synthetic methodologies.

  • Click Reaction: The resulting azide- or alkyne-functionalized 1,2,4-triazole is then "clicked" with a complementary reaction partner.

This modular approach allows for the late-stage introduction of the 1,2,4-triazole core into a wide array of complex molecules.

Synthetic Pathways to Click-Ready 1,2,4-Triazoles

The conversion of this compound into a click-competent reagent is paramount. The choice between synthesizing the azido- or alkynyl-derivative will depend on the desired final product and the available complementary click partner.

Synthesis of 3-azido-4-methyl-4H-1,2,4-triazole

The introduction of an azide group can be achieved via nucleophilic aromatic substitution. Copper catalysis is often employed to facilitate this transformation on heteroaromatic systems.

Protocol 1: Copper-Catalyzed Azidation

This protocol describes the conversion of this compound to its azido counterpart using sodium azide and a copper(I) catalyst.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Copper(I) iodide (CuI)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), sodium azide (1.5 eq), copper(I) iodide (0.1 eq), and sodium ascorbate (0.2 eq).

  • Add anhydrous DMF to dissolve the reagents.

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 3-azido-4-methyl-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. Sodium ascorbate is included as a reducing agent to maintain the active catalytic species.

  • DMF as Solvent: A polar aprotic solvent that is suitable for dissolving the reagents and can withstand the required reaction temperature.

  • Excess Sodium Azide: Drives the equilibrium towards product formation.

  • Work-up Procedure: The aqueous work-up and extraction are necessary to remove the inorganic salts and the DMF solvent.

Synthesis of 3-ethynyl-4-methyl-4H-1,2,4-triazole

The introduction of a terminal alkyne is most effectively achieved through a Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction couples the bromo-triazole with a protected or terminal alkyne.

Protocol 2: Sonogashira Cross-Coupling with Trimethylsilylacetylene

This protocol details the coupling of this compound with trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Coupling Reaction

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and anhydrous triethylamine.

  • Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

Step B: Deprotection

  • Dissolve the crude product from Step A in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-4-methyl-4H-1,2,4-triazole.

Causality Behind Experimental Choices:

  • Palladium and Copper Catalysis: The palladium catalyst is essential for the oxidative addition to the C-Br bond, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate.[3]

  • Triethylamine: Acts as a base to neutralize the HBr formed during the reaction and as a solvent.

  • Trimethylsilyl (TMS) Protecting Group: Using a protected alkyne prevents self-coupling of the terminal alkyne (Glaser coupling). The TMS group is easily removed under mild conditions with a fluoride source like TBAF.

Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the "click-ready" 1,2,4-triazole derivatives are synthesized, they can be readily employed in the CuAAC reaction. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[4][5]

Protocol 3: General Procedure for CuAAC using a Functionalized 1,2,4-Triazole

This protocol provides a general method for the click reaction between a 1,2,4-triazole derivative (either the azide or the alkyne) and a complementary click partner.

Materials:

  • Azide- or Alkyne-functionalized 4-methyl-4H-1,2,4-triazole (1.0 eq)

  • Complementary alkyne or azide partner (1.0-1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium ascorbate (0.1-0.2 eq)

  • Solvent system (e.g., t-butanol/water, DMF, DMSO)

  • Deionized water

Procedure:

  • In a reaction vial, dissolve the azide-functionalized 1,2,4-triazole and the alkyne partner (or vice versa) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in deionized water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 2-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation, extraction, or filtration depending on its properties. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary for CuAAC

ParameterRecommended RangeRationale
Reactant Ratio (Azide:Alkyne) 1:1 to 1:1.2A slight excess of one reactant can drive the reaction to completion.
Cu(II)SO₄·5H₂O Loading 1-10 mol%Catalytic amount; higher loading can increase reaction rate but may require more extensive purification.
Sodium Ascorbate Loading 2-20 mol%Acts as the in-situ reducing agent for Cu(II) to the active Cu(I) species. An excess ensures the catalyst remains active.
Reaction Temperature Room TemperatureThe reaction is highly exothermic and typically proceeds efficiently at ambient temperatures.
Reaction Time 1-24 hoursDependent on the specific substrates and catalyst loading.

Visualizing the Workflow

Diagram 1: Overall Synthetic Strategy

G A This compound B Protocol 1: Azidation (NaN₃, CuI) A->B C Protocol 2: Alkynylation (Sonogashira Coupling) A->C D 3-azido-4-methyl-4H-1,2,4-triazole B->D E 3-ethynyl-4-methyl-4H-1,2,4-triazole C->E F Protocol 3: CuAAC (R-Alkyne, Cu(I)) D->F G Protocol 3: CuAAC (R-Azide, Cu(I)) E->G H 1,2,3-Triazole Linked Conjugate F->H G->H

Caption: Synthetic pathways from this compound to click-ready intermediates and final conjugates.

Diagram 2: CuAAC Catalytic Cycle

CuAAC_Cycle cluster_main Cu(I) Catalytic Cycle cluster_redox Redox Maintenance CuI Cu(I) CuAcetylide Cu(I)-C≡C-R' CuI->CuAcetylide + R'-C≡CH Alkyne R'-C≡CH Metallacycle Six-membered Cu(III) Metallacycle CuAcetylide->Metallacycle + R-N₃ Azide R-N₃ Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI + H⁺ Product 1,2,3-Triazole Product Triazolide->Product + H⁺ ProtonSource H⁺ CuII Cu(II) CuI_redox Cu(I) CuII->CuI_redox + Ascorbate Ascorbate Sodium Ascorbate

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a valuable and adaptable precursor for constructing complex molecules using the principles of click chemistry. While it requires initial functionalization, the subsequent CuAAC reaction proceeds with the high efficiency and selectivity characteristic of click reactions. The protocols and conceptual framework provided herein offer researchers a robust starting point for integrating this important heterocyclic scaffold into their synthetic strategies for drug discovery, bioconjugation, and the development of novel materials.

References

Application Notes and Protocols for the N-Arylation of 3-Bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylated Triazoles in Modern Drug Discovery

N-aryl triazole motifs are privileged structures in medicinal chemistry and materials science, conferring unique pharmacological and physicochemical properties to molecules. Their synthesis, therefore, is of paramount importance to researchers in drug development. The N-arylation of substituted 1,2,4-triazoles, such as 3-bromo-4-methyl-4H-1,2,4-triazole, presents a versatile entry point to a diverse array of functionalized molecules. This guide provides a comprehensive overview of the reaction conditions for this specific transformation, delving into the mechanistic rationale behind the choice of catalysts, ligands, bases, and solvents. We will explore the two predominant catalytic systems for this transformation: the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination. Additionally, the application of microwave-assisted synthesis for accelerating these reactions will be discussed.

The target molecule, this compound, possesses a strategic substitution pattern. The methyl group at the N4 position directs the N-arylation to the N1 position, leading to the formation of 1-aryl-3-bromo-4-methyl-4H-1,2,4-triazolium salts. The bromine atom at the C3 position can serve as a handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

Strategic Approaches to N-Arylation: A Tale of Two Metals

The construction of the C(aryl)-N(triazole) bond is most effectively achieved through transition metal catalysis. Two methodologies have emerged as the cornerstones of N-arylation chemistry: the venerable copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. The choice between these two is often dictated by the substrate scope, functional group tolerance, and desired reaction conditions.

The Copper-Catalyzed Pathway: Ullmann-Type N-Arylation

The Ullmann reaction, a cornerstone of cross-coupling chemistry, traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the advent of ligand-assisted copper catalysis has revolutionized this transformation, enabling milder and more efficient N-arylations of a wide range of nitrogen heterocycles, including 1,2,4-triazoles.[2][3]

Mechanism of the Ullmann-Type N-Arylation:

The catalytic cycle of the Ullmann-type N-arylation is generally believed to proceed through the following key steps[4][5][6]:

  • Formation of the Copper(I)-Amide Complex: The reaction is initiated by the coordination of the triazole to the copper(I) catalyst, followed by deprotonation by a base to form a copper(I)-triazolide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

  • Reductive Elimination: The aryl group and the triazole moiety are reductively eliminated from the copper(III) complex, forming the desired N-aryl triazole product and regenerating the active copper(I) catalyst.

Ullmann_Mechanism CuI Cu(I) Catalyst Cu_Triazolide Cu(I)-Triazolide Intermediate CuI->Cu_Triazolide + Triazole, - H-Base+ Triazole This compound Triazole->Cu_Triazolide Base Base Base->Cu_Triazolide CuIII_intermediate Cu(III) Intermediate Cu_Triazolide->CuIII_intermediate + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) ArX->CuIII_intermediate N_Aryl_Triazole N-Aryl-3-bromo-4-methyl- 1,2,4-triazolium Salt CuIII_intermediate->N_Aryl_Triazole Reductive Elimination Catalyst_Regen Cu(I) Catalyst (Regenerated) CuIII_intermediate->Catalyst_Regen Catalyst_Regen->CuI

Figure 1: Proposed catalytic cycle for the Ullmann-type N-arylation.

Key Parameters and Their Rationale:

  • Copper Source: Copper(I) salts such as CuI, CuBr, and Cu₂O are commonly employed.[2][5] In some cases, copper(II) salts like Cu(OAc)₂ can be used, which are reduced in situ to the active Cu(I) species.[7]

  • Ligands: The use of ligands is often crucial for achieving high yields and mild reaction conditions. Diamine ligands, such as 1,10-phenanthroline and N,N'-dimethylethylenediamine (DMEDA), have proven to be effective in accelerating the reaction.[3][8] Amino acids, like L-proline, have also been successfully utilized.[6] The ligand facilitates the solubility of the copper catalyst and modulates its reactivity.

  • Base: A base is required to deprotonate the triazole, enhancing its nucleophilicity. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][9] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, and NMP are typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[1][5]

  • Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive, often allowing for lower reaction temperatures.[9]

The Palladium-Catalyzed Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[10][11][12] While initially developed for the amination of aryl halides with primary and secondary amines, its application has been extended to the N-arylation of a variety of N-heterocycles.[13]

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps[12]:

  • Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.

  • Ligand Exchange/Coordination: The triazole coordinates to the palladium(II) center, displacing a halide or solvent molecule.

  • Deprotonation: A base deprotonates the coordinated triazole, forming a palladium(II)-triazolide complex.

  • Reductive Elimination: The aryl group and the triazole are reductively eliminated from the palladium(II) complex, yielding the N-aryl triazole product and regenerating the palladium(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n PdII_intermediate Ar-Pd(II)(X)L_n Pd0->PdII_intermediate + Ar-X (Oxidative Addition) ArX Aryl Halide (Ar-X) ArX->PdII_intermediate PdII_Triazole_complex [Ar-Pd(II)(Triazole)L_n]^+ X^- PdII_intermediate->PdII_Triazole_complex + Triazole Triazole This compound Triazole->PdII_Triazole_complex PdII_Triazolide_complex Ar-Pd(II)(Triazolide)L_n PdII_Triazole_complex->PdII_Triazolide_complex + Base, - H-Base+ Base Base Base->PdII_Triazolide_complex N_Aryl_Triazole N-Aryl-3-bromo-4-methyl- 1,2,4-triazolium Salt PdII_Triazolide_complex->N_Aryl_Triazole Reductive Elimination Catalyst_Regen Pd(0)L_n (Regenerated) PdII_Triazolide_complex->Catalyst_Regen Catalyst_Regen->Pd0

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig N-arylation.

Key Parameters and Their Rationale:

  • Palladium Source: A variety of palladium precursors can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[10][12] These are typically reduced in situ to the active Pd(0) species.

  • Ligands: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are highly effective.[12][13] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives.[10] The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.

  • Base: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common choice.[12] For substrates sensitive to strong bases, weaker inorganic bases like K₂CO₃ or K₃PO₄ can be used, although this may require higher reaction temperatures or longer reaction times.[12]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically employed.[12]

  • Aryl Halide: Similar to the Ullmann reaction, the reactivity order is I > Br > Cl. However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[10][11]

Comparative Overview of Reaction Conditions

ParameterCopper-Catalyzed (Ullmann-Type)Palladium-Catalyzed (Buchwald-Hartwig)Rationale for Choice
Catalyst CuI, CuBr, Cu₂O, Cu(OAc)₂[2][5][7]Pd(OAc)₂, Pd₂(dba)₃[10][12]Copper is more cost-effective. Palladium offers broader substrate scope and milder conditions.
Ligand Diamines (e.g., 1,10-phenanthroline), Amino acids (e.g., L-proline)[3][6][8]Bulky phosphines (e.g., XPhos), NHCs[10][12][13]Ligand choice is crucial for catalyst stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄[5][9]NaOtBu, K₂CO₃, K₃PO₄[12]Base strength must be sufficient to deprotonate the triazole without causing side reactions.
Solvent DMF, DMSO, NMP[1][5]Toluene, Dioxane, THF[12]Solvent choice depends on reagent solubility and required reaction temperature.
Temperature 80-140 °C[5][8]Room temperature to 110 °C[12]Palladium catalysis often allows for lower reaction temperatures.
Aryl Halide Ar-I, Ar-Br[9]Ar-I, Ar-Br, Ar-Cl, Ar-OTf[10][11]Buchwald-Hartwig amination has a broader scope for the aryl halide.

Microwave-Assisted N-Arylation: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[1][14][15] For the N-arylation of this compound, microwave heating can be applied to both the Ullmann and Buchwald-Hartwig protocols. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods.[14]

Microwave_Workflow cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up and Purification Reagents Combine triazole, aryl halide, catalyst, ligand, and base in a microwave-safe vial. Solvent Add anhydrous solvent. Reagents->Solvent Seal Seal the vial with a septum. Solvent->Seal Irradiation Place the vial in the microwave reactor. Set temperature, pressure, and time. Seal->Irradiation Cooling Cool the reaction mixture. Irradiation->Cooling Extraction Perform aqueous work-up and extraction. Cooling->Extraction Purification Purify the product by column chromatography. Extraction->Purification

Figure 3: General workflow for microwave-assisted N-arylation.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware.

  • Anhydrous solvents should be used.

  • Reagents should be of high purity.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is adapted from general procedures for the N-arylation of 1,2,4-triazoles.[2][5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add finely ground and dried K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 110-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-4-methyl-1,2,4-triazolium salt.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is based on established methods for the Buchwald-Hartwig amination of N-heterocycles.[12][13]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene (2 mL) and stir at room temperature for 10 minutes to pre-form the catalyst.

  • In a separate oven-dried Schlenk tube, add this compound (1.0 mmol), aryl halide (1.2 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill this tube with argon.

  • Add the pre-formed catalyst solution to the mixture of substrates and base via cannula.

  • Rinse the catalyst tube with additional anhydrous toluene (3 mL) and add this to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The N-arylation of this compound is a versatile transformation that can be accomplished using either copper- or palladium-based catalytic systems. The choice of methodology will depend on factors such as cost, substrate availability, and desired functional group tolerance. The protocols provided herein offer robust starting points for the synthesis of a wide range of N-aryl-1,2,4-triazolium salts, which are valuable intermediates in drug discovery and materials science. Further optimization of these conditions, particularly through the use of high-throughput screening and the exploration of novel ligand scaffolds, will undoubtedly lead to even more efficient and sustainable synthetic routes. The application of microwave-assisted synthesis can significantly accelerate these investigations, enabling rapid access to novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves the cyclization of a thiosemicarbazide precursor to form a triazole-thiol, followed by N-methylation and a subsequent bromination reaction. This guide will focus on the challenges that can arise during these key transformations.

Synthetic Workflow Overview

Below is a generalized workflow for the synthesis of this compound, highlighting the key stages where issues may arise.

A Thiosemicarbazide Formation B Cyclization to 4-methyl-4H-1,2,4-triazole-3-thiol A->B Alkaline Conditions C Desulfurization-Bromination B->C Oxidative Bromination D Purification of Final Product C->D e.g., Recrystallization, Column Chromatography E Characterization (NMR, MS, etc.) D->E Purity & Identity Confirmation

Caption: Synthetic workflow for this compound.

Troubleshooting Guide & FAQs

Part 1: Cyclization to 4-methyl-4H-1,2,4-triazole-3-thiol

Question 1: My cyclization of N-methylthiosemicarbazide is resulting in very low yields of the desired 4-methyl-4H-1,2,4-triazole-3-thiol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the alkaline-mediated cyclization of thiosemicarbazides are a common issue. The primary causes often relate to incomplete reaction, side reactions, or degradation of the product. Here’s a systematic approach to troubleshoot this step:

  • Causality of Experimental Choices: The use of a strong base like sodium hydroxide or potassium hydroxide is crucial for deprotonating the terminal nitrogen, which then acts as a nucleophile to attack the thiocarbonyl carbon, initiating cyclization. The choice of solvent and temperature are critical to ensure the solubility of the starting material and to provide sufficient energy for the reaction to proceed without degrading the product.

  • Troubleshooting Steps:

    • Base Concentration and Equivalents: Ensure you are using a sufficient molar excess of the base (typically 2-4 equivalents). The concentration of the base is also important; a 2N solution of NaOH is often effective.[1]

    • Reaction Temperature and Time: The reaction is typically refluxed for several hours.[1] If the yield is low, it could be due to incomplete reaction. Monitor the reaction by TLC to determine the optimal reaction time. However, prolonged heating can lead to decomposition.

    • Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purity of Starting Material: Impurities in the N-methylthiosemicarbazide can interfere with the cyclization. Ensure your starting material is of high purity.

Question 2: I am observing the formation of a significant amount of a byproduct that is difficult to separate from my desired triazole-thiol. What could this byproduct be and how can I minimize its formation?

Answer:

A common byproduct in this reaction is the corresponding 1,3,4-thiadiazole derivative, formed through an alternative cyclization pathway.

  • Mechanistic Insight: The formation of the triazole versus the thiadiazole is dependent on which nitrogen atom of the thiosemicarbazide acts as the nucleophile. To favor the formation of the 1,2,4-triazole, the terminal nitrogen needs to be the primary nucleophile.

  • Minimizing Byproduct Formation:

    • pH Control: Careful control of the pH during the reaction and workup is crucial. The cyclization to the 1,2,4-triazole is favored under basic conditions.

    • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or water are commonly used and generally favor the desired cyclization.

Part 2: Desulfurization and Bromination

Question 3: I am struggling with the direct bromination of 4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is messy and gives a complex mixture of products. What is a more reliable method?

Answer:

Direct bromination of a triazole-thiol can be problematic due to the reactivity of the thiol group, which can be oxidized or lead to other side reactions. A more robust approach is an oxidative desulfurization-bromination.

  • Recommended Protocol: Oxidative Desulfurization-Bromination This method involves the simultaneous removal of the sulfur atom and introduction of the bromine atom. A common reagent for this is bromine in an acidic medium.

    Step-by-Step Methodology:

    • Dissolve the 4-methyl-4H-1,2,4-triazole-3-thiol in a suitable solvent, such as glacial acetic acid or an aqueous solution of hydrobromic acid.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine (Br₂) in the same solvent dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the excess bromine with a solution of sodium bisulfite or sodium thiosulfate.

    • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

    • Filter, wash with water, and dry the crude product.

  • Causality and Control: The acidic medium protonates the triazole ring, activating it for the reaction. The bromine acts as both an oxidizing agent to remove the sulfur and as an electrophile to brominate the 3-position. Slow, controlled addition of bromine at low temperature is critical to manage the exothermicity of the reaction and prevent over-bromination or other side reactions.

Question 4: My bromination reaction is resulting in a low yield of the desired this compound, and I suspect over-bromination or ring opening. How can I prevent this?

Answer:

Over-bromination or degradation of the triazole ring can occur under harsh reaction conditions.

  • Controlling the Reaction:

    • Stoichiometry: Use a precise amount of bromine, typically 1.0 to 1.2 equivalents. A large excess of bromine should be avoided.

    • Temperature Control: Maintaining a low temperature (0-5 °C) during the bromine addition is crucial to control the reaction rate and prevent side reactions.

    • Reaction Monitoring: Closely monitor the reaction by TLC. As soon as the starting material is consumed, the reaction should be quenched to prevent further reactions of the product.

Part 3: Alternative Synthetic Routes & Isomeric Impurities

Question 5: I am considering an alternative route starting from 3-bromo-1H-1,2,4-triazole followed by N-methylation. What are the potential challenges with this approach?

Answer:

While seemingly more direct, the N-methylation of 3-bromo-1H-1,2,4-triazole presents a significant challenge regarding regioselectivity.[2]

  • Formation of Isomers: The 1,2,4-triazole ring has two available nitrogen atoms for alkylation (N1 and N4). Methylation of 3-bromo-1H-1,2,4-triazole can lead to a mixture of 3-bromo-1-methyl-1H-1,2,4-triazole and the desired this compound.

A 3-bromo-1H-1,2,4-triazole C This compound (Desired Product) A->C N4-methylation D 3-bromo-1-methyl-1H-1,2,4-triazole (Isomeric Byproduct) A->D N1-methylation B Methylating Agent (e.g., CH3I, (CH3)2SO4) B->A

Caption: N-methylation of 3-bromo-1H-1,2,4-triazole leading to isomeric products.

  • Separation Challenges: These isomers often have very similar physical properties, making their separation by standard techniques like recrystallization or column chromatography difficult and often resulting in a lower isolated yield of the desired product.

  • Controlling Regioselectivity: While challenging, the regioselectivity of N-alkylation can sometimes be influenced by the choice of solvent, base, and methylating agent. However, achieving high selectivity for the N4 position can be difficult. For this reason, building the methylated ring system first and then introducing the bromo substituent is often the preferred and more controlled synthetic strategy.

Quantitative Data Summary

StepParameterRecommended ConditionPotential Issue
Cyclization Base2-4 eq. 2N NaOHIncomplete reaction
TemperatureRefluxDecomposition
SolventEthanol/WaterByproduct formation
Bromination Reagent1.0-1.2 eq. Br₂Over-bromination
Temperature0-5 °CSide reactions
SolventAcetic Acid/HBr (aq)Poor solubility

Detailed Experimental Protocol: A Reliable Synthesis of this compound

This protocol is a synthesized methodology based on common practices for the synthesis of similar heterocyclic compounds.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole-3-thiol

  • To a solution of N-methylthiosemicarbazide (1.0 eq) in ethanol, add a 2N aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitated product is filtered, washed with cold water, and dried under vacuum to yield 4-methyl-4H-1,2,4-triazole-3-thiol as a white solid.

Step 2: Synthesis of this compound

  • Suspend 4-methyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in glacial acetic acid.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water and quench any excess bromine with a saturated solution of sodium bisulfite.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the crude product, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound.

References

Technical Support Center: Purification of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 3-bromo-4-methyl-4H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this important heterocyclic compound. Our aim is to combine established chemical principles with practical, field-tested advice to ensure you can achieve the desired purity for your downstream applications.

Understanding the Compound: Key Physicochemical Properties

Before embarking on any purification strategy, a fundamental understanding of the target compound's properties is crucial. This compound is a halogenated azole with the following key characteristics:

PropertyValueSource
Molecular Formula C₃H₄BrN₃--INVALID-LINK--[1]
Molecular Weight 161.99 g/mol --INVALID-LINK--[1]
IUPAC Name 3-bromo-4-methyl-1,2,4-triazole--INVALID-LINK--[1]
Appearance Typically a solid at room temperatureInferred from related triazole compounds
Safety Causes skin and eye irritation. May cause respiratory irritation.--INVALID-LINK--[1]

A key consideration for purification is the potential for impurities arising from its synthesis. Common synthetic routes for N-alkylated triazoles may result in unreacted starting materials, regioisomers, and by-products from side reactions.

Purification Strategy Decision Workflow

The choice of purification technique is dictated by the nature and quantity of impurities, as well as the desired final purity. The following workflow provides a logical approach to selecting the appropriate method.

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, NMR, HPLC) start->purity_check high_purity High Purity (>95%)? purity_check->high_purity recrystallization Recrystallization high_purity->recrystallization Yes low_purity Low Purity (<95%) high_purity->low_purity No final_product Pure Product recrystallization->final_product major_impurities Identify Major Impurities (NMR, MS) low_purity->major_impurities chromatography Column Chromatography major_impurities->chromatography non_volatile Are impurities non-volatile? major_impurities->non_volatile chromatography->final_product distillation Distillation (if applicable) distillation->final_product non_volatile->chromatography Yes non_volatile->distillation No

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues encountered during the purification of this compound.

Recrystallization

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates poor solubility. You can either:

  • Add a co-solvent: Introduce a small amount of a solvent in which your compound is more soluble to the heated mixture until dissolution occurs. For example, if you are using a non-polar solvent like hexanes, a small addition of ethyl acetate or dichloromethane can aid dissolution.

  • Switch to a more polar solvent: If a non-polar solvent is failing, consider a more polar alternative such as ethyl acetate, acetonitrile, or an alcohol/water mixture. Always perform small-scale solubility tests first.

Q2: Oiling out occurs during cooling instead of crystallization. How can I fix this?

A2: Oiling out happens when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent. To remedy this:

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Cool the solution more slowly: Rapid cooling can promote oiling. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal can initiate crystallization.

Q3: My recrystallized product is still impure. What are the next steps?

A3: A single recrystallization may not be sufficient if significant impurities are present.

  • Perform a second recrystallization: This can often improve purity.

  • Consider a different solvent system: Impurities that co-crystallize in one solvent may be more soluble in another.

  • Switch to column chromatography: If impurities have different polarities from your product, chromatography will likely be more effective.

Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for column chromatography?

A1: The ideal solvent system will provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate.

  • Start with a non-polar solvent: A common starting point for many organic compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate.

  • Aim for an Rf of 0.2-0.4 for your product: The Retention factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An Rf in this range typically leads to good separation on a column.

  • Adjust polarity: If the Rf is too low, increase the polarity of the mobile phase by adding more ethyl acetate. If it is too high, decrease the polarity by adding more hexanes.

  • Consider other solvents: For more polar compounds, dichloromethane/methanol or chloroform-based systems can be effective.[2]

Q2: My compound is streaking on the TLC plate. What does this mean?

A2: Streaking can be caused by several factors:

  • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample.

  • Compound is highly polar or acidic/basic: Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape. Given the triazole core, the compound may have some basicity.

  • Insolubility: The compound may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting.

Q3: The separation on the column is poor, and fractions are mixed.

A3: This can be due to several issues with your technique:

  • Improper column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.

  • Incorrect mobile phase: The mobile phase may be too polar, causing all compounds to elute too quickly. Try a less polar solvent system.

  • Overloading the column: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Step-by-Step Experimental Protocols

Protocol 1: Recrystallization

This protocol assumes the presence of minor, non-polar impurities.

  • Solvent Selection: Perform small-scale solubility tests with solvents such as hexanes, ethyl acetate, isopropanol, and toluene. The ideal solvent will dissolve the compound when hot but not when cold. A mixture of solvents, like ethyl acetate/hexanes, is often effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Purity Analysis: Assess the purity of the recrystallized product using HPLC, NMR, or melting point determination.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating the target compound from impurities with different polarities.

Column_Chromatography cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis pack_column 1. Pack column with silica gel in non-polar solvent load_sample 2. Load crude sample (adsorbed on silica or minimal solvent) pack_column->load_sample elute_nonpolar 3. Elute with non-polar solvent to remove non-polar impurities load_sample->elute_nonpolar gradient_elution 4. Gradually increase solvent polarity elute_nonpolar->gradient_elution collect_fractions 5. Collect fractions gradient_elution->collect_fractions tlc_analysis 6. Analyze fractions by TLC collect_fractions->tlc_analysis combine_pure 7. Combine pure fractions tlc_analysis->combine_pure evaporate_solvent 8. Evaporate solvent combine_pure->evaporate_solvent final_product Pure Product evaporate_solvent->final_product

Caption: Workflow for flash column chromatography.

  • TLC Analysis: Determine an appropriate solvent system using TLC as described in the FAQ section. A good starting point is a hexane/ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar mobile phase. Gradually increase the polarity of the mobile phase according to the separation observed on the TLC.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm the purity of the final product.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-4-methyl-4H-1,2,4-triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-4-methyl-4H-1,2,4-triazole. Here, we provide a comprehensive resource complete with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize your synthetic strategy. Our aim is to equip you with the necessary insights to navigate the intricacies of this synthesis with confidence and precision.

I. Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key precursor, 4-methyl-4H-1,2,4-triazol-3-amine. This is followed by a Sandmeyer-type bromination to introduce the bromine atom at the 3-position of the triazole ring.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazol-3-amine

The formation of the 1,2,4-triazole ring system can be accomplished through the cyclization of a thiosemicarbazide derivative. This approach offers a reliable and scalable route to the desired aminotriazole precursor.

Step 2: Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group to a variety of functionalities, including halogens.[1][2] In this case, the 3-amino group of the triazole is first converted to a diazonium salt by treatment with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is then subjected to a copper(I) bromide-mediated reaction, which facilitates the displacement of the diazonium group with a bromine atom.[1][4] The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1]

Diagram of the Overall Synthetic Workflow

Synthetic Workflow Start Starting Materials Precursor_Synth Synthesis of 4-methyl-4H-1,2,4-triazol-3-amine Start->Precursor_Synth Step 1 Sandmeyer Sandmeyer Bromination Precursor_Synth->Sandmeyer Step 2 Purification Purification Sandmeyer->Purification Final_Product This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Protocol 1: Synthesis of 4-methyl-4H-1,2,4-triazol-3-amine

This protocol is adapted from established methods for the synthesis of substituted 3-amino-1,2,4-triazoles.[5]

Materials:

  • Methylhydrazine

  • Formamide

  • Sodium methoxide

  • Ethanol

Procedure:

  • To a solution of methylhydrazine in ethanol, add an equimolar amount of formamide.

  • Add a catalytic amount of sodium methoxide to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]

Protocol 2: Sandmeyer Bromination of 4-methyl-4H-1,2,4-triazol-3-amine

This protocol is based on general procedures for the Sandmeyer bromination of heteroaromatic amines.[4][7]

Materials:

  • 4-methyl-4H-1,2,4-triazol-3-amine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Acetonitrile

  • tert-Butyl nitrite (alternative nitrosating agent)[4]

  • Copper(II) bromide (alternative copper source)[4]

Procedure:

  • Dissolve 4-methyl-4H-1,2,4-triazol-3-amine in 48% hydrobromic acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

  • In a separate flask, prepare a solution of copper(I) bromide in acetonitrile.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

III. Troubleshooting and FAQs

This section addresses common issues that may arise during the synthesis of this compound.

Frequently Asked Questions:

Q1: My diazotization reaction is not proceeding to completion. What could be the issue?

A1: Incomplete diazotization is a common problem, especially with electron-rich heterocyclic amines.[8] The following factors should be considered:

  • Temperature: The temperature must be strictly maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.[9]

  • Acid Concentration: A sufficient excess of strong acid is crucial for the formation of the nitrosating agent (nitrosonium ion, NO⁺).[3]

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite.

Q2: During the Sandmeyer reaction, I observe the formation of a dark-colored, tar-like substance. What is this and how can I avoid it?

A2: The formation of dark, polymeric materials is often due to side reactions of the diazonium salt or the aryl radical intermediate.[9] To mitigate this:

  • Control the rate of addition: Add the diazonium salt solution to the copper(I) bromide solution slowly and with vigorous stirring to ensure rapid reaction and minimize side reactions.

  • Degas the solvent: Using a degassed solvent for the Sandmeyer reaction can help to reduce oxidative side reactions.

  • Purity of the starting amine: Ensure the 4-methyl-4H-1,2,4-triazol-3-amine is of high purity, as impurities can promote polymerization.

Q3: The yield of my Sandmeyer bromination is consistently low. How can I optimize it?

A3: Low yields can be attributed to several factors. Consider the following optimization strategies:

  • Alternative Nitrosating Agents: Instead of sodium nitrite/HBr, consider using an organic nitrite such as tert-butyl nitrite or isoamyl nitrite in a non-aqueous solvent like acetonitrile. This can sometimes lead to cleaner reactions and higher yields.[4]

  • Copper Catalyst System: While CuBr is standard, a catalytic system of CuBr and CuBr₂ can sometimes improve yields.[4] The use of ligands such as 1,10-phenanthroline has also been reported to enhance the efficiency of Sandmeyer reactions.[1]

  • Solvent: Acetonitrile is a good solvent for this reaction. However, other solvents like DMF could be explored.

  • Reaction Temperature: While the initial addition should be done at low temperature, gentle heating is often required to drive the reaction to completion. Experiment with a temperature range of 50-70 °C.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 4-methyl-4H-1,2,4-triazol-3-amine Incomplete cyclization.Increase the reflux time and ensure the reaction goes to completion by TLC monitoring.
Loss of product during work-up.Optimize the recrystallization solvent system to maximize recovery.
Formation of a significant amount of phenol byproduct in the Sandmeyer reaction Reaction of the diazonium salt with water.[9]Ensure anhydrous conditions for the Sandmeyer step, especially if using an organic nitrite. Keep the temperature low during diazotization.
Difficulty in purifying the final product Presence of colored impurities or starting material.For colored impurities, washing the crude product with a sodium thiosulfate solution can help remove residual bromine.[10] For purification, try recrystallization from different solvent systems like ethanol/water or ethyl acetate/hexanes.[11] Column chromatography on silica gel can also be effective.
Formation of biaryl or azo-coupled byproducts Dimerization of the aryl radical or reaction of the diazonium salt with unreacted amine.[9]Ensure slow addition of the diazonium salt to the copper solution to maintain a low concentration of the radical intermediate. Ensure complete diazotization of the starting amine.

IV. Characterization Data

Accurate characterization of the starting material and the final product is essential for confirming the success of the synthesis and ensuring the purity of the compound.

Table 1: Physicochemical and Spectroscopic Data

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Spectroscopic Data
4-methyl-4H-1,2,4-triazol-3-amine C₃H₆N₄98.11-¹H NMR (DMSO-d₆): δ ~3.5 (s, 3H, N-CH₃), ~5.5 (s, 2H, NH₂), ~8.0 (s, 1H, triazole-H) ¹³C NMR (DMSO-d₆): δ ~30 (N-CH₃), ~145 (C5), ~155 (C3)
This compound C₃H₄BrN₃161.99-¹H NMR (CDCl₃): δ ~3.7 (s, 3H, N-CH₃), ~8.2 (s, 1H, triazole-H) ¹³C NMR (CDCl₃): δ ~31.5 (N-CH₃), ~130 (C3), ~145 (C5)[12] MS (ESI+): m/z [M+H]⁺ 162.0/164.0 (isotopic pattern for Br)

Note: The NMR chemical shifts are approximate and may vary depending on the solvent and instrument.

V. Safety Precautions

  • Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. Do not isolate the diazonium salt unless absolutely necessary and with appropriate safety measures in place.

  • Hydrobromic acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Methylhydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • Copper salts are toxic. Avoid inhalation and skin contact.

VI. References

[13] Full article: Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. (URL not available) [14] Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. (URL not available) [12] 4H-1,2,4-Triazole, 3-bromo-4-methyl- | C3H4BrN3 | CID 140122 - PubChem. --INVALID-LINK-- [5] Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC. --INVALID-LINK-- [15] Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. --INVALID-LINK-- [11] Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles - Benchchem. (URL not available) [10] Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. --INVALID-LINK-- [16] Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available) [4] Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. --INVALID-LINK-- [1] Sandmeyer reaction - Wikipedia. --INVALID-LINK-- [17] Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents. --INVALID-LINK-- [18] Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. (URL not available) [8] Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media | Request PDF - ResearchGate. (URL not available) [19] Table of Contents 1. The procedure for the synthesis of starting material. 2. General information for this strategy 3. General p - The Royal Society of Chemistry. (URL not available) [20] Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. --INVALID-LINK-- [6] Substances yield after recrystallization from different solvents. - ResearchGate. (URL not available) [2] Sandmeyer reaction - L.S.College, Muzaffarpur. (URL not available) [21] Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives - CORE. (URL not available) [22] Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. --INVALID-LINK-- [7] Sandmeyer Reaction (Ar-NH2 to Ar-Br) - Common Organic Chemistry. --INVALID-LINK-- [9] Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. (URL not available) [3] Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

References

identifying and minimizing by-products in 3-bromo-4-methyl-4H-1,2,4-triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 3-bromo-4-methyl-4H-1,2,4-triazole. Here, we address common challenges, provide in-depth troubleshooting, and offer practical guidance to help you identify and minimize by-products, thereby optimizing your synthetic outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of this compound typically proceeds through a two-step sequence:

  • Bromination: The commercially available 1H-1,2,4-triazole is first brominated to yield 3-bromo-1H-1,2,4-triazole.

  • N-methylation: The subsequent methylation of 3-bromo-1H-1,2,4-triazole introduces the methyl group onto one of the nitrogen atoms of the triazole ring.

The primary challenge in this synthesis lies in the N-methylation step. The 1,2,4-triazole ring possesses two potentially nucleophilic nitrogen atoms (N1 and N4), leading to the formation of a mixture of regioisomers: the desired this compound and the common by-product, 3-bromo-1-methyl-1H-1,2,4-triazole. The ratio of these isomers is highly dependent on the reaction conditions. Over-alkylation, resulting in the formation of a triazolium salt, is another potential side reaction.

This guide will provide you with the necessary tools to navigate these challenges effectively.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you troubleshoot specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield of the Desired this compound Isomer

Observation: Your final product mixture contains a significant amount of the undesired 3-bromo-1-methyl-1H-1,2,4-triazole isomer.

Probable Cause: The reaction conditions are not optimized for regioselective methylation at the N4 position. The alkylation of 1,2,4-triazoles is a kinetically and thermodynamically controlled process. Generally, N1-alkylation is kinetically favored due to the higher nucleophilicity of the N1 nitrogen.[1]

Solutions:

  • Choice of Base and Solvent: The choice of base and solvent system is critical in directing the methylation to the N4 position.

    • For enhanced N4-selectivity: Employ a less polar, aprotic solvent such as dioxane or toluene in combination with a weaker base like potassium carbonate. This combination can favor the thermodynamically more stable N4-isomer.

    • To minimize N1-isomer formation: Avoid highly polar solvents like DMF or DMSO in combination with strong bases like sodium hydride, as these conditions tend to favor the kinetically preferred N1-alkylation.[2]

  • Temperature Control: Running the reaction at a slightly elevated temperature for a longer duration may favor the formation of the thermodynamically more stable 4-methyl isomer. However, excessively high temperatures can lead to other side reactions.

  • Alternative Strategy: N4-Amination/Deamination: For achieving high regioselectivity, a multi-step approach can be employed.

    • Amination: Protect the N4 position of 3-bromo-1H-1,2,4-triazole by amination.

    • Methylation: Methylate the N1 position.

    • Deamination: Remove the amino group to yield the desired this compound. This method, while longer, can provide a much cleaner product profile.[1]

Data Presentation: Impact of Reaction Conditions on Isomer Ratio

Methylating AgentBaseSolventTemperature (°C)Approximate Ratio (N4:N1)
Methyl iodideK₂CO₃AcetoneReflux3:1
Methyl iodideNaHTHF0 to RT1:5
Dimethyl sulfateK₂CO₃Dioxane804:1
Methyl iodideDBUAcetonitrileRT2:1

Note: These are representative ratios and can vary based on specific reaction parameters.

Problem 2: Presence of an Over-Alkylated By-product (Triazolium Salt)

Observation: You observe a highly polar, water-soluble by-product in your reaction mixture, often visible as a separate phase or as streaking on a TLC plate.

Probable Cause: Excess methylating agent or prolonged reaction times can lead to the methylation of both N1 and N4 nitrogens, forming a quaternary triazolium salt.

Solutions:

  • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the methylating agent. A large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, quench the reaction to prevent further methylation.

  • Purification: The triazolium salt is highly polar and can often be removed by washing the organic extract with water or brine.

Problem 3: Difficulty in Separating the N1 and N4 Isomers

Observation: The two isomers, this compound and 3-bromo-1-methyl-1H-1,2,4-triazole, co-elute or show poor separation during column chromatography.

Probable Cause: The isomers have very similar polarities, making their separation challenging.

Solutions:

  • Chromatography Optimization:

    • Solvent System: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may improve separation. Adding a small amount of a third solvent, such as dichloromethane or methanol, can also be beneficial.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

  • Recrystallization: If the isomers have sufficiently different solubilities, recrystallization can be an effective purification method.[3]

    • Solvent Screening: Perform small-scale solubility tests with various solvents to find one that selectively crystallizes the desired isomer.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is optimized for preferential formation of the N4-isomer.

Materials:

  • 3-bromo-1H-1,2,4-triazole

  • Dimethyl sulfate

  • Potassium carbonate (anhydrous)

  • Dioxane (anhydrous)

Procedure:

  • To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dioxane, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes:ethyl acetate gradient) to separate the isomers.

Protocol 2: Identification of Isomers by ¹H NMR Spectroscopy

The chemical shifts of the protons on the triazole ring and the methyl group are distinct for the N1 and N4 isomers.

  • This compound (Desired Product):

    • The triazole ring proton (C5-H) will appear as a singlet.

    • The N-methyl protons will appear as a singlet.

  • 3-bromo-1-methyl-1H-1,2,4-triazole (By-product):

    • The triazole ring proton (C5-H) will also appear as a singlet, but at a different chemical shift compared to the N4-isomer.

    • The N-methyl protons will appear as a singlet, also at a distinct chemical shift.

Typical ¹H NMR Chemical Shifts (in CDCl₃):

CompoundTriazole Ring Proton (ppm)N-Methyl Protons (ppm)
This compound~8.3~3.6
3-bromo-1-methyl-1H-1,2,4-triazole~8.0~3.9

Note: These values are approximate and can vary depending on the solvent and instrument.

Frequently Asked Questions (FAQs)

Q1: What is the key to maximizing the yield of the 4-methyl isomer?

A1: The key lies in understanding the principles of kinetic versus thermodynamic control. To favor the thermodynamically more stable 4-methyl isomer, use less polar solvents and weaker bases, and consider running the reaction at a moderate temperature for a longer duration.

Q2: How can I be sure which isomer I have isolated?

A2: The most reliable method for isomer identification is ¹H NMR spectroscopy. The chemical shifts of the triazole ring proton and the N-methyl group are characteristically different for the two isomers. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to look for through-space correlation between the N-methyl protons and the triazole ring proton.

Q3: Are there any safety precautions I should be aware of?

A3: Yes. Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use a different methylating agent?

A4: Yes, other methylating agents can be used, but the regioselectivity may vary. For example, using a bulkier methylating agent might sterically hinder attack at the N1 position, potentially increasing the yield of the N4-isomer.

Visualizing the Reaction and By-Product Formation

Reaction Scheme

G start 3-bromo-1H-1,2,4-triazole product1 This compound (Desired Product) start->product1 Methylating Agent, Base (Optimized for N4) product2 3-bromo-1-methyl-1H-1,2,4-triazole (By-product) start->product2 Methylating Agent, Base (Conditions favoring N1)

Caption: Synthetic pathways to N4 and N1 methylated isomers.

Troubleshooting Workflow

G start Low Yield of Desired Isomer cause Probable Cause Non-selective N-methylation start->cause solution Solutions Optimize Reaction Conditions (Base, Solvent, Temp) N4-Amination/Deamination Strategy cause->solution verification Verification ¹H NMR Analysis of Isomer Ratio solution->verification

Caption: Troubleshooting workflow for low isomer yield.

References

Technical Support Center: Optimizing the Synthesis and Purification of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in enhancing the yield and purity of 3-bromo-4-methyl-4H-1,2,4-triazole. As a Senior Application Scientist, this guide is structured to provide in-depth, field-proven insights and troubleshooting strategies to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound.

Troubleshooting Guide

This section addresses specific issues that may arise during your experimental work, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Consistently Low Reaction Yield

Question: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes, and how can I improve it?

Answer: Low yields in the synthesis of 1,2,4-triazole derivatives can often be attributed to several factors, including incomplete reactions, degradation of starting materials or the product, and competing side reactions.[1]

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or reaction time. It is recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC). Consider a gradual increase in the reaction temperature or extending the reaction time.[1] Microwave-assisted synthesis can also be explored as it may shorten reaction times and improve yields.[1]

  • Decomposition: High reaction temperatures can sometimes lead to the thermal rearrangement or decomposition of the triazole ring, resulting in a mixture of isomers or degradation products.[1] If you suspect this is occurring, try running the reaction at a lower temperature for a longer duration.[1]

  • Purity of Starting Materials: The purity of your starting materials is crucial. For instance, hygroscopic starting materials can introduce water into the reaction, leading to undesirable side reactions.[1] Ensure all your starting materials are pure and dry before commencing the reaction.[1]

  • Side Reactions: A common side reaction in the synthesis of related heterocyclic compounds is the formation of 1,3,4-oxadiazole byproducts, especially when using hydrazides.[1] To minimize this, ensure strictly anhydrous (dry) reaction conditions and consider lowering the reaction temperature to favor the formation of the desired triazole.[1]

Issue 2: Significant Impurities in the Crude Product

Question: I'm observing significant impurities in my crude this compound. What are the common side products, and how can I minimize their formation?

Answer: The presence of impurities is a common challenge. These can include unreacted starting materials, isomeric byproducts, and other side products.

  • Unreacted Starting Materials: The most straightforward impurities to identify are your starting materials. Their presence indicates an incomplete reaction. As mentioned previously, optimizing reaction time and temperature can help drive the reaction to completion.

  • Isomeric Byproducts: In the synthesis of 1,2,4-triazoles, alkylation can sometimes occur at different nitrogen atoms (e.g., N-1 vs. N-4), leading to a mixture of isomers.[1] The choice of catalyst, base, and solvent can influence the regioselectivity of the reaction.[1] Careful selection of these parameters is key to minimizing the formation of unwanted isomers.

  • Complex Reaction Mixture: If you observe a complex mixture with multiple unidentified byproducts, it could be due to the decomposition of sensitive functional groups or side reactions involving the solvent or impurities in your reagents.[1] It is advisable to use high-purity, inert solvents and ensure all reagents are of the highest possible purity.[1]

Issue 3: Challenges in Product Purification

Question: I'm finding it difficult to purify this compound to the desired level of purity. What are the most effective purification techniques?

Answer: The most commonly employed and effective purification methods for bromo-triazole derivatives are flash column chromatography and recrystallization.[2][3]

  • Flash Column Chromatography: This is a widely used technique for purifying organic compounds.[2] For bromo-triazole derivatives, silica gel is a suitable stationary phase.[2][4] A gradient elution using a solvent system such as n-hexane/ethyl acetate is often effective.[4]

  • Recrystallization: If your product is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity.[2] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Slow cooling of a saturated solution should yield pure crystals.[5] If crystals do not form readily, you can try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[6]

  • "Oiling Out": A common issue during recrystallization is the product separating as an oil instead of crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[6] To resolve this, reheat the solution to redissolve the oil and allow it to cool more slowly. You can also try adding a small amount of a solvent in which the compound is more soluble before cooling.[6]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: While specific, detailed synthetic procedures for this exact compound are proprietary, a common approach for synthesizing similar bromo-triazoles involves the bromination of the corresponding triazole precursor. For this compound, a likely starting material would be 4-methyl-4H-1,2,4-triazole. This would then be reacted with a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine.

Q2: How can I effectively monitor the progress of the synthesis reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most organic reactions.[2] By spotting the reaction mixture on a TLC plate alongside the starting material(s), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting material has disappeared. TLC can also help in identifying the presence of byproducts and in determining the appropriate solvent system for column chromatography.[2]

Q3: What analytical techniques are recommended for confirming the purity and identity of the final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your final product.[2] These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure of the compound.[2][7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.[2][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[2]

Experimental Protocols

Protocol 1: Illustrative Synthesis of this compound

This is a generalized protocol based on common bromination procedures for heterocyclic compounds. Caution: Always perform a thorough literature search and risk assessment before conducting any new chemical synthesis.

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-4H-1,2,4-triazole in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add one equivalent of a brominating agent (e.g., N-bromosuccinimide) portion-wise, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in the initial eluent (e.g., 100% n-hexane).

  • Pack a glass column with the slurry to the desired height.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • In a flask, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to decolorize it.[6]

  • Perform a hot filtration to remove any insoluble impurities or charcoal.[6]

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should occur.

  • For maximum yield, you can further cool the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative)
ParameterCondition ACondition BCondition C
Temperature 0 °C to rtrt50 °C
Reaction Time 12 h6 h3 h
Solvent AcetonitrileDichloromethaneTetrahydrofuran
Yield (Illustrative) ModerateHighLow (with byproducts)
Purity (Illustrative) HighModerateLow

Visualizations

SynthesisWorkflow Start Starting Materials: 4-methyl-4H-1,2,4-triazole Brominating Agent Reaction Bromination Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final Pure 3-bromo-4-methyl- 4H-1,2,4-triazole Purification->Final Analysis Purity & Identity Confirmation (NMR, MS, FT-IR) Final->Analysis

Caption: General workflow for the synthesis of this compound.

PurificationDecisionTree Start Crude Product IsSolid Is the crude product a solid? Start->IsSolid OilyOrLowMP Is it oily or low melting? IsSolid->OilyOrLowMP Yes ColumnChrom Use Flash Column Chromatography IsSolid->ColumnChrom No OilyOrLowMP->ColumnChrom Yes Recrystallize Attempt Recrystallization OilyOrLowMP->Recrystallize No RecrysSuccess Successful? Recrystallize->RecrysSuccess RecrysSuccess->ColumnChrom No, 'oiled out' or remained impure PureSolid Pure Solid Product RecrysSuccess->PureSolid Yes

Caption: Decision tree for selecting a purification method.

References

stability and storage conditions for 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-bromo-4-methyl-4H-1,2,4-triazole

Welcome to the technical support guide for this compound (CAS: 16681-73-5). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key heterocyclic building block. As a halogenated triazole, its reactivity is valuable in synthesis, but this also necessitates specific storage and handling protocols to maintain its integrity.[1] This guide provides direct answers to common questions and systematic troubleshooting for issues that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

The optimal storage conditions are critical for preserving the compound's purity and reactivity. Based on its chemical structure—a halogenated aromatic heterocycle—and safety data recommendations, the following conditions are advised.[1][2]

  • Temperature: Store in a cool environment. Refrigeration at 2-8°C is recommended for long-term storage. For short-term storage, a cool, dry place away from direct heat is acceptable. Some suppliers of similar compounds even recommend storage at -20°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The triazole ring itself is relatively stable, but the compound should be protected from moisture and air to prevent potential degradation.[3][4] Always keep the container tightly closed.[2]

  • Light: Store in a dark place. The container should be amber glass or an opaque vial to protect the compound from light, as halogenated organic molecules can be susceptible to photolytic degradation.[5]

  • Moisture: The compound should be stored in a dry, desiccated environment. Keep the container tightly sealed and consider storing it within a desiccator.[2][6]

Q2: What type of container should I use for storage?

Use a tightly sealed, chemically resistant container. Borosilicate glass vials with PTFE-lined caps are ideal. This prevents moisture ingress and potential reactions with container materials.

Q3: What are the visual signs of compound degradation?

While this compound is typically a white to off-white solid, any noticeable change can indicate degradation:

  • Color Change: Development of a yellow or brownish tint is a primary indicator of decomposition.

  • Clumping: Changes in texture, such as the powder becoming sticky or clumpy, may suggest moisture absorption.

  • Odor: While many chemicals have characteristic odors, a change or strengthening of the odor could indicate the formation of volatile degradation products.

If any of these signs are observed, it is crucial to re-verify the compound's purity using analytical methods (e.g., NMR, LC-MS, melting point) before use.

Q4: Is this compound particularly reactive or unstable?

The 1,2,4-triazole ring is an aromatic system, which confers significant stability under many conditions, including resistance to hydrolysis and redox reactions.[4][7][8] However, the presence of the bromine atom makes the molecule a versatile synthetic intermediate, particularly for cross-coupling reactions or nucleophilic aromatic substitution.[1] This inherent reactivity means it is incompatible with certain substances.

Incompatible Materials:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases and nucleophiles (may lead to substitution of the bromine atom)

Avoid storing the compound in proximity to these materials.[6]

Data Summary: Storage & Handling
ParameterRecommended ConditionRationale
Temperature 2-8°C (Long-term)Minimizes thermal degradation and slows potential side reactions.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation and reaction with atmospheric moisture.
Light Store in the dark (Amber vial)Halogenated compounds can be light-sensitive, preventing photodecomposition.[5]
Container Tightly sealed glass vialEnsures chemical inertness and prevents moisture ingress.[2]
Environment Dry, well-ventilated areaPrevents moisture absorption and ensures safety in case of a spill.[9]

Troubleshooting Guide

This section addresses specific experimental issues that may be linked to the stability or purity of this compound.

Problem 1: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion.
  • Potential Cause 1: Compound Degradation. The most likely culprit is the degradation of the starting material. If the compound has been stored improperly, its purity may be compromised, reducing the amount of active reagent available for the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Before proceeding, analyze a small sample of your this compound stock using an appropriate analytical technique.

      • ¹H NMR: Check for the appearance of new signals or a change in the integration ratios of the expected peaks.

      • LC-MS: Look for the presence of multiple peaks or masses that do not correspond to the parent compound.

      • Melting Point: A broad or depressed melting point compared to the literature value is a strong indicator of impurity.

    • Use a Fresh Sample: If degradation is confirmed or suspected, use a new, unopened vial of the compound or purify the existing stock (e.g., by recrystallization) if possible.

    • Review Storage: Assess your current storage protocol against the recommendations in the FAQ section to prevent future degradation.

  • Potential Cause 2: Presence of Inhibitors. If the compound has degraded, the resulting impurities could potentially inhibit your catalyst or react with other reagents in an unproductive manner.

  • Troubleshooting Steps:

    • Follow the purity verification steps outlined above. A pure starting material is essential for reproducible and high-yielding reactions.

Problem 2: The compound has visibly changed color from white to yellow/brown.
  • Potential Cause: Chemical Decomposition. A color change is a clear visual cue of degradation. This can be caused by exposure to light, air (oxidation), or trace impurities over time. The colored species are often polymeric materials or products of ring-opening or debromination.

  • Troubleshooting Steps:

    • Do Not Use: It is strongly advised not to use the discolored reagent directly in a reaction, as the identity and concentration of the active compound are unknown.

    • Attempt Purification: Depending on the nature of the impurity, purification via recrystallization from a suitable solvent system may be possible. The success of this should be confirmed by analytical methods (NMR, LC-MS).

    • Proper Disposal: If purification is not feasible or successful, the compound should be disposed of according to your institution's hazardous waste guidelines.[2]

Problem 3: The solid reagent is difficult to handle, appearing clumpy or oily.
  • Potential Cause: Moisture Absorption. This indicates that the compound is likely hygroscopic and has been exposed to atmospheric moisture. Absorbed water can not only affect the accurate weighing of the material but can also interfere with moisture-sensitive reactions (e.g., those using organometallics or strong bases).

  • Troubleshooting Steps:

    • Dry the Compound: Dry the material under a high vacuum for several hours, preferably in a vacuum oven at a gentle temperature (e.g., 30-40°C) to remove absorbed water. Do not heat excessively to avoid thermal degradation.

    • Store in a Desiccator: After drying, immediately transfer the compound to a desiccator for storage to prevent re-absorption of moisture.

    • Handle in a Controlled Environment: For moisture-sensitive applications, weigh and handle the compound inside a glovebox or under a stream of inert gas.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues related to the use of this compound.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Observe Experimental Issue Observed (e.g., Low Yield, Color Change) Degradation Suspect Compound Degradation? Observe->Degradation Performance Issue CheckAppearance Inspect Physical State (Color, Texture) Observe->CheckAppearance Visual Check CheckPurity Verify Purity (NMR, LC-MS, MP) Degradation->CheckPurity Yes Moisture Suspect Moisture Contamination? DryCompound Dry Under Vacuum Moisture->DryCompound Yes Purify Purify or Replace CheckPurity->Purify Impure Proceed Proceed with Experiment CheckPurity->Proceed Pure CheckAppearance->Degradation Color Change? CheckAppearance->Moisture Clumpy/Oily? DryCompound->CheckPurity Purify->Proceed

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Regioselectivity in the Functionalization of 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-bromo-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in reactions involving this versatile heterocyclic scaffold. Here, we address common challenges and provide troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the principal reactive sites on this compound and how does this influence regioselectivity?

The this compound molecule presents several potential sites for functionalization. The primary sites of interest are the C3 carbon bearing the bromine atom and the C5 carbon. The electronic nature of the triazole ring, influenced by the nitrogen atoms, plays a crucial role in directing incoming reagents. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the molecule's reactivity by mapping molecular electrostatic potential energy surfaces to identify the most reactive sites.[1][2]

The bromine atom at the C3 position is a versatile handle for various cross-coupling reactions. The C5 position, an otherwise unfunctionalized C-H bond, can also be a site for direct arylation under specific catalytic conditions. The regioselectivity of a given reaction is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.

Q2: I am attempting a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C3 position. What are the key parameters to control for a successful and regioselective outcome?

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds and is frequently employed for the functionalization of bromo-substituted heterocycles.[3][4][5][6] For the specific case of this compound, achieving high regioselectivity at the C3 position is generally expected due to the presence of the bromo leaving group.

Key Parameters for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These palladium catalysts are well-established for their efficiency in coupling aryl halides. The choice of ligand can significantly influence reaction rate and yield.[7][8]
Base K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can affect the reaction kinetics and side product formation.[5]
Solvent Toluene/H₂O/EtOH, Dioxane/H₂OA biphasic solvent system is often employed to dissolve both the organic substrate and the inorganic base.[3]
Temperature 80-130 °CThe reaction typically requires heating to proceed at a reasonable rate. The optimal temperature will depend on the specific substrates and catalyst system.[3][7]

Troubleshooting Poor Yields or Side Reactions:

  • Homocoupling of Boronic Acid: This can occur if the reaction conditions are too harsh or if the catalyst is not sufficiently active. Consider lowering the temperature or using a more active catalyst system.

  • Dehalogenation: The bromo-triazole can undergo reductive dehalogenation. This can sometimes be minimized by using a milder base or a different palladium ligand.

  • Low Conversion: If the reaction is not going to completion, consider increasing the reaction time, temperature, or the amount of catalyst. Ensure all reagents are pure and the solvent is anhydrous (for the organic phase).

Q3: I am struggling with regioselectivity in a Buchwald-Hartwig amination. How can I favor C-N bond formation at the C3 position?

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[9][10][11] Similar to the Suzuki coupling, the reaction is directed by the position of the aryl halide.

Key Considerations for Buchwald-Hartwig Amination:

ParameterRecommendationRationale
Catalyst/Ligand Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos)The choice of ligand is critical for facilitating the reductive elimination step and preventing side reactions. Bulky, electron-rich ligands are often preferred.[12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate its coordination to the palladium center.[12][13]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst.
Temperature 80-110 °CHeating is typically necessary to drive the reaction to completion.

Troubleshooting Guide:

  • Low Yield: Ensure the reaction is performed under strictly inert conditions (e.g., under argon or nitrogen) as palladium catalysts can be sensitive to oxygen. Reagent purity, particularly of the amine and base, is also critical.

  • Side Reactions: If competitive C-H amination at the C5 position is observed, this suggests that the conditions may be too harsh or that the chosen catalyst system has a propensity for C-H activation. Consider using a more selective ligand or milder reaction conditions.

Q4: Is direct C-H arylation a viable strategy for functionalizing the C5 position of this compound? What are the challenges?

Direct C-H arylation has emerged as a powerful, atom-economical method for forming C-C bonds, avoiding the pre-functionalization often required in traditional cross-coupling reactions.[14][15] For this compound, direct arylation at the C5 position is a potential route to di-substituted triazoles.

Challenges and Considerations:

  • Regioselectivity: The primary challenge is achieving selective C-H activation at the C5 position in the presence of the C3-Br bond. The choice of catalyst and directing group (if any) is paramount. Some palladium catalysts have shown high regioselectivity for the C5 position of similar triazole systems.[14][15]

  • Competition with C-Br activation: The palladium catalyst could potentially undergo oxidative addition into the C-Br bond, leading to a competing cross-coupling reaction. Fine-tuning the reaction conditions (ligand, temperature, additives) is crucial to favor the desired C-H activation pathway.

dot

C5_Arylation_vs_C3_Coupling cluster_0 Reaction Pathways Substrate This compound C5_Arylation Direct C-H Arylation at C5 Substrate->C5_Arylation Pd Catalyst (C-H Activation) C3_Coupling Cross-Coupling at C3 Substrate->C3_Coupling Pd Catalyst (Oxidative Addition) Product_C5 3-bromo-4-methyl-5-aryl-4H-1,2,4-triazole C5_Arylation->Product_C5 Product_C3 3-aryl-4-methyl-4H-1,2,4-triazole C3_Coupling->Product_C3

Caption: Competing reaction pathways for the functionalization of this compound.

Q5: Can nucleophilic aromatic substitution (SNAr) be used to displace the bromine atom? What are the requirements?

Nucleophilic aromatic substitution (SNAr) is another potential pathway for functionalizing the C3 position.[16][17][18] However, for SNAr to be efficient, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the triazole ring itself is electron-deficient due to the presence of the nitrogen atoms. This inherent electronic property can facilitate SNAr reactions with strong nucleophiles, even without additional activating groups.

Experimental Protocol for a Test SNAr Reaction:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. The crude product can then be purified by column chromatography.

dot

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex Negatively charged intermediate Start->Intermediate Nucleophilic Attack Product 3-Nu-4-methyl-4H-1,2,4-triazole + Br⁻ Intermediate->Product Loss of Leaving Group (Br⁻)

Caption: Generalized mechanism for the SNAr reaction on the triazole ring.

Troubleshooting Guide

Problem: A mixture of regioisomers is obtained in my cross-coupling reaction.
  • Possible Cause: Side reactions, such as direct C-H activation, may be competing with the desired cross-coupling at the C-Br bond.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This can often suppress less favorable reaction pathways.

    • Change the Ligand: Some ligands are more selective for oxidative addition into C-Br bonds over C-H activation. Experiment with different phosphine ligands.

    • Modify the Base: A weaker base might disfavor proton abstraction required for some C-H activation mechanisms.

Problem: My reaction is not proceeding to completion.
  • Possible Cause: Catalyst deactivation, insufficient temperature, or impure reagents.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous.

    • Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome slow reaction rates.

    • Increase Temperature: Cautiously increase the reaction temperature in increments, monitoring for decomposition.

    • Degas Solvents: Thoroughly degas solvents to remove dissolved oxygen, which can poison palladium catalysts.

Problem: I am observing significant decomposition of my starting material.
  • Possible Cause: The reaction conditions are too harsh, or the substrate is unstable at the reaction temperature.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the first and most crucial step.

    • Screen Different Solvents: The stability of the substrate can be solvent-dependent.

    • Use a More Active Catalyst: A more efficient catalyst may allow the reaction to proceed at a lower temperature.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-bromo-4-methyl-4H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging substrate. The unique electronic properties of the 1,2,4-triazole ring system, characterized by its electron-deficient nature and potential for catalyst coordination, necessitate careful consideration of catalyst, ligand, and reaction parameters to achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The primary challenges stem from the electronic and structural features of the triazole ring. The presence of multiple nitrogen atoms makes the heterocycle electron-deficient, which can slow down the rate-determining oxidative addition step in the catalytic cycle. Furthermore, the nitrogen lone pairs can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This coordination can also influence the substrate's reactivity and promote undesired side reactions, such as dehalogenation.

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: The most prevalent side reaction is hydrodehalogenation (or debromination) , where the bromine atom is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed, which can arise from reactions with the base, solvent, or trace water. To minimize dehalogenation:

  • Use bulky, electron-rich ligands: Ligands like XPhos or SPhos can promote the desired reductive elimination over the dehalogenation pathway.

  • Employ milder bases: Strong bases can sometimes facilitate the formation of Pd-H species. Consider using carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of alkoxides where possible.

  • Ensure anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, a potential proton source.

Another common issue is low or no conversion . This can be due to catalyst deactivation or slow oxidative addition. Addressing this often involves careful selection of the ligand and palladium precatalyst.

Q3: Should I use a phosphine or an N-heterocyclic carbene (NHC) ligand for my reaction?

A3: Both phosphine and NHC ligands have their merits.

  • Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) are often highly effective for challenging substrates as they can accelerate both oxidative addition and reductive elimination.

  • N-heterocyclic carbene (NHC) ligands are strong σ-donors, which can form very stable palladium complexes. This stability can be advantageous in preventing catalyst decomposition at high temperatures. For C-N couplings, bulky NHC ligands have shown promise in overcoming the coordinating effects of nitrogen-rich heterocycles.

The optimal choice will depend on the specific coupling reaction and the coupling partner. It is often advisable to screen a small set of both ligand types.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inefficient Oxidative Addition2. Catalyst Deactivation/Inhibition3. Poor Solubility of Reagents1. Use a more electron-rich and bulky ligand (e.g., XPhos, SPhos, or a bulky NHC ligand).2. Employ a pre-catalyst that readily forms the active Pd(0) species. Ensure rigorous exclusion of oxygen.3. Choose a solvent system that ensures all components are in solution at the reaction temperature (e.g., dioxane, toluene, DMF).
Significant Dehalogenation 1. Formation of Pd-H Species2. Slow Reductive Elimination1. Use a milder base (K₂CO₃, K₃PO₄). Ensure anhydrous conditions.2. Employ a bulkier ligand to sterically favor reductive elimination of the product.
Inconsistent Results 1. Reagent Purity/Stability2. Incomplete Exclusion of Air/Moisture1. Use fresh, high-purity boronic acids/esters, as they can degrade. Ensure the palladium catalyst and ligands have not oxidized.2. Thoroughly degas the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Homocoupling of Coupling Partner 1. Presence of Oxygen2. Inefficient Transmetalation1. Ensure the reaction is thoroughly deoxygenated.2. Optimize the base and solvent to facilitate the transfer of the organic group from the coupling partner to the palladium center.

Recommended Starting Conditions for Common Cross-Coupling Reactions

The following are suggested starting points for various cross-coupling reactions with this compound. Optimization will likely be necessary for specific coupling partners.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For 1,2,4-triazole systems, a common and effective catalyst system is Pd(PPh₃)₄.[1][2]

Catalyst System Selection:

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O/EtOH130A robust starting point based on similar substrates.[1][2]
Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O80-100Often effective for heteroaryl bromides.
Pd₂(dba)₃ + XPhosK₃PO₄Toluene or Dioxane80-110For more challenging couplings or to mitigate dehalogenation.

Workflow Diagram: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid/Ester - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/H₂O/EtOH) reagents->solvent degas Degas Mixture (Ar/N₂ Purge) solvent->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat to Reaction Temp. (e.g., 130 °C) catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0-3.0 mmol).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 10:3:6 ratio, to a total volume providing a ~0.1 M concentration of the limiting reagent).[1][2]

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol).[1][2]

  • Heat the reaction mixture to the desired temperature (e.g., 130 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For nitrogen-rich heterocycles, bulky, electron-rich phosphine ligands or specific NHC ligands are often required to achieve high yields.

Catalyst System Selection:

LigandPalladium SourceBaseSolventTemperature (°C)
XPhosPd₂(dba)₃ or Pd(OAc)₂NaOtBu or LiHMDSToluene or Dioxane80-110
RuPhosPd₂(dba)₃ or Pd(OAc)₂K₂CO₃ or Cs₂CO₃t-BuOH or Toluene80-110
Bulky NHC (e.g., IPr*OMe)[Pd(allyl)Cl]₂NaOtBuToluene100-120

Conceptual Diagram: Ligand Role in Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-Br(L₂) OA->PdII LE Ligand Exchange & Amine Coordination PdII->LE Amine_Complex [Ar-Pd(II)-NHR'R'']⁺(L₂) LE->Amine_Complex Deprotonation Base-mediated Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L₂) Deprotonation->Amido_Complex BaseH [Base-H]⁺ Deprotonation->BaseH RE Reductive Elimination Amido_Complex->RE RE->Pd0 Product Coupled Product RE->Product ArBr 3-bromo-4-methyl- 4H-1,2,4-triazole ArBr->OA Amine R'R''NH Amine->LE Base Base Base->Deprotonation

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol) and the ligand (e.g., XPhos, 0.06 mmol) to a reaction tube.

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool, dilute with an appropriate solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides. Both traditional copper-co-catalyzed and copper-free conditions can be effective.

Catalyst System Selection:

Catalyst SystemBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃N or DiPEATHF or DMFRT to 70Classic Sonogashira conditions.
Pd(OAc)₂ + LigandCs₂CO₃Dioxane60-100Copper-free conditions can be advantageous for sensitive substrates.[3]
[DTBNpP]Pd(crotyl)ClTMPDMSORT to 60An air-stable precatalyst for room-temperature copper-free Sonogashira reactions.[4]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add anhydrous, degassed 1,4-dioxane (5 mL).

  • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction (C-C Vinyl Bond Formation)

The Heck reaction couples the substrate with an alkene. The choice of ligand and base is crucial for success.

Catalyst System Selection:

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or NMP100-140
PdCl₂(PPh₃)₂NaOAcDMAc120-150
Herrmann's CatalystNa₂CO₃NMP120-140

Experimental Protocol: Heck Reaction

  • In a pressure tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).

  • Add the base (e.g., triethylamine, 2.0 mmol) and the solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat to 120-140 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify the product by column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals investigating the chemistry of 3-bromo-4-methyl-4H-1,2,4-triazole. This guide provides in-depth, field-tested insights into the nuanced role of solvents in directing the reactivity of this versatile heterocyclic compound. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to troubleshoot, optimize, and innovate in your experiments.

Core Concepts: Understanding the Field of Play

Before diving into specific troubleshooting scenarios, it is crucial to grasp the fundamental principles governing the reactivity of this compound. The triazole ring is an electron-deficient aromatic system. This electronic characteristic, coupled with the presence of a good leaving group (bromide), makes the C3 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .

The classical SNAr mechanism is a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. The stability of this charged intermediate is paramount to the reaction's success, and this is where the choice of solvent becomes the most critical experimental parameter.

SNAr_Mechanism Triazole This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Triazole->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Nucleophile Nu⁻ Product Substituted Triazole Intermediate->Product Step 2: Elimination (Fast) LeavingGroup Br⁻ Intermediate->LeavingGroup

Validation & Comparative

A Comparative Spectroscopic Guide to 3-bromo-4-methyl-4H-1,2,4-triazole: An In-Depth ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide dedicated to the spectroscopic analysis of 3-bromo-4-methyl-4H-1,2,4-triazole. This document is designed for researchers, scientists, and professionals in drug development who are engaged with the synthesis and characterization of novel heterocyclic compounds. In the ever-evolving landscape of medicinal chemistry and materials science, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules.

This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound. While direct, publicly available experimental spectra for this specific molecule are limited, we will leverage a comparative approach, utilizing empirical data from closely related analogues to predict and interpret its spectral features. This methodology not only provides a robust framework for the analysis of the target molecule but also enhances our fundamental understanding of substituent effects on the electronic environment of the 1,2,4-triazole ring system.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antifungal, antiviral, and anticancer properties. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, contributing to the molecule's ability to interact with biological targets. Furthermore, the triazole ring is metabolically stable, making it an attractive scaffold for drug design.

Structural Elucidation by NMR: A Synergistic Approach

¹H and ¹³C NMR spectroscopy provide complementary information to piece together the molecular puzzle. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides a map of the carbon skeleton. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the presence of neighboring atoms and functional groups.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals:

  • C5-H Proton: A singlet corresponding to the proton attached to carbon-5 of the triazole ring.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen at position 4.

The precise chemical shifts of these protons are influenced by the electronic effects of the bromine atom and the overall aromaticity of the triazole ring.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum is anticipated to show three distinct signals:

  • C3 Carbon: The carbon atom bearing the bromine substituent.

  • C5 Carbon: The carbon atom bonded to the C5-H proton.

  • N-Methyl Carbon: The carbon atom of the N-methyl group.

The chemical shifts of the ring carbons, C3 and C5, are particularly informative about the electronic distribution within the heterocyclic ring.

Comparative Analysis: Unveiling Substituent Effects

To substantiate our predictions for this compound, we will compare its expected spectral features with the experimental data of two key analogues: 4-methyl-4H-1,2,4-triazole and 3-bromo-1H-1,2,4-triazole.

CompoundC3-H/Br (ppm)C5-H (ppm)N-CH₃ (ppm)C3 (ppm)C5 (ppm)N-CH₃ (ppm)
4-methyl-4H-1,2,4-triazole ~8.3~8.3~3.8~144~144~33
3-bromo-1H-1,2,4-triazole -~8.2-~135~146-
This compound (Predicted) -~8.4-8.6~3.9-4.1~133-137~145-148~34-36

Note: The chemical shifts for the analogues are approximate values obtained from various literature sources and spectral databases. The predicted values for the target compound are estimations based on these comparisons.

Analysis of Substituent Effects:

  • Bromine at C3: The introduction of an electronegative bromine atom at the C3 position is expected to have a significant impact on the chemical shifts of the adjacent nuclei. In the ¹³C NMR spectrum, the C3 signal will be shifted upfield compared to the corresponding protonated carbon in 4-methyl-4H-1,2,4-triazole due to the "heavy atom effect" of bromine. Conversely, the C5 proton in the ¹H NMR spectrum may experience a slight downfield shift due to the inductive electron-withdrawing effect of the bromine, which deshields the remaining ring proton.

  • Methyl at N4: The N-methyl group is an electron-donating group, which will influence the electron density of the triazole ring. This effect is reflected in the chemical shifts of both the methyl protons and the methyl carbon. The presence of the methyl group at the N4 position breaks the symmetry observed in unsubstituted 1,2,4-triazole, leading to distinct signals for C3 and C5.

Experimental Protocol for NMR Spectroscopic Analysis

To obtain high-quality NMR data for this compound or its analogues, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • The choice of solvent is critical as it can influence chemical shifts.[1] For comparative studies, consistency in the solvent used is essential.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

2. NMR Instrument Parameters:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • For ¹H NMR:
  • Acquire the spectrum at room temperature.
  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.
  • Typical spectral width: -2 to 12 ppm.
  • For ¹³C NMR:
  • Employ proton decoupling to simplify the spectrum to single lines for each carbon.
  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
  • Typical spectral width: 0 to 200 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum and perform baseline correction.
  • Calibrate the chemical shift scale using the TMS signal.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts and multiplicities (for proton-coupled spectra) to assign the signals to the respective nuclei in the molecule.

Visualizing the Molecular Structure and NMR Correlations

To better understand the structure of this compound and the expected NMR correlations, the following diagrams are provided.

Caption: Molecular structure of this compound.

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Output Compound Dissolve Compound Solvent Add Deuterated Solvent Compound->Solvent Standard Add TMS Standard Solvent->Standard Spectrometer High-Field NMR Spectrometer Standard->Spectrometer H1_NMR Acquire 1H NMR Spectrometer->H1_NMR C13_NMR Acquire 13C NMR Spectrometer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration for 1H Assignment Signal Assignment Calibration->Assignment Integration->Assignment Structure Structural Elucidation Assignment->Structure

Caption: General workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound, through a comparative lens with its structural analogues, provides a powerful demonstration of the principles of NMR spectroscopy. The predicted ¹H and ¹³C NMR spectra, supported by the analysis of substituent effects, offer a robust framework for the characterization of this and other similarly substituted 1,2,4-triazole derivatives. A meticulous experimental approach, as outlined in this guide, is crucial for obtaining high-quality data that can confidently support structural assignments. As the demand for novel heterocyclic compounds in various scientific fields continues to grow, a thorough understanding and application of advanced spectroscopic techniques remain indispensable for innovation and discovery.

References

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical and agrochemical synthesis, N-alkylated triazoles are pivotal intermediates.[][2] The compound 3-bromo-4-methyl-4H-1,2,4-triazole (CAS 16681-73-5) serves as a critical building block, where its purity is not merely a quality metric but a determinant of downstream reaction success, yield, and the impurity profile of the final active ingredient. The synthesis, typically involving the methylation of 3-bromo-1H-1,2,4-triazole, presents a common challenge: the potential for forming a regioisomeric impurity, 3-bromo-1-methyl-1H-1,2,4-triazole.

This guide provides an in-depth comparison of orthogonal analytical techniques to definitively confirm the identity and establish the purity of synthesized this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, data interpretation, and the establishment of a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful technique for unambiguous structure elucidation and isomer differentiation. For this compound, both ¹H and ¹³C NMR are essential to confirm that methylation has occurred and, crucially, at the correct nitrogen atom (N4).

Expertise & Rationale:

The chemical environment of the methyl group and the triazole ring protons are highly sensitive to the point of substitution. In the desired N4-methyl isomer, the molecule possesses a plane of symmetry, which simplifies the spectrum. The alternative N1-methyl isomer lacks this symmetry, leading to a different set of chemical shifts. Therefore, NMR provides a direct, non-destructive snapshot of the molecular structure and can readily identify the presence of isomeric impurities.[3][4]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized, dried compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Purity Assessment

A pure sample of this compound is expected to show two distinct singlets in the ¹H NMR spectrum and three signals in the ¹³C NMR spectrum. The key is to compare the observed chemical shifts with those of the potential regioisomeric impurity.

Compound Analysis Expected Chemical Shifts (δ, ppm) - Illustrative Rationale for Differentiation
This compound (Product) ¹H NMRC5-H : ~8.5 ppm (s, 1H)N4-CH₃ : ~3.7 ppm (s, 3H)The methyl group is on a nitrogen between the two other nitrogens, leading to a specific electronic environment.
¹³C NMRC 3-Br: ~145 ppmC 5-H: ~140 ppmN4-C H₃: ~35 ppmThree distinct carbon signals confirm the structure.
3-bromo-1-methyl-1H-1,2,4-triazole (Impurity) [5]¹H NMRC5-H : ~8.0 ppm (s, 1H)N1-CH₃ : ~4.0 ppm (s, 3H)The methyl group on N1 is adjacent to a carbon and a nitrogen, resulting in different shielding/deshielding effects compared to the N4 isomer. The C5-H is also shifted.
¹³C NMRC 3-Br: ~135 ppmC 5-H: ~148 ppmN1-C H₃: ~40 ppmThe chemical shifts for all carbons will differ from the N4 isomer.

Note: Exact chemical shifts can vary based on solvent and concentration. The key is the relative difference between isomers.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Data Analysis A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL CDCl₃ A->B C Add TMS Standard B->C D Acquire ¹H Spectrum (16 scans) C->D E Acquire ¹³C Spectrum (1024 scans) C->E F Process Spectra (FT, Phasing, Baseline) D->F E->F G Identify Signals & Compare to Reference F->G H Integrate & Quantify Impurities G->H I Confirm Structure & Purity >99%? H->I

Caption: Workflow for structural confirmation by NMR.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is indispensable for confirming that the target molecule has the correct molecular weight. For halogenated compounds, MS offers a unique and definitive signature: the isotopic pattern of bromine.

Expertise & Rationale:

Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[6] Consequently, any molecule containing a single bromine atom will exhibit two molecular ion peaks in its mass spectrum, separated by 2 mass-to-charge units (m/z), with nearly equal intensity (the M+ and M+2 peaks).[6][7] This pattern is a highly reliable indicator of the presence of one bromine atom and serves as a powerful validation tool, complementing the structural data from NMR.

Experimental Protocol: GC-MS (EI)
  • Method Choice: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust method for volatile, thermally stable compounds like this triazole. EI provides fragmentation patterns that can be useful for structural confirmation.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injection: 1 µL, split mode (e.g., 50:1).

    • Temperature Program: Start at 100°C, hold for 2 min, then ramp to 250°C at 15°C/min.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 250.

Data Interpretation and Purity Assessment

The primary goal is to locate the molecular ion cluster and verify its m/z and isotopic pattern.

Analysis Feature Expected Result for C₃H₄BrN₃ Interpretation
Molecular Ion (M+) m/z 160.96 (for C₃H₄⁷⁹BrN₃)Corresponds to the molecular weight with the ⁷⁹Br isotope.
Isotopic Peak (M+2) m/z 162.96 (for C₃H₄⁸¹BrN₃)Corresponds to the molecular weight with the ⁸¹Br isotope.
Intensity Ratio I(M+) / I(M+2) ≈ 1:1Confirms the presence of a single bromine atom.[6]
Key Fragments e.g., [M-CH₃]+, [M-Br]+Fragmentation can provide further structural clues.
Impurities Peaks at other m/z valuesUnmethylated starting material (C₂H₂BrN₃) would show a molecular ion cluster at m/z 146.95 / 148.95.

Workflow for Mass Spectrometry Analysis

MS_Workflow A Prepare Dilute Sample (~1 mg/mL) B Inject into GC-MS A->B C GC Separation B->C D EI Ionization (70 eV) C->D E Mass Analysis (m/z 40-250) D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion Cluster (M+, M+2) F->G H Verify ~1:1 Isotopic Ratio G->H I Confirm MW & Presence of One Bromine Atom H->I

Caption: Workflow for MW confirmation by GC-MS.

High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Standard

While NMR and MS confirm the structure, HPLC is the gold standard for quantifying the purity of a sample by separating the main component from non-volatile impurities, starting materials, and isomers.[9][10]

Expertise & Rationale:

A reversed-phase HPLC method separates compounds based on their polarity. The target compound, this compound, will have a distinct polarity and thus a unique retention time on the column compared to the more polar unmethylated starting material or the potentially slightly different polarity of the N1-methyl isomer. By using a UV detector, we can quantify the relative area of each peak in the chromatogram, which corresponds to its relative concentration. This allows for a precise calculation of purity, often expressed as "% Area".

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.[9][11]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Trifluoroacetic acid (TFA). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate all peaks. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Data Interpretation and Purity Calculation

The output is a chromatogram showing peaks over time. A pure sample should yield a single major peak.

Analyte Expected Retention Time (RT) Peak Area % (Example) Assessment
3-bromo-1H-1,2,4-triazole (Starting Material)~2.5 min0.15%More polar, elutes earlier.
This compound (Product) ~5.0 min 99.75% Main component, less polar than starting material.
3-bromo-1-methyl-1H-1,2,4-triazole (Isomer)~5.3 minNot DetectedPolarity is similar to the product; good resolution is key.
Unknown Impurity~7.2 min0.10%A non-polar unknown impurity.
Total Purity 99.75% Meets a typical purity specification for an intermediate.

Note: Retention times are illustrative and depend on the exact HPLC system and conditions.

Workflow for HPLC Purity Analysis

HPLC_Workflow A Prepare Sample Solution (~0.5 mg/mL) B Inject 10 µL into HPLC System A->B C Separation on C18 Column (Isocratic Mobile Phase) B->C D UV Detection (210 nm) C->D E Generate Chromatogram D->E F Integrate All Peaks E->F G Calculate Area % Purity = (A_main / A_total) * 100 F->G H Final Purity Report G->H

Caption: Workflow for quantitative purity by HPLC.

Conclusion: A Triad of Validation

Confirming the purity of a synthesized compound like this compound is not a task for a single technique. It requires a logical, multi-faceted approach.

  • NMR Spectroscopy serves as the primary tool for structural verification, definitively distinguishing between the desired product and its key regioisomeric impurity.

  • Mass Spectrometry acts as a rapid and conclusive check of molecular weight and elemental composition, with the bromine isotopic pattern providing an unforgeable signature.

  • HPLC provides the final, quantitative measure of purity, accounting for all UV-active components in the sample.

By integrating the results from this triad of analytical methods, researchers and drug development professionals can proceed with confidence, knowing their synthetic intermediate meets the stringent identity and purity requirements for successful and reproducible downstream applications.

References

Navigating the Therapeutic Potential of 1,2,4-Triazoles: A Comparative Guide to 3-Bromo-4-Methyl-4H-1,2,4-Triazole Derivatives and Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically approved drugs.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polarity, enable it to interact with a diverse range of biological targets.[1] This guide provides a comprehensive biological evaluation of derivatives based on the 3-bromo-4-methyl-4H-1,2,4-triazole scaffold. While specific literature on this exact substitution pattern is limited, this guide will draw objective comparisons with closely related 4-methyl and 3-bromo-1,2,4-triazole analogs to provide valuable insights into potential therapeutic applications and guide future research. We will delve into their anticancer, antimicrobial, and enzyme inhibition activities, supported by experimental data and mechanistic insights.

The 1,2,4-Triazole Core: A Versatile Pharmacophore

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, allowing it to mimic peptide bonds and interact with biological receptors. This versatility has led to the development of numerous drugs with a broad spectrum of pharmacological activities.[2] The introduction of a bromine atom at the 3-position and a methyl group at the 4-position of the triazole ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

Anticancer Activity: A Promising Frontier

Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and disruption of cellular proliferation.[1][3]

Comparative Analysis of Anticancer Activity

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Triazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 17 MCF-70.31[4]
Compound 22 MCF-7-[4]
Compound 25 MCF-7-[4]
Compound 17 Caco-24.98[4]
Compound 18 Caco-27.22 - 19.09[4]
Compound 23-27 Caco-27.22 - 19.09[4]
HB5 Hep G2Lowest IC50[1]

Note: Specific IC50 values for all compounds were not provided in the source material.

Mechanistic Insights into Anticancer Action

The anticancer effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes involved in cancer progression, such as tyrosine kinases. For example, some triazole derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a crucial mediator of cell proliferation and survival.[1] Molecular docking studies can help elucidate the binding modes of these compounds within the active site of their target enzymes.

Antimicrobial Activity: Combating Pathogenic Threats

The 1,2,4-triazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] The structural modifications on the triazole ring, including the introduction of bromo and methyl groups, can significantly impact their spectrum of activity against bacteria and fungi.

Comparative Analysis of Antimicrobial Performance

Numerous studies have reported the synthesis and evaluation of 1,2,4-triazole derivatives against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial potency. For some synthesized compounds, MIC values against various bacterial strains have been reported in the range of 3.12-25 μg/mL.

Table 2: Antibacterial and Antifungal Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassTest OrganismMIC (µg/mL)Reference
Thiosemicarbazide-derived 1,2,4-triazolesVarious bacteria3.12 - 25
Schiff bases of 1,2,4-triazoleS. aureus, B. subtilis, E. coli, P. aeruginosa-[7]
1,2,4-triazole-3-thionesS. aureus, C. albicans-[8]

Note: Specific MIC values for all compounds and organisms were not detailed in the provided search results.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using a serial dilution technique. This method provides a quantitative measure of the compound's antimicrobial activity.

Step-by-Step Methodology:

  • Preparation of Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A series of twofold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of 1,2,4-triazole derivatives are often mediated through the inhibition of specific enzymes.[9][10][11] This targeted approach is a cornerstone of modern drug discovery.

Comparative Analysis of Enzyme Inhibition

Derivatives of 4-methyl-1,2,4-triazole have been shown to be potent inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[9] For instance, certain 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives have exhibited IC50 values in the nanomolar to low micromolar range against these enzymes.[12]

Table 3: Enzyme Inhibitory Activity of 4-Methyl-1,2,4-Triazole Derivatives

Compound ClassTarget EnzymeIC50Reference
5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivativesAcetylcholinesterase (AChE)1.63 - 17.68 nM[12]
Butyrylcholinesterase (BChE)8.71 - 84.02 nM[12]
1-(4-toluenesulfonyl)-4-[3-(...)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivativesAcetylcholinesterase (AChE)-[9]
α-Glucosidase-[9]

Note: Specific IC50 values for all derivatives were not provided in the source material.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

The following provides a general workflow for assessing the inhibitory potential of a compound against a target enzyme.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare buffer solution E Add buffer, enzyme, and test compound to microplate wells A->E B Prepare enzyme solution B->E C Prepare substrate solution G Initiate reaction by adding substrate C->G D Prepare test compound dilutions D->E F Pre-incubate E->F F->G H Incubate at optimal temperature G->H I Measure signal (e.g., absorbance, fluorescence) H->I J Calculate percentage inhibition I->J K Determine IC50 value J->K SAR Core This compound Properties Physicochemical Properties (Lipophilicity, Electronics, Sterics) Core->Properties Substituents Substituents at C5 and other positions Substituents->Properties Activity Biological Activity (Anticancer, Antimicrobial, Enzyme Inhibition) Properties->Activity

References

A Comparative Guide to the Biological Efficacy of 3-bromo-4-methyl-4H-1,2,4-triazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide provides a comparative analysis of the biological efficacy of 3-bromo-4-methyl-4H-1,2,4-triazole and its structurally related analogs across various biological assays. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes findings from closely related derivatives to provide a predictive framework for its potential biological activities. We will delve into its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, presenting comparative data and detailed experimental protocols to support further research and drug development endeavors.

Anticancer Activity: Probing Cytotoxicity in Cancer Cell Lines

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of anticancer agents.[3] Derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[4] Research into di-arylated 1,2,4-triazole derivatives, synthesized from the closely related starting material 3-bromo-1H-1,2,4-triazole, has demonstrated significant growth inhibition in human breast cancer cell lines.[1]

Comparative Efficacy of Di-arylated 1,2,4-Triazole Derivatives

The following table summarizes the in vitro cytotoxicity of several di-arylated 1,2,4-triazole derivatives against the MCF-7 human breast cancer cell line.

CompoundStructure% Growth Inhibition at 10 µMIC50 (µM)
4k 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole>48%Not Reported
4m 3,5-bis(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole>48%Not Reported
4q 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole>48%4.8
4t 3-(4-bromophenyl)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole>48%Not Reported
Doxorubicin (Standard of Care)Not Reported0.045

Data synthesized from a study on di-arylated 1,2,4-triazole derivatives.[1]

The data indicates that substitutions on the phenyl rings attached to the triazole core significantly influence the anticancer potency. Compound 4q , with a chlorophenyl and a methoxyphenyl substituent, exhibited the highest efficacy among the tested derivatives.[1] This suggests that the electronic and steric properties of the substituents play a crucial role in the molecule's interaction with its biological target.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture MCF-7 cells in DMEM with 10% FBS seeding 2. Seed cells in 96-well plates (5x10^3 cells/well) cell_culture->seeding incubation1 3. Incubate for 24h at 37°C, 5% CO2 seeding->incubation1 compound_prep 4. Prepare serial dilutions of test compounds incubation1->compound_prep treatment 5. Treat cells with compounds (0.01 to 100 µM) compound_prep->treatment incubation2 6. Incubate for 48h treatment->incubation2 mtt_add 7. Add MTT solution (10 µL, 5 mg/mL) incubation2->mtt_add incubation3 8. Incubate for 4h mtt_add->incubation3 solubilization 9. Add DMSO (100 µL) to dissolve formazan incubation3->solubilization readout 10. Measure absorbance at 570 nm solubilization->readout

Figure 1: Workflow of the MTT assay for assessing cell viability.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to final concentrations ranging from 0.01 to 100 µM. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,4-triazole derivatives are renowned for their broad-spectrum antimicrobial properties.[2] The structural features of these compounds, such as the presence of a thione group, can significantly enhance their activity against various bacterial and fungal strains.[5]

Comparative Efficacy of 1,2,4-Triazole Derivatives

The following table presents the minimum inhibitory concentration (MIC) values of various 1,2,4-triazole derivatives against a panel of pathogenic microbes.

CompoundStructureS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Derivative A 4-amino-5-aryl-4H-1,2,4-triazole with 4-trichloromethylphenyl55Not Reported
Derivative B 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 (mM)Not ReportedNot Reported
Ciprofloxacin (Standard Antibiotic)1.00.5Not Applicable
Fluconazole (Standard Antifungal)Not ApplicableNot Applicable2.0

Data compiled from various studies on the antimicrobial activity of 1,2,4-triazole derivatives.[6]

The results highlight the potent antibacterial activity of certain 1,2,4-triazole derivatives, with some compounds exhibiting efficacy comparable or superior to standard antibiotics.[6] The presence of specific substituents, such as the trichloromethylphenyl group in Derivative A and the nitrobenzylidene moieties in Derivative B, appears to be critical for their antimicrobial action.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method, a widely used technique for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.

MIC_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare two-fold serial dilutions of test compounds in broth plate_prep 3. Dispense dilutions and inoculum into 96-well plates compound_dilution->plate_prep inoculum_prep 2. Prepare microbial inoculum (e.g., 5x10^5 CFU/mL) inoculum_prep->plate_prep incubation 4. Incubate plates at 37°C for 18-24 hours plate_prep->incubation visual_inspection 5. Visually inspect for turbidity incubation->visual_inspection mic_determination 6. Determine MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ colony-forming units per milliliter [CFU/mL]) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (broth with inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition: Targeting Key Biological Pathways

The 1,2,4-triazole scaffold is also a key feature in many enzyme inhibitors, playing a role in the treatment of diseases like Alzheimer's and diabetes.[7][8] Derivatives of 4-methyl-4H-1,2,4-triazole have been synthesized and shown to be potent inhibitors of enzymes such as acetylcholinesterase (AChE), α-glucosidase, and urease.[9][10]

Comparative Efficacy of 1,2,4-Triazole Derivatives as Enzyme Inhibitors

The following table summarizes the enzyme inhibitory activity (IC50 values) of several 1-(4-toluenesulfonyl)-4-[3-(N-substituted-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine derivatives.

CompoundSubstituent (R)AChE IC50 (µM)α-Glucosidase IC50 (µM)Urease IC50 (µM)
12d 3-methylphenyl0.73 ± 0.5436.74 ± 1.2419.35 ± 1.28
12m 3,5-dimethylphenyl0.017 ± 0.5342.18 ± 1.1525.14 ± 1.32
Galanthamine (Standard for AChE)0.52 ± 0.01--
Acarbose (Standard for α-Glucosidase)-375.82 ± 1.76-
Thiourea (Standard for Urease)--21.25 ± 0.15

Data from a study on azinane triazole-based derivatives.[9][10]

The data reveals that specific substitutions on the ethanamoyl moiety significantly impact the enzyme inhibitory potential. Compound 12m , with a 3,5-dimethylphenyl substituent, demonstrated remarkable potency against AChE, surpassing the standard inhibitor galanthamine.[9] Several derivatives also showed potent inhibition of α-glucosidase and urease.[10]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for determining AChE activity.

AChE_Inhibition_Workflow cluster_reagents Reagent Preparation cluster_assay_procedure Assay Procedure cluster_measurement Measurement & Analysis buffer_prep 1. Prepare phosphate buffer (100 mM, pH 8.0) reagent_prep 2. Prepare DTNB, ATCI, and AChE solutions plate_loading 4. Add buffer, test compound, and AChE to 96-well plate reagent_prep->plate_loading compound_prep 3. Prepare serial dilutions of test compounds preincubation 5. Pre-incubate for 15 min at 37°C plate_loading->preincubation reaction_start 6. Add DTNB and ATCI to initiate the reaction preincubation->reaction_start kinetic_read 7. Measure absorbance at 412 nm for 10 min (kinetic mode) reaction_start->kinetic_read data_analysis 8. Calculate % inhibition and IC50 values kinetic_read->data_analysis

Figure 3: Workflow for the Acetylcholinesterase (AChE) inhibition assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in 100 mM phosphate buffer (pH 8.0).

  • Assay Plate Preparation: In a 96-well plate, 25 µL of the test compound solution, 125 µL of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and 25 µL of AChE solution are added. The plate is pre-incubated at 37°C for 15 minutes.

  • Reaction Initiation: The reaction is initiated by adding 25 µL of acetylthiocholine iodide (ATCI).

  • Absorbance Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader in kinetic mode for 10 minutes.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rates of reaction of the samples with that of the blank (enzyme and substrate without inhibitor). IC50 values are determined from the dose-response curves.

Conclusion

While direct biological efficacy data for this compound remains to be fully elucidated, the comparative analysis of its close structural analogs provides compelling evidence for its potential as a versatile bioactive molecule. The presented data on anticancer, antimicrobial, and enzyme inhibitory activities of related 1,2,4-triazole derivatives strongly suggests that this compound is a promising candidate for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate its biological profile and unlock its therapeutic potential. Future studies should focus on the synthesis and direct biological testing of this compound to validate these predictions and explore its mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-Methyl-4H-1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive core for the design of novel therapeutic agents.[2] This guide focuses on the structure-activity relationship (SAR) of analogs derived from the 3-bromo-4-methyl-4H-1,2,4-triazole scaffold, offering a comparative analysis of their potential as anticancer and antimicrobial agents. By exploring the impact of structural modifications on biological activity, we aim to provide actionable insights for researchers and drug development professionals.

The this compound Scaffold: A Versatile Starting Point

The this compound core serves as a versatile starting material for the synthesis of a diverse library of analogs. The bromine atom at the 3-position is a key functional handle, enabling facile derivatization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool to probe the SAR of this compound class. The methyl group at the 4-position influences the electronic properties and steric environment of the triazole ring, contributing to the overall biological profile of the analogs.

Comparative Analysis of Anticancer Activity

While direct comparative studies on a broad series of 3-substituted-4-methyl-4H-1,2,4-triazole analogs are limited in the public domain, we can synthesize a cogent SAR by examining related 1,2,4-triazole derivatives. The anticancer activity of 1,2,4-triazoles is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases and tubulin.[1][3]

Key SAR Insights for Anticancer Activity:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the 4-methyl-1,2,4-triazole ring is critical for anticancer potency.

    • Aromatic and Heteroaromatic Groups: Introduction of various aryl and heteroaryl moieties can lead to potent anticancer agents. The electronic and steric properties of these groups influence their interaction with biological targets.

    • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., methoxy) on the aromatic ring at the 3-position can significantly modulate activity. For instance, in some series of 1,2,4-triazole derivatives, electron-withdrawing groups have been shown to enhance anticancer activity.[2]

  • The Role of the 4-Methyl Group: The methyl group at the N4 position is not merely a placeholder. It influences the orientation of the substituent at the 3-position and can impact binding affinity to target proteins.

Below is a table summarizing the hypothetical anticancer activity of various 3-substituted-4-methyl-4H-1,2,4-triazole analogs against a representative cancer cell line, based on extrapolated data from related compound series.

Compound ID3-SubstituentIC₅₀ (µM) vs. MCF-7 (Breast Cancer Cell Line)Notes
1 Bromo (Parent Compound)>100Inactive
2a Phenyl50.5Modest activity
2b 4-Methoxyphenyl25.2Increased potency with electron-donating group
2c 4-Nitrophenyl15.8Enhanced activity with electron-withdrawing group
2d 4-Chlorophenyl18.9Halogen substitution improves activity
2e 2-Thienyl35.1Heteroaromatic substitution is tolerated
2f 3-Pyridyl30.7Heteroaromatic substitution shows moderate activity

Mechanism of Action in Cancer:

1,2,4-triazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes in cancer signaling pathways, such as protein kinases (e.g., EGFR) and tubulin polymerization.[1][5]

  • Induction of Apoptosis: Many anticancer compounds trigger programmed cell death, or apoptosis, in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.

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"Triazole_Analog" -> "Kinase" [label="Inhibition"]; "Triazole_Analog" -> "Tubulin" [label="Inhibition"]; "Kinase" -> "Cell_Cycle" [style=dashed]; "Tubulin" -> "Cell_Cycle" [style=dashed]; "Cell_Cycle" -> "Proliferation" [label="Blocks"]; "Triazole_Analog" -> "Apoptosis" [label="Induces"]; "Apoptosis" -> "Cell_Death"; }

Caption: Workflow for SAR studies of this compound analogs.

Experimental Protocols

Synthesis of 3-Aryl-4-methyl-4H-1,2,4-triazole Analogs via Suzuki Coupling [3]

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to synthesize 3-aryl-4-methyl-4H-1,2,4-triazole analogs.

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v, 10 mL).

  • Reaction Execution: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methyl-4H-1,2,4-triazole analog.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Compound Preparation: Prepare serial dilutions of the triazole analogs in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer and antimicrobial agents. The ease of functionalization at the 3-position via Suzuki cross-coupling allows for the systematic exploration of the structure-activity relationship. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs to identify lead compounds with enhanced potency and selectivity. Further investigations into their specific molecular targets and mechanisms of action will be crucial for their rational design and development as next-generation therapeutics.

1. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. [https://www.mdpi.com/1420-3049/24/3/652](https://www.mdpi.com/1420-3049/24/3/652) 2. "mechanism of action of 1,2,4-triazole-based compounds" - Benchchem. BenchChem. [https://www.benchchem.com/b-21011](https://www.benchchem.com/b-21011) 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Mini Reviews in Medicinal Chemistry. [https://pubmed.ncbi.nlm.nih.gov/28745220/](https://pubmed.ncbi.nlm.nih.gov/28745220/) 4. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances. [https://www.researchgate.net/publication/382894582_Recent_Development_of_124-triazole-containing_Compounds_as_Anticancer_Agents](https://www.researchgate.net/publication/382894582_Recent_Development_of_124-triazole-containing_Compounds_as_Anticancer_Agents) 5. Anticancer properties of 1,2,4-triazole derivatives (literature review). Modern Science. [https://modern-science.org.ua/wp-content/uploads/2024/06/15.pdf](https://modern-science.org.ua/wp-content/uploads/2024/06/15.pdf) 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC - NIH. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999165/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999165/) 7. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors | Request PDF. ResearchGate. [https://www.researchgate.net/publication/371545041_Synthesis_anticancer_activity_and_molecular_modeling_studies_of_124-triazole_derivatives_as_EGFR_inhibitors](https://www.researchgate.net/publication/371545041_Synthesis_anticancer_activity_and_molecular_modeling_studies_of_124-triazole_derivatives_as_EGFR_inhibitors) 8. Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling) 9. Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm](https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm) 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7585802/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7585802/) 11. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. ResearchGate. [https://www.researchgate.net/publication/387130616_Sulfur_Derivatives_of_124-Triazole_Recently_Developed_Compounds_Structure_Activity_Relationship_and_Biological_Activity_Review_article](https://www.researchgate.net/publication/387130616_Sulfur_Derivatives_of_124-Triazole_Recently_Developed_Compounds_Structure_Activity_Relationship_and_Biological_Activity_Review_article) 12. Synthesis of 3‐Aryl‐5‐methyl 4‐Substituted[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVDZrbzei7dLQ-9FlLRsRKrCKv_4b2fsmggKaT7MoCpqjoqtoO6TQUmyI1zh6l-qT5JFzYA8lPC0bqfu5cob7l9xq-gzaTadGk81IcOAMCHI5iJNO2RudBThdGO2OSpCj0866m)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGODl6ZEmhOINY9_N1mjZBapcmSeml7RZqM-rfAs4a8BTFsGX9Oeq7j4Eyxo5UGl26qeM2Srf4VEzjfvi-me7NEZHO5C0So7uD6Tj66Z7HNUml76XsY5iqtD3FbxVXS5X8RcA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIWkLb88QTZSVFEZNi6TgZpymps_hbUWlpBqaQi5JX5yTy-OdGdnIKYjzXLw_JG1-6872jo9v11t-YwzTPCtP616AbAC9u0cCnqGTobm9p5zaLjhaHiKTiwXRKiUwfmc1nallf)]Triazoles. ResearchGate. [https://www.researchgate.net/publication/251648316_Synthesis_of_3-Aryl-5-methyl_4-Substituted_124Triazoles](https://www.researchgate.net/publication/251648316_Synthesis_of_3-Aryl-5-methyl_4-Substituted_124Triazoles) 13. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. [https://pharmacia.pensoft.net/article/80703/](https://pharmacia.pensoft.net/article/80703/) 14. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472851/) 15. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122114/](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7122114/) 16. synthesis of 1,2,4 triazole compounds. ISRES Publishing. [https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science-chapter-1.html](https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science-chapter-1.html) 17. Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science-chapter-4.html](https://www.isres.org/chemistry-of-1-2-4-triazoles-in-current-science-chapter-4.html) 18. Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. ProLékaře.cz. [https://www.prolekare.cz/casopisy/ceska-slovenska-farmacie/2022-4-13/investigation-of-the-antimicrobial-and-antifungal-activities-of-some-1-2-4-triazole-derivatives-133527](https://www.prolekare.cz/casopisy/ceska-slovenska-farmacie/2022-4-13/investigation-of-the-antimicrobial-and-antifungal-activities-of-some-1-2-4-triazole-derivatives-133527) 19. Synthetic studies towards aryl-(4-aryl-4H-[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGVDZrbzei7dLQ-9FlLRsRKrCKv_4b2fsmggKaT7MoCpqjoqtoO6TQUmyI1zh6l-qT5JFzYA8lPC0bqfu5cob7l9xq-gzaTadGk81IcOAMCHI5iJNO2RudBThdGO2OSpCj0866m)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGODl6ZEmhOINY9_N1mjZBapcmSeml7RZqM-rfAs4a8BTFsGX9Oeq7j4Eyxo5UGl26qeM2Srf4VEzjfvi-me7NEZHO5C0So7uD6Tj66Z7HNUml76XsY5iqtD3FbxVXS5X8RcA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIWkLb88QTZSVFEZNi6TgZpymps_hbUWlpBqaQi5JX5yTy-OdGdnIKYjzXLw_JG1-6872jo9v11t-YwzTPCtP616AbAC9u0cCnqGTobm9p5zaLjhaHiKTiwXRKiUwfmc1nallf)]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. National Center for Biotechnology Information. 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References

side-by-side comparison of different synthetic routes to 3-bromo-4-methyl-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-bromo-4-methyl-4H-1,2,4-triazole scaffold is a crucial building block in medicinal chemistry, frequently incorporated into a wide array of therapeutically important molecules. Its unique electronic and steric properties make it a valuable component in the design of novel drug candidates. This guide provides a side-by-side comparison of two primary synthetic routes to this key intermediate, offering a detailed analysis of their respective methodologies, advantages, and limitations to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be broadly approached from two distinct strategic directions:

  • Route 1: Post-Cyclization Bromination. This strategy involves the initial construction of the 4-methyl-4H-1,2,4-triazole ring, followed by the selective introduction of a bromine atom at the 3-position.

  • Route 2: Pre-Functionalized Ring Closure. In this approach, the triazole ring is formed from precursors that already contain the necessary bromine and methyl functionalities, leading directly to the target molecule.

This guide will delve into the experimental details of each route, providing a comparative analysis of factors such as yield, scalability, safety, and the availability of starting materials.

Route 1: Triazole Ring Formation Followed by Selective Bromination

This synthetic pathway is a common and often practical approach, leveraging the availability of simple starting materials for the construction of the triazole core.

Step 1: Synthesis of 4-methyl-4H-1,2,4-triazole

The formation of the 4-methyl-4H-1,2,4-triazole ring can be achieved through several established methods, most notably the Pellizzari or Einhorn-Brunner reactions. A widely used and efficient method involves the condensation of methylhydrazine with an excess of formamide.[1]

Experimental Protocol: Synthesis of 4-methyl-4H-1,2,4-triazole

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylhydrazine (1.0 eq).

  • Carefully add an excess of formamide (at least 3.0 eq).

  • Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The excess formamide can be removed under reduced pressure.

  • The resulting crude product can be purified by distillation or recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-methyl-4H-1,2,4-triazole.

Causality Behind Experimental Choices: The use of excess formamide serves as both a reactant and a solvent, driving the reaction to completion. The elevated temperature is necessary to overcome the activation energy for the cyclization and dehydration steps.

Step 2: Bromination of 4-methyl-4H-1,2,4-triazole

The selective bromination at the C3 position of the 4-methyl-4H-1,2,4-triazole is a critical step. The electron-donating effect of the N4-methyl group and the lone pairs on the other nitrogen atoms activate the triazole ring towards electrophilic substitution, with the C3 and C5 positions being the most reactive. Selective bromination at C3 can be achieved using a suitable brominating agent under controlled conditions. N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[2]

Experimental Protocol: Bromination of 4-methyl-4H-1,2,4-triazole

  • Dissolve 4-methyl-4H-1,2,4-triazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • The reaction mixture is typically stirred at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

  • After the reaction is complete, the succinimide byproduct can be removed by filtration.

  • The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices: NBS is a milder and more selective brominating agent compared to elemental bromine, which helps to control the regioselectivity and prevent over-bromination. The use of an aprotic solvent prevents competing reactions of the brominating agent with the solvent.

Route 1: Post-Cyclization Bromination start Methylhydrazine + Formamide intermediate 4-methyl-4H-1,2,4-triazole start->intermediate Condensation/ Cyclization end This compound intermediate->end Bromination (NBS)

Caption: Synthetic pathway for Route 1.

Route 2: Pre-Functionalized Ring Closure from 3-Bromo-1,2,4-triazole

This alternative strategy involves the initial synthesis of a brominated triazole core, followed by N-alkylation to introduce the methyl group at the desired position.

Step 1: Synthesis of 3-bromo-1,2,4-triazole

The synthesis of 3-bromo-1,2,4-triazole can be accomplished through a multi-step process starting from thiosemicarbazide.

Experimental Protocol: Synthesis of 3-bromo-1,2,4-triazole

  • Formation of 1,2,4-triazole-3-thiol: A mixture of thiosemicarbazide and an excess of formic acid is heated at reflux for several hours. Upon cooling, the product, 1,2,4-triazole-3-thiol, precipitates and can be collected by filtration.[3]

  • Conversion to 3-bromo-1,2,4-triazole: The 1,2,4-triazole-3-thiol is then subjected to an oxidative bromination. This can be achieved by treating it with a mixture of hydrobromic acid and an oxidizing agent like hydrogen peroxide or nitric acid. The reaction is typically performed at low temperatures and the product is isolated by filtration.

Causality Behind Experimental Choices: The initial cyclization of thiosemicarbazide with formic acid provides the triazole-3-thiol, a versatile intermediate. The subsequent oxidative bromination replaces the thiol group with a bromine atom. The use of an oxidizing agent is necessary to facilitate this transformation.

Step 2: N-Methylation of 3-bromo-1,2,4-triazole

The final step in this route is the regioselective methylation of 3-bromo-1,2,4-triazole. The alkylation of NH-triazoles can lead to a mixture of N1 and N4 isomers. Achieving high regioselectivity for the N4 position is a key challenge. The choice of base and solvent can significantly influence the outcome.

Experimental Protocol: N-Methylation of 3-bromo-1,2,4-triazole

  • To a solution of 3-bromo-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base. To favor N4-alkylation, a milder base like potassium carbonate can be employed.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.0-1.2 eq), to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. The progress of the reaction should be monitored by TLC to distinguish between the N1 and N4 isomers.

  • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting mixture of isomers is then separated by column chromatography on silica gel to isolate the desired this compound.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF can influence the regioselectivity of the N-alkylation. The use of a specific base and careful control of reaction conditions are crucial to maximize the yield of the desired N4-methylated product.

Route 2: Pre-Functionalized Ring Closure start Thiosemicarbazide + Formic Acid intermediate1 1,2,4-triazole-3-thiol start->intermediate1 Cyclization intermediate2 3-bromo-1,2,4-triazole intermediate1->intermediate2 Oxidative Bromination end This compound intermediate2->end N-Methylation

Caption: Synthetic pathway for Route 2.

Side-by-Side Comparison of Synthetic Routes

FeatureRoute 1: Post-Cyclization BrominationRoute 2: Pre-Functionalized Ring Closure
Starting Materials Readily available and inexpensive (methylhydrazine, formamide, NBS).Requires multi-step synthesis of 3-bromo-1,2,4-triazole from thiosemicarbazide.
Number of Steps Generally two main steps.Typically three or more steps.
Overall Yield Can be high, depending on the efficiency of both the cyclization and bromination steps.Overall yield can be lower due to the increased number of steps.
Scalability Generally good, especially the initial triazole synthesis.May be less straightforward to scale up due to the multi-step nature and potential for side reactions.
Key Challenges Achieving high regioselectivity in the bromination step to avoid C5-bromination.Controlling the regioselectivity of the N-methylation to favor the N4 isomer over the N1 isomer.
Purification Purification of the final product from the succinimide byproduct and any regioisomers is required.Separation of N1 and N4-methylated isomers can be challenging and often requires careful chromatography.
Safety Considerations Methylhydrazine is toxic and carcinogenic. Formamide is a teratogen. NBS is a lachrymator.Thiosemicarbazide is toxic. Oxidative bromination can be hazardous if not controlled properly. Methylating agents are toxic and carcinogenic.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Post-Cyclization Bromination) is often the more attractive option for its shorter sequence and the use of more readily available starting materials. The key to success in this route lies in the careful control of the bromination step to ensure high regioselectivity for the desired C3-bromo isomer. This route is likely to be more cost-effective and scalable for larger-scale production.

Route 2 (Pre-Functionalized Ring Closure) , while longer, provides an alternative approach that may be advantageous in certain situations, for instance, if the starting 3-bromo-1,2,4-triazole is commercially available or if specific substitution patterns are desired that are not easily accessible through direct bromination. The primary challenge in this route is the regioselective N-methylation, which may require significant optimization to achieve a good yield of the desired this compound.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, the availability of starting materials and reagents, and the analytical capabilities for purification and characterization. It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their own laboratory settings and project goals.

References

A Comparative Guide to Assessing the Metabolic Stability of 3-bromo-4-methyl-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a potential drug candidate is a critical determinant of its clinical success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy.[1] Conversely, a molecule that is excessively stable might accumulate, increasing the risk of adverse effects.[1] This guide provides a comprehensive framework for assessing the metabolic stability of a promising class of heterocyclic compounds: 3-bromo-4-methyl-4H-1,2,4-triazole derivatives.

As a senior application scientist, this document is designed to move beyond a simple recitation of protocols. Instead, it offers an in-depth exploration of the experimental choices, the underlying biochemical principles, and the interpretation of data, all grounded in established scientific literature. We will delve into the practical application of in vitro assays, providing the necessary detail for you to design and execute robust studies in your own laboratories.

The Central Role of the Liver in Drug Metabolism

The liver is the primary site of drug metabolism, a complex process broadly categorized into Phase I and Phase II reactions.[2][3] Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups, increasing the polarity of the drug molecule.[4][5][6] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, further enhancing their water solubility and facilitating their excretion. Understanding how a compound interacts with these hepatic systems is paramount to predicting its pharmacokinetic profile.

Triazole-containing compounds, a cornerstone of many therapeutic agents, are known substrates and, in some cases, inhibitors of CYP enzymes.[4][5][6] Therefore, a thorough evaluation of their metabolic fate in the presence of liver enzymes is a non-negotiable step in their development pipeline.

Experimental Design: A Tale of Two Systems

To comprehensively assess metabolic stability, two primary in vitro systems are widely employed: liver microsomes and hepatocytes.[2][3][7] Each offers distinct advantages and provides complementary information.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[2] They are a rich source of Phase I enzymes, particularly the cytochrome P450s, making them an excellent tool for rapidly assessing a compound's susceptibility to oxidative metabolism.[2][8] The relative simplicity and cost-effectiveness of this assay make it ideal for high-throughput screening in the early stages of drug discovery.[8][9]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of this compound derivative in the presence of liver microsomes.

Materials:

  • This compound derivative (Test Compound)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the liver microsomal suspension in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[9][10]

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer to achieve the final desired concentration (e.g., 1 µM).[9][10]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A "minus-cofactor" control, where the regenerating system is replaced with buffer, should be included to assess non-enzymatic degradation.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[9][10]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by monitoring specific precursor-to-product ion transitions.[11]

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein) .

Hepatocyte Stability Assay: The "Gold Standard" for a Holistic View

While microsomes provide valuable information on Phase I metabolism, they lack the complete enzymatic machinery of an intact liver cell.[12] Hepatocytes, containing both Phase I and Phase II enzymes along with necessary cofactors, offer a more physiologically relevant model.[2][3][12] This assay can reveal a more complete picture of a compound's metabolic fate, including the contribution of conjugation reactions to its clearance.[13]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t1/2) of this compound derivative in a whole-cell system.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, or mouse)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test Compound and positive controls

  • Acetonitrile (ACN) with an internal standard (IS)

  • Collagen-coated plates (for plated hepatocyte assays)

  • CO2 incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability (e.g., using trypan blue exclusion).

    • Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5-1 million viable cells/mL).[14][15]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate.

    • Add the test compound to the wells to achieve the final concentration (e.g., 1 µM).

    • Incubate the plate at 37°C in a humidified CO2 incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots and terminate the metabolic activity by adding ice-cold acetonitrile with an internal standard.[15]

  • Sample Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS to quantify the parent compound.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/10^6 cells.

  • Clint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in millions) .

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the key steps in a typical in vitro metabolic stability assessment.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Test_Compound Test Compound (this compound derivative) Incubation_M Incubation with NADPH regenerating system (37°C) Test_Compound->Incubation_M Incubation_H Incubation in CO2 Incubator (37°C) Test_Compound->Incubation_H Microsomes Liver Microsomes Microsomes->Incubation_M Hepatocytes Hepatocytes Hepatocytes->Incubation_H Termination Reaction Termination (Acetonitrile + IS) Incubation_M->Termination Incubation_H->Termination LCMS LC-MS/MS Analysis Termination->LCMS Data Data Analysis (t1/2, Clint) LCMS->Data

Caption: Workflow for in vitro metabolic stability assessment.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these assays, let's consider a hypothetical comparative analysis of our lead compound, Compound A (this compound derivative) , against two structural analogs: Compound B (where the bromo group is replaced by a chloro group) and Compound C (where the methyl group is replaced by an ethyl group).

CompoundStructureMicrosomal t1/2 (min)Microsomal Clint (µL/min/mg)Hepatocyte t1/2 (min)Hepatocyte Clint (µL/min/10^6 cells)
A 3-bromo-4-methyl4515.43519.8
B 3-chloro-4-methyl6510.75013.9
C 3-bromo-4-ethyl2527.71838.5

Interpretation of Results:

  • Compound A exhibits moderate metabolic stability in both systems.

  • Compound B , with the less labile chloro substituent, shows increased stability (longer half-life, lower clearance) compared to Compound A. This suggests that the bromo-group might be a site of metabolic attack.

  • Compound C , with a larger ethyl group, demonstrates significantly lower stability. This could be due to increased lipophilicity leading to better binding to metabolic enzymes, or the ethyl group itself being a primary site for oxidation.

The difference in clearance between the microsomal and hepatocyte assays for all compounds suggests a potential role for Phase II metabolism. The consistently higher clearance in hepatocytes indicates that conjugation pathways may contribute to the overall elimination of these derivatives.

Predicted Metabolic Pathways

Based on the known metabolism of triazoles and halogenated aromatic compounds, we can predict the likely metabolic fate of the this compound scaffold.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Oxidation_Methyl Oxidation of Methyl Group (Hydroxymethyl derivative) Parent->Oxidation_Methyl CYP-mediated Debromination Oxidative Debromination (Hydroxy derivative) Parent->Debromination CYP-mediated Glucuronidation Glucuronidation (at Hydroxy group) Oxidation_Methyl->Glucuronidation Debromination->Glucuronidation Sulfation Sulfation (at Hydroxy group) Debromination->Sulfation

Caption: Predicted metabolic pathways for this compound.

The primary routes of Phase I metabolism are likely to be oxidation of the N-methyl group to a hydroxymethyl derivative and oxidative debromination, replacing the bromine atom with a hydroxyl group. These newly formed hydroxyl groups can then undergo Phase II conjugation reactions such as glucuronidation or sulfation to facilitate excretion.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the principles and practices for assessing the metabolic stability of this compound derivatives. By employing a combination of in vitro tools like liver microsomes and hepatocytes, researchers can gain critical insights into a compound's pharmacokinetic potential early in the drug discovery process.

The hypothetical data presented underscores the importance of systematic structural modifications and their impact on metabolic stability. Future work should focus on identifying the specific CYP isozymes responsible for the metabolism of this scaffold and elucidating the full structure of the metabolites formed. This knowledge will be invaluable for guiding the design of next-generation analogs with optimized metabolic profiles, ultimately increasing the probability of developing a successful therapeutic agent.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-bromo-4-methyl-4H-1,2,4-triazole: A Protocol for Safe and Effective Use

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a comprehensive operational plan for handling 3-bromo-4-methyl-4H-1,2,4-triazole (CAS No. 16681-73-5), ensuring both the integrity of your research and the protection of your team. This is not merely a list of rules, but a framework for building a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Compound

This compound is a heterocyclic compound with specific hazards that dictate our handling procedures. A thorough understanding of these risks is the first step in mitigating them. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are summarized below.[1]

Hazard StatementGHS ClassificationPotential EffectPrimary Route of Exposure
H315Skin Irritation (Category 2)Causes skin irritation, redness, and discomfort upon contact.[1][2]Dermal (skin) contact
H319Serious Eye Irritation (Category 2A)Causes serious eye irritation, which can lead to pain and impaired vision.[1][2]Ocular (eye) contact
H335Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation, leading to coughing and discomfort.[1][2]Inhalation

This hazard profile indicates that the primary risks associated with this compound are localized irritation upon direct contact. Therefore, our safety protocols must be centered on creating effective barriers to prevent exposure through skin contact, eye contact, and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a detailed breakdown of the required equipment.

a) Eye and Face Protection:

  • Requirement: Chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3][4]

  • Rationale: Due to its classification as a serious eye irritant, standard safety glasses are insufficient.[5] Chemical splash goggles provide a complete seal around the eyes, protecting against splashes, dust, and vapors. For larger-scale operations or when there is a significant splash risk, a face shield should be worn in addition to goggles.[6]

b) Hand Protection:

  • Requirement: Chemical-resistant gloves, such as nitrile or neoprene.[3] Always use a double-gloving technique.

  • Rationale: This compound is a known skin irritant.[2] A single pair of gloves protects your skin, but double-gloving is a field-proven best practice that adds a layer of security against undetected micro-perforations and contamination during glove removal.[6] If you will be handling the compound for an extended period, consult a glove compatibility chart to ensure the chosen material has an adequate breakthrough time.

c) Skin and Body Protection:

  • Requirement: A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes.

  • Rationale: This provides a barrier against accidental spills and contact. The lab coat should be buttoned to ensure full coverage. Do not wear shorts or sandals in the laboratory.[5] Contaminated lab coats should not be taken home and should be professionally laundered.[7]

d) Respiratory Protection:

  • Primary Control: All handling of this compound in solid or powdered form must be done within a certified chemical fume hood to control airborne particles.[3]

  • Secondary Control: If a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[3] A respiratory protection program, including fit testing, is mandatory in such cases.

Operational Workflow for Handling this compound

This workflow provides a step-by-step guide to safely handle the compound from receipt to disposal.

operational_workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_sds 1. Review SDS and SOPs prep_ppe 2. Assemble and Inspect PPE prep_sds->prep_ppe prep_workspace 3. Prepare and Verify Fume Hood prep_ppe->prep_workspace prep_materials 4. Gather All Necessary Equipment prep_workspace->prep_materials handling_don 5. Don PPE (Double Gloves, Goggles, Lab Coat) prep_materials->handling_don handling_weigh 6. Weigh/Handle Compound in Fume Hood handling_don->handling_weigh handling_transfer 7. Securely Close Primary and Secondary Containers handling_weigh->handling_transfer cleanup_decon 8. Decontaminate Work Area handling_transfer->cleanup_decon cleanup_doff 9. Doff PPE in Correct Order cleanup_decon->cleanup_doff cleanup_dispose 10. Dispose of Contaminated Waste cleanup_doff->cleanup_dispose cleanup_wash 11. Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A step-by-step workflow for safely handling this compound.

Detailed Protocols

a) Donning PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

b) Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

c) Decontamination and Disposal Plan: All materials that come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: "Empty" containers may still contain residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container should then be disposed of according to your institution's guidelines.

  • Disposal: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[2][8]

d) Doffing PPE: This process is designed to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the hazardous waste bin.

  • Lab Coat: Remove your lab coat, turning it inward as you take it off to contain any contaminants.

  • Goggles: Remove your goggles.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Logic

The level of PPE can be adjusted based on the scale of the operation. However, the baseline PPE should always be maintained.

ppe_selection start Start: Handling this compound q_scale Scale of Operation? start->q_scale small_scale Small Scale (<1g) Weighing/Transfer q_scale->small_scale Small large_scale Large Scale (>1g) Reaction/Purification q_scale->large_scale Large ppe_baseline Baseline PPE: - Double Nitrile Gloves - Lab Coat - Chemical Goggles small_scale->ppe_baseline ppe_enhanced Enhanced PPE: - Baseline PPE - Face Shield - Chemical Resistant Apron large_scale->ppe_enhanced

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.